Pildralazine
Beschreibung
RN given refers to parent cpd; synonym ISF 2123 refers to di-HCl; structure
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[(6-hydrazinylpyridazin-3-yl)-methylamino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O/c1-6(14)5-13(2)8-4-3-7(10-9)11-12-8/h3-4,6,14H,5,9H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIAWOXNPBANEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C1=NN=C(C=C1)NN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56393-22-7 (di-hydrochloride) | |
| Record name | Pildralazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064000733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7043746 | |
| Record name | Pildralazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64000-73-3 | |
| Record name | Pildralazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64000-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pildralazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064000733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pildralazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PILDRALAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU2BGC781U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pildralazine vs. Hydralazine: A Technical Deep Dive into Molecular and Pharmacological Differences
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the molecular and pharmacological characteristics of pildralazine and hydralazine, two vasodilator antihypertensive agents. While both molecules share a hydrazine functional group, their core heterocyclic structures and substituent groups impart distinct pharmacological and pharmacokinetic profiles. This document summarizes key quantitative data, outlines relevant experimental protocols for their comparative analysis, and visualizes pertinent biological pathways and experimental workflows to facilitate a deeper understanding for researchers in pharmacology and drug development.
Molecular Structure and Physicochemical Properties
The fundamental difference between this compound and hydralazine lies in their core heterocyclic scaffold. Hydralazine is a phthalazine derivative, characterized by a fused benzene and pyridazine ring system. In contrast, this compound is a pyridazine derivative with a (2-hydroxypropyl)methylamino side chain. This structural divergence is the primary determinant of their differing physicochemical properties and, consequently, their pharmacological behavior.
Below is a table summarizing the key molecular and physicochemical properties of both compounds.
| Property | This compound | Hydralazine |
| Chemical Structure |
|
|
| IUPAC Name | 1-[(6-hydrazinylpyridazin-3-yl)(methyl)amino]propan-2-ol[1] | 1-hydrazinylphthalazine[2] |
| Molecular Formula | C₈H₁₅N₅O[1] | C₈H₈N₄[2] |
| Molecular Weight | 197.24 g/mol [1] | 160.18 g/mol |
| CAS Number | 64000-73-3 | 86-54-4 |
Pharmacodynamics: Mechanism of Action and Comparative Effects
Both this compound and hydralazine are classified as direct-acting vasodilators, exerting their primary effect on arterial smooth muscle. However, the nuances of their mechanisms and their full spectrum of activity exhibit notable differences.
Mechanism of Action
Hydralazine: The vasodilatory action of hydralazine is primarily attributed to its ability to interfere with calcium homeostasis in vascular smooth muscle cells. It is believed to inhibit the inositol trisphosphate (IP₃)-induced release of calcium from the sarcoplasmic reticulum. This reduction in intracellular calcium availability leads to the relaxation of arteriolar smooth muscle, resulting in decreased peripheral resistance and a subsequent lowering of blood pressure.
This compound: While also a vasodilator, the precise molecular mechanism of this compound is less definitively characterized. It is known to be an antihypertensive and vasodilator. Some evidence suggests a potential interaction with purine compounds, indicating a possible shared receptor or pathway with hydralazine. Further research is required to fully elucidate its signaling cascade.
Signaling Pathway of Hydralazine-Induced Vasodilation
The following diagram illustrates the proposed signaling pathway for hydralazine's vasodilatory effect.
Pharmacokinetics: A Comparative Overview
The structural differences between this compound and hydralazine significantly impact their pharmacokinetic profiles. Hydralazine has been extensively studied, revealing a complex metabolism influenced by genetic factors. Data on this compound is less comprehensive.
| Parameter | This compound | Hydralazine |
| Bioavailability | Data not available | 26-50% (subject to acetylator status and food intake) |
| Protein Binding | Data not available | 85-90% |
| Metabolism | Data not available | Hepatic; major pathways include hydroxylation and glucuronidation. Acetylation is a minor but significant pathway influenced by N-acetyltransferase 2 (NAT2) genotype. |
| Half-life | Data not available | 2-8 hours |
| Excretion | Data not available | Primarily renal, as metabolites. |
Experimental Protocols for Comparative Analysis
To conduct a thorough in-vitro comparison of the vasodilator properties of this compound and hydralazine, a standard isolated tissue bath experiment can be employed.
Protocol: Assessment of Vasodilator Potency in Isolated Arterial Rings
Objective: To determine and compare the potency of this compound and hydralazine in inducing relaxation of pre-constricted arterial smooth muscle.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Phenylephrine (vasoconstrictor)
-
This compound and Hydralazine stock solutions
-
Isolated tissue bath system with force transducers
Methodology:
-
Tissue Preparation: Euthanize the rat and carefully excise the thoracic aorta. Clean the aorta of adherent connective tissue and cut into 3-4 mm rings.
-
Mounting: Suspend the aortic rings in the tissue baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Pre-constriction: Induce a submaximal contraction with a fixed concentration of phenylephrine (e.g., 1 µM).
-
Cumulative Concentration-Response Curves: Once a stable contraction plateau is reached, add increasing concentrations of either this compound or hydralazine cumulatively to the bath. Record the relaxation response at each concentration.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the maximal pre-constriction. Plot the concentration-response curves and calculate the EC₅₀ (concentration producing 50% of the maximal relaxation) for each compound to determine their relative potencies.
Experimental Workflow Diagram
The following diagram outlines the workflow for the in-vitro comparison of vasodilator potency.
Clinical and Toxicological Profile
Hydralazine: Hydralazine is used in the management of essential hypertension, severe hypertension, and heart failure. Common side effects include headache, tachycardia, and palpitations. A notable adverse effect is the potential for drug-induced lupus erythematosus.
This compound: this compound has been investigated for its antihypertensive properties. In a study on spontaneously hypertensive rats, a 1 mg/kg oral dose of this compound significantly inhibited the rise in blood pressure. The combination of this compound with propranolol or dihydrochlorothiazide was shown to completely prevent the increase in blood pressure in this animal model.
Conclusion
This compound and hydralazine, while both acting as direct vasodilators, exhibit significant molecular differences that likely translate to distinct pharmacological and pharmacokinetic profiles. Hydralazine's phthalazine core and well-documented mechanism of action via inhibition of intracellular calcium release stand in contrast to the pyridazine-based structure of this compound, for which detailed mechanistic and quantitative data are less available. The provided experimental protocol offers a framework for the direct comparative analysis of these two compounds, which is essential for a comprehensive understanding of their relative therapeutic potential and safety profiles. Further research into the specific molecular targets and metabolic fate of this compound is warranted to fully elucidate its place in the landscape of antihypertensive therapeutics.
References
Pildralazine's Influence on Endothelial Nitric Oxide Synthase: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pildralazine, a hydrazine derivative closely related to hydralazine, is a direct-acting vasodilator primarily used in the management of hypertension. While its vasodilatory effects are well-documented, the precise molecular mechanisms underpinning its action, particularly its interplay with the endothelial nitric oxide synthase (eNOS) pathway, remain a subject of ongoing investigation and debate. This technical guide synthesizes the current understanding of this compound's effects, moving beyond the initial hypothesis of direct eNOS activation to explore a more complex and multifaceted mechanism of action. This document provides an in-depth review of the proposed signaling pathways, quantitative data from key studies, and detailed experimental protocols relevant to the study of this compound and related compounds.
Introduction
Endothelial nitric oxide synthase (eNOS) is a critical enzyme in the cardiovascular system, responsible for the production of nitric oxide (NO), a potent vasodilator. NO plays a crucial role in regulating vascular tone, inhibiting platelet aggregation, and preventing leukocyte adhesion to the endothelium. Consequently, pharmacological agents that modulate eNOS activity are of significant interest in the treatment of cardiovascular diseases. This compound has been investigated for its potential to influence the NO signaling pathway. However, evidence suggests that its primary vasodilatory effects are not mediated by direct activation of eNOS. Instead, a combination of intracellular calcium modulation, potential indirect effects on the NO-cGMP pathway, and other cellular actions appear to contribute to its therapeutic efficacy.
Proposed Mechanisms of Action
The vasodilatory action of this compound is attributed to several potential mechanisms, with the inhibition of intracellular calcium release being the most strongly supported.
Inhibition of IP₃-Mediated Calcium Release
The predominant mechanism of action for hydralazine, and by extension this compound, is the inhibition of inositol 1,4,5-trisphosphate (IP₃)-induced calcium (Ca²⁺) release from the sarcoplasmic reticulum in vascular smooth muscle cells.[1][2] This action reduces the intracellular Ca²⁺ concentration available for the activation of myosin light chain kinase, leading to smooth muscle relaxation and vasodilation.[1][2][3]
Caption: this compound's inhibition of IP₃-mediated Ca²⁺ release.
Indirect Effects on the NO-cGMP Pathway
While direct activation of eNOS by this compound is not supported by current evidence, some studies suggest it may indirectly influence the downstream signaling of the NO pathway. This could occur through the activation of soluble guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels. However, other studies have found no significant increase in cGMP, indicating this is a point of contention. An alternative hypothesis is that hydralazine may reduce the production of reactive oxygen species (ROS), which would otherwise scavenge NO, thereby increasing its bioavailability.
References
- 1. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
The Pharmacokinetics and In Vivo Metabolism of Pildralazine: An In-Depth Technical Guide
Disclaimer: Publicly available in vivo pharmacokinetic and metabolism data for Pildralazine is limited. This guide synthesizes the extensive data available for Hydralazine, a close structural analog, to provide a comprehensive overview of the expected pharmacokinetic profile and metabolic pathways of this compound. Researchers should consider these data as a surrogate, exercising due to potential differences between the two compounds.
Introduction
This compound, a phthalazine derivative, is a direct-acting smooth muscle relaxant used as a vasodilator. Understanding its pharmacokinetics—the course of its absorption, distribution, metabolism, and excretion (ADME)—and its metabolic fate is crucial for effective drug development and clinical application. This technical guide provides a detailed examination of the in vivo pharmacokinetics and metabolism of this compound, drawing heavily on the wealth of information available for its analog, Hydralazine.
Pharmacokinetic Profile
The pharmacokinetics of Hydralazine are characterized by rapid absorption and extensive first-pass metabolism, which is significantly influenced by the patient's acetylator status.[1][2]
Absorption
Following oral administration, Hydralazine is rapidly absorbed, with peak plasma concentrations (Cmax) typically reached within 1 to 2 hours.[2] The bioavailability of Hydralazine is variable and dependent on the acetylator phenotype, a genetically determined trait.
Distribution
Hydralazine exhibits a high degree of protein binding in human plasma, approximately 87%.[2] The volume of distribution also varies depending on the patient population.
Metabolism
Hydralazine undergoes complex and extensive hepatic metabolism.[3] The primary metabolic pathways include:
-
Acetylation: This is a major pathway, catalyzed by the N-acetyltransferase 2 (NAT2) enzyme. The rate of acetylation leads to the classification of individuals as either "slow" or "fast" acetylators, which significantly impacts plasma drug levels.
-
Hydroxylation: This is another significant metabolic route, followed by conjugation with glucuronic acid.
-
Hydrazone Formation: Hydralazine readily reacts with endogenous ketones and aldehydes, such as pyruvic acid, to form hydrazone metabolites.
-
Oxidation: Oxidative metabolism also contributes to the elimination of Hydralazine.
Excretion
The metabolites of Hydralazine are primarily excreted in the urine.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for Hydralazine, which can be considered indicative for this compound.
Table 1: Pharmacokinetic Parameters of Hydralazine in Healthy Adults
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | |
| Plasma Half-life (t½) | 3 - 7 hours | |
| Protein Binding | 87% |
Table 2: Influence of Acetylator Status on Hydralazine Pharmacokinetics
| Parameter | Slow Acetylators | Fast Acetylators | Reference |
| Plasma Half-life (t½) | Higher | Lower | |
| Peak Plasma Concentration (Cmax) | Higher | Lower | |
| Area Under the Curve (AUC) | Higher | Lower | |
| Bioavailability | ~30-35% | ~10-16% |
Experimental Protocols
The following section details typical methodologies employed in the pharmacokinetic and metabolism studies of Hydralazine.
In Vivo Pharmacokinetic Study in Humans
Objective: To determine the pharmacokinetic profile of Hydralazine after oral administration.
Protocol:
-
Subject Recruitment: A cohort of healthy volunteers is recruited, and their acetylator status is determined using a probe drug (e.g., caffeine or isoniazid) prior to the study.
-
Drug Administration: After an overnight fast, subjects are administered a single oral dose of Hydralazine hydrochloride.
-
Sample Collection: Blood samples are collected into heparinized tubes at predose and at various time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Sample Processing: Plasma is immediately separated by centrifugation and stabilized by the addition of a derivatizing agent to prevent the degradation of Hydralazine. Samples are stored at -20°C or lower until analysis.
-
Bioanalytical Method: Plasma concentrations of Hydralazine and its major metabolites are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometric (MS) detection.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance.
In Vitro Metabolism Study using Liver Microsomes
Objective: To identify the metabolic pathways of Hydralazine.
Protocol:
-
Microsome Incubation: Human liver microsomes are incubated with Hydralazine in the presence of NADPH (to support cytochrome P450-mediated reactions) and UDPGA (to support glucuronidation) in a buffered solution at 37°C.
-
Reaction Termination: The reaction is stopped at various time points by the addition of a cold organic solvent (e.g., acetonitrile or methanol).
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.
Visualizations
The following diagrams illustrate the key metabolic pathways and a typical experimental workflow for the pharmacokinetic analysis of Hydralazine.
Caption: Major metabolic pathways of Hydralazine.
Caption: Experimental workflow for a human pharmacokinetic study.
Conclusion
The in vivo pharmacokinetics of this compound are predicted to be complex, characterized by rapid absorption and extensive, genetically polymorphic metabolism, similar to its analog Hydralazine. The acetylator status of an individual is a critical determinant of the drug's plasma concentration and, consequently, its efficacy and safety profile. The provided data and protocols, derived from extensive research on Hydralazine, offer a robust framework for researchers and drug development professionals working with this compound. Further studies specifically investigating the ADME of this compound are warranted to confirm these assumptions and to delineate any subtle but potentially important differences between these two related compounds.
References
Cellular Signaling Pathways Affected by Pildralazine: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Pildralazine, a vasodilator of the hydrazinophthalazine class, exerts its antihypertensive effects through a complex interplay of cellular signaling pathways. Due to the limited direct research on this compound, this guide synthesizes findings from its close structural and functional analogs, Hydralazine and Dihydralazine, to provide a comprehensive overview of its likely mechanisms of action. A key piece of evidence suggests that this compound and Hydralazine act on a common receptor sensitive to endogenous purines, providing a strong basis for this comparative analysis[1]. The primary pathways implicated include modulation of purinergic signaling, inhibition of intracellular calcium release, effects on potassium channels, and influences on the cGMP, prostacyclin, and Hypoxia-Inducible Factor-1α (HIF-1α) signaling cascades. This document details these pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visual diagrams to elucidate these complex interactions.
Core Signaling Pathways Modulated by this compound and its Analogs
The vasodilatory action of this compound is not attributed to a single mechanism but rather to a combination of effects on vascular smooth muscle cells (VSMCs) and endothelial cells.
Modulation of Purinergic Signaling
A pivotal study identified a direct link between this compound (referred to as Propildazine), Hydralazine, and the purinergic signaling system. The vasodilatory responses to both compounds are non-competitively inhibited by exogenous purines such as adenosine and adenosine 5'-triphosphate (ATP)[1]. This suggests that this compound and its analogs may act on a common receptor that is sensitive to and modulated by endogenous purines released from sympathetic nerve terminals[1][2]. Theophylline, a purine receptor antagonist, potentiates the effect of Hydralazine, further supporting the hypothesis that endogenous purines act as a brake on the drug's action[1].
Inhibition of IP3-Mediated Intracellular Calcium Release
A primary and well-documented mechanism for Hydralazine, and by extension this compound, is the direct relaxation of arterial smooth muscle. This is achieved by interfering with cellular calcium metabolism. Specifically, the molecular mechanism involves the inhibition of inositol trisphosphate (IP3)-induced calcium (Ca2+) release from the sarcoplasmic reticulum (SR) in arterial smooth muscle cells. By preventing this release, the intracellular free Ca2+ concentration is reduced, which in turn prevents the activation of myosin light chain kinase (MLCK) and subsequent muscle contraction, leading to vasodilation. This effect is observed independently of calcium influx from the extracellular space.
Effects on Potassium Channels
The role of potassium (K+) channels in the mechanism of this compound's analogs is a subject of debate. Some studies suggest that Hydralazine-induced vasodilation involves the opening of high conductance Ca2+-activated K+ channels (BKCa). Opening these channels would lead to K+ efflux, hyperpolarization of the VSMC membrane, and subsequent closure of voltage-gated Ca2+ channels, promoting relaxation. However, other research found no evidence of Hydralazine affecting membrane potential or K+ currents in rabbit aorta smooth muscle cells.
Similarly, studies on Dihydralazine concluded that its mechanism of vascular relaxation is different from the opening of ATP-sensitive K+ channels, as its effects were not blocked by the KATP channel inhibitor glibenclamide. However, the response to Dihydralazine was partially inhibited by the non-specific K+ channel blockers tetraethylammonium and cesium, suggesting some involvement of K+ channels, though not the classical ATP-sensitive ones.
Influence on the Nitric Oxide (NO) - cGMP Pathway
The involvement of the cyclic guanosine monophosphate (cGMP) pathway in the action of this compound's analogs is also complex. Some reports suggest that Hydralazine and Dihydralazine may stimulate the release of nitric oxide (NO) from endothelial cells, which then activates soluble guanylate cyclase (sGC) in VSMCs to produce cGMP. Elevated cGMP levels activate Protein Kinase G (PKG), which phosphorylates several downstream targets to cause vasorelaxation. However, other studies have concluded that the vascular relaxation caused by Hydralazine is independent of the endothelium and is not related to guanylate cyclase activation. This suggests that while some cGMP-related effects may occur, they might not be the primary mechanism of vasodilation.
Activation of the Hypoxia-Inducible Factor-1α (HIF-1α) Pathway
A novel mechanism of action has been proposed for Hydralazine, involving the activation of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway. Hydralazine has been shown to inhibit prolyl hydroxylase domain (PHD) enzymes. Under normal oxygen conditions, PHDs hydroxylate HIF-1α, targeting it for degradation. By inhibiting PHDs, Hydralazine stabilizes HIF-1α, allowing it to accumulate and translocate to the nucleus, where it promotes the transcription of various genes, including those for angiogenic factors like Vascular Endothelial Growth Factor (VEGF). This action represents a distinct, non-vasodilatory signaling effect that could have implications for tissue ischemia and angiogenesis.
Prostacyclin (PGI2) Pathway Involvement
Research in resistance arteries from pregnant rats suggests that at clinically relevant concentrations (<10μM), Hydralazine's vasodilatory effect is primarily dependent on the endothelium. The effect is abolished by cyclooxygenase (COX) inhibitors and a prostacyclin (PGI2) receptor antagonist. This indicates a mechanism where Hydralazine stimulates the endothelial release of PGI2, which then acts on PGI2 receptors on adjacent VSMCs to cause hyperpolarization and relaxation. This pathway appears to be independent of NO signaling.
Quantitative Data Summary
Quantitative data for this compound is scarce. The following table summarizes relevant pharmacological data for its analogs, Dihydralazine and Hydralazine, which provide an estimate of the concentration ranges at which these compounds are effective.
| Compound | Preparation | Agonist / Condition | Parameter | Value | Reference |
| Dihydralazine | Isolated Rabbit Femoral Artery | Noradrenaline | EC50 | 1.1 µM | |
| Noradrenaline | Emax | 95% | |||
| 20 mM K+ | EC50 | 2.0 µM | |||
| 20 mM K+ | Emax | 81% | |||
| 124 mM K+ | EC50 | 30.1 µM | |||
| 124 mM K+ | Emax | 54% | |||
| Hydralazine | Isolated Porcine Coronary Artery | 20 mM K+ | pD2 | 5.38 ± 0.06 | |
| 20 mM K+ | Emax | 85.9 ± 3.6% | |||
| Isolated Mesenteric Resistance Artery (Pregnant Rat) | Phenylephrine | EC50 | 3.6 ± 0.3 µM | ||
| Phenylephrine | Efficacy | 75 ± 6.2% |
Experimental Protocols
The elucidation of the signaling pathways described above involves a variety of sophisticated experimental techniques.
Isolated Artery Vasoreactivity Studies
This is a foundational method to assess the direct effect of compounds on blood vessels.
-
Tissue Preparation: Segments of arteries (e.g., rabbit femoral artery, rat tail artery, porcine coronary artery) are isolated and mounted in an organ bath or on a wire myograph. The bath contains a physiological salt solution (e.g., Krebs solution) bubbled with 95% O2 / 5% CO2 at 37°C.
-
Contraction & Relaxation: Arteries are pre-constricted with an agonist such as noradrenaline, phenylephrine, or a high concentration of potassium chloride (KCl) to induce a stable contraction.
-
Data Acquisition: Cumulative concentration-response curves are generated by adding increasing concentrations of the test compound (e.g., this compound, Hydralazine). The resulting relaxation is measured isometrically and expressed as a percentage of the pre-contraction tension.
-
Pathway Investigation: To probe specific pathways, experiments are repeated in the presence of selective inhibitors (e.g., L-NAME for NO synthase, glibenclamide for KATP channels, iberiotoxin for BKCa channels, or after mechanical removal of the endothelium).
Intracellular Calcium Measurement
To confirm the inhibition of Ca2+ release, intracellular calcium levels are directly measured in isolated vascular smooth muscle cells.
-
Cell Preparation: VSMCs are enzymatically dissociated from arterial tissue.
-
Calcium Imaging: Cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM). The ratio of fluorescence emission at two different excitation wavelengths is used to calculate the intracellular free Ca2+ concentration.
-
Stimulation: Ca2+ release from the SR is triggered by agonists like phenylephrine (which generates IP3) or caffeine (which acts on ryanodine receptors). The effect of pre-incubating the cells with this compound on the agonist-induced Ca2+ transient is then measured.
Electrophysiology (Patch-Clamp)
This technique is used to investigate direct effects on ion channels.
-
Cell Preparation: Isolated VSMCs are used.
-
Recording: The whole-cell patch-clamp technique is employed. A glass micropipette forms a high-resistance seal with the cell membrane, allowing control of the membrane potential and measurement of the ionic currents flowing through the channels.
-
Protocol: Cells are held at a specific membrane potential, and voltage steps are applied to activate K+ channels. The resulting currents are recorded before and after the application of the test compound to determine if it modulates channel activity.
Western Blotting for HIF-1α Stabilization
This biochemical assay is used to detect the accumulation of specific proteins.
-
Cell Culture: Endothelial or smooth muscle cells are cultured and treated with various concentrations of Hydralazine for different time periods.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Electrophoresis & Transfer: Protein samples are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF).
-
Immunodetection: The membrane is incubated with a primary antibody specific for HIF-1α, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the light emitted is captured to visualize the HIF-1α protein bands, allowing for its quantification.
Conclusion
The mechanism of action for this compound, inferred from extensive research on its analogs Hydralazine and Dihydralazine, is multifaceted. The primary vasodilatory effect appears to stem from the inhibition of IP3-mediated calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells. Concurrently, its activity is modulated by the local environment, particularly by endogenous purines like ATP and adenosine, indicating an interaction with the purinergic signaling system. While roles for potassium channels and the NO-cGMP pathway have been proposed, the evidence remains conflicting and suggests these may be secondary or species-specific mechanisms. Furthermore, the discovery of its ability to stabilize HIF-1α opens up novel, non-vasodilatory therapeutic possibilities. For drug development professionals, understanding this complex pharmacology is crucial for identifying new therapeutic targets and for the rational design of combination therapies.
References
Pildralazine: A Technical Overview of its Discovery and Developmental History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pildralazine, also known as propyldazine and designated ISF-2123, is a vasodilator of the 3-hydrazinopyridazine class developed as an antihypertensive agent. This technical guide provides a comprehensive overview of the discovery, synthesis, and early-stage development of this compound. Due to the age of the primary research, this document synthesizes information from available abstracts and secondary sources, as full-text articles from the 1970s and 1980s are not readily accessible. The guide covers the chemical synthesis, pharmacological properties, and preclinical and early clinical findings, presenting available quantitative data in a structured format. A putative signaling pathway is proposed based on the established mechanism of related hydrazine derivatives.
Introduction
This compound emerged from research into novel antihypertensive agents in the 1970s. As a derivative of 3-hydrazinopyridazine, it belongs to a class of compounds known for their vasodilatory effects. The primary developmental work was conducted by researchers at I.S.F. in Italy, with the seminal research published by Pifferi and colleagues in 1975. This guide aims to consolidate the fragmented information available on this compound's development for a modern scientific audience.
Chemical Synthesis
The synthesis of this compound was first described by Pifferi et al. in 1975. The process involves a two-step reaction starting from 3,6-Dichloropyridazine.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-Chloro-6-[(2-hydroxypropyl)methylamino]pyridazine
-
Reactants: 3,6-Dichloropyridazine and 1-(Methylamino)-2-propanol.
-
Procedure: The reaction between 3,6-Dichloropyridazine and 1-(Methylamino)-2-propanol yields the intermediate compound, 3-Chloro-6-[(2-hydroxypropyl)methylamino]pyridazine. Specific reaction conditions such as solvent, temperature, and reaction time are detailed in the original 1975 publication by Pifferi et al. and the associated patent (US Patent 3,769,278).
Step 2: Synthesis of this compound
-
Reactants: 3-Chloro-6-[(2-hydroxypropyl)methylamino]pyridazine and Hydrazine.
-
Procedure: The intermediate from Step 1 is reacted with hydrazine to replace the remaining chlorine atom with a hydrazinyl group, yielding this compound. The reaction conditions are specified in the aforementioned primary literature.
Pharmacological Profile
This compound is characterized as a peripheral vasodilator with antihypertensive activity. Its mechanism of action, while not explicitly detailed in available literature, is presumed to be similar to that of Hydralazine, a structurally related compound.
Putative Mechanism of Action and Signaling Pathway
Hydralazine, a related hydrazine derivative, exerts its vasodilatory effect by interfering with calcium metabolism in vascular smooth muscle cells. It is thought to inhibit the release of calcium from the sarcoplasmic reticulum, leading to muscle relaxation and vasodilation. A proposed signaling pathway for this compound, based on this understanding, is presented below.
Preclinical and Clinical Data
The available data on this compound's efficacy and safety comes from preclinical studies in animal models and early-phase clinical evaluations.
Quantitative Data Summary
The following tables summarize the quantitative data that could be extracted from the available literature.
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mice | Intraperitoneal (i.p.) | 357 | Dorigotti et al., 1976 |
| Rats | Intraperitoneal (i.p.) | 355 | Dorigotti et al., 1976 |
| Mice | Oral | 1170 | Dorigotti et al., 1976 |
| Rats | Oral | 1230 | Dorigotti et al., 1976 |
Table 2: Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
| Treatment (13 weeks) | Dose (p.o.) | Effect on Systolic Blood Pressure | Reference |
| This compound | 1 mg/kg | Significantly inhibited the onset of severe hypertension | Dorigotti et al., 1984 |
| This compound + Propranolol | 1 mg/kg + 10 mg/kg | Completely prevented blood pressure increase | Dorigotti et al., 1984 |
| This compound + Dihydrochlorothiazide | 1 mg/kg + 5 mg/kg | Completely prevented blood pressure increase | Dorigotti et al., 1984 |
Experimental Protocols
Detailed experimental protocols for the following studies are not available in the accessible literature. The summaries are based on the abstracts of the respective publications.
-
Toxicity Studies (Dorigotti et al., 1976): The acute toxicity (LD50) of this compound was determined in mice and rats via both intraperitoneal and oral routes of administration. The specific methodologies for dose administration, observation periods, and determination of LD50 values are contained within the full publication.
-
Antihypertensive Studies in SHR (Dorigotti et al., 1984): The efficacy of long-term treatment with this compound, alone and in combination with propranolol or dihydrochlorothiazide, was evaluated in saline-drinking spontaneously hypertensive rats. The study measured the prevention of blood pressure increase and the incidence of cerebrovascular lesions over a 13-week period. The detailed protocol would include animal housing conditions, method of blood pressure measurement, and histological examination procedures.
-
Clinical Evaluation in Essential Hypertension (Terzoli et al., 1977): An early clinical evaluation of this compound was conducted in patients with essential hypertension. The study, published in Bollettino della Società Italiana di Cardiologia, would contain details on patient selection criteria, dosing regimens, and methods for assessing antihypertensive efficacy and adverse effects.
-
Pharmacokinetics and Tissue Binding (Noack et al., 1987): A study on the pharmacokinetics and tissue binding of this compound was published in Arzneimittel-Forschung. This research would provide data on the absorption, distribution, metabolism, and excretion of the drug. The experimental protocol would describe the analytical methods used for drug quantification in biological samples.
Discussion and Conclusion
This compound was a promising antihypertensive agent developed in the 1970s, demonstrating significant efficacy in preclinical models, particularly in combination with other antihypertensive drugs. The available data suggests a favorable acute toxicity profile. However, the limited accessibility of the primary research from this era prevents a complete and detailed analysis of its development. Further investigation into the clinical development and ultimate regulatory status of this compound would require access to more comprehensive historical archives of pharmaceutical research and development. This guide provides a foundational summary for researchers interested in the history of antihypertensive drug discovery and the development of 3-hydrazinopyridazine derivatives.
Pildralazine: A Technical Guide to Solubility in DMSO and Aqueous Buffers for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of pildralazine, a peripheral vasodilator with hypotensive activity, in dimethyl sulfoxide (DMSO) and various aqueous buffer systems. Understanding the solubility of this compound is a critical parameter in early-stage drug discovery and development, influencing formulation strategies, and the reliability of in-vitro and in-vivo studies. Due to the limited publicly available quantitative solubility data for this compound, this guide also includes data for the closely related compounds, hydralazine and dihydralazine, to provide a broader context for researchers.
Introduction to this compound and the Importance of Solubility
This compound, chemically known as 6-[(2-Hydroxypropyl)methylamino]-3(2H)-pyridazinone hydrazone, is a derivative of hydralazine and functions as a peripheral vasodilator. Its therapeutic potential is intrinsically linked to its physicochemical properties, with solubility being a primary determinant of its bioavailability and efficacy.
In drug discovery, compounds are often first dissolved in DMSO to create high-concentration stock solutions, which are subsequently diluted into aqueous buffers for various biological assays. Poor solubility in either DMSO or the final aqueous medium can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results. Therefore, a thorough understanding of a compound's solubility profile is essential for robust assay development and meaningful structure-activity relationship (SAR) studies.
Solubility of this compound and Related Compounds
Table 1: Quantitative Solubility Data for Hydralazine and Dihydralazine
| Compound | Solvent | Solubility | Notes |
| Dihydralazine Sulphate | DMSO | 6 mg/mL | Fresh, non-moisture-absorbing DMSO is recommended as absorbed water can reduce solubility. |
| Hydralazine HCl | DMSO | Insoluble | This highlights the significant impact of the specific salt and parent molecule structure on solubility in DMSO. |
| Hydralazine | Water | < 1 mg/mL | The free base form of hydralazine exhibits low aqueous solubility. |
| Hydralazine HCl | Water | Soluble | The hydrochloride salt form significantly enhances the aqueous solubility of hydralazine. A 0.20g amount of Hydralazine HCl dissolves in 10ml of water, indicating a solubility of at least 20 mg/mL. |
| This compound Dihydrochloride | Ethanol | Crystals form from ethanol | This suggests that ethanol may be a suitable solvent for crystallization but does not provide a quantitative solubility value. |
Disclaimer: The data presented above is for compounds structurally related to this compound and should be used for illustrative purposes only. Experimental determination of this compound's solubility is highly recommended.
Experimental Protocols for Solubility Determination
To accurately assess the solubility of this compound, two common methodologies are employed in preclinical drug development: the kinetic solubility assay and the thermodynamic (shake-flask) solubility assay.
Kinetic Solubility Determination
This high-throughput method is often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Plate Preparation: Using a multichannel pipette, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a 96-well microplate. Include wells with DMSO only as a blank.
-
Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4) to each well to achieve the final desired compound concentration and a low final DMSO concentration (typically ≤1%).
-
Incubation: Seal the plate and incubate on a microplate shaker at room temperature for a defined period (e.g., 1.5 - 2 hours).
-
Analysis: After incubation, the concentration of the dissolved compound is determined. This is often done by filtering the solution to remove any precipitate and then measuring the absorbance of the filtrate using a UV-Vis plate reader at the compound's λmax. A standard curve is used for quantification.
Thermodynamic (Shake-Flask) Solubility Determination
Considered the "gold standard," this method measures the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is in equilibrium with the solution.
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (DMSO or aqueous buffer).
-
Equilibration: Tightly cap the vials and agitate them on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for an extended period (24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation at high speed, followed by filtration of the supernatant through a fine (e.g., 0.22 µm) filter.
-
Analysis: The concentration of this compound in the clear filtrate is then determined using a suitable analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A standard curve is prepared in the same solvent for accurate quantification.
Mechanism of Action of Hydralazine Derivatives
This compound is a member of the hydralazine family of vasodilators. While the precise mechanism of action is not fully elucidated, several pathways are believed to contribute to their antihypertensive effects. The primary effect is the direct relaxation of arteriolar smooth muscle.
Key Signaling Pathways:
-
Interference with Calcium Metabolism: Hydralazine is thought to interfere with calcium ion (Ca²⁺) transport in vascular smooth muscle cells. This may occur through the inhibition of Ca²⁺ release from the sarcoplasmic reticulum and/or by preventing Ca²⁺ influx from the extracellular space. Reduced intracellular Ca²⁺ levels lead to a decrease in the activity of myosin light-chain kinase, resulting in muscle relaxation and vasodilation.
-
Modulation of cGMP Levels: Some evidence suggests that hydralazine may increase the levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells, which is a key signaling molecule that promotes relaxation.
-
Induction of Hypoxia-Inducible Factor-1alpha (HIF-1α): A novel mechanism proposed for hydralazine involves the inhibition of prolyl hydroxylase enzymes. This leads to the stabilization and accumulation of HIF-1α, a transcription factor that upregulates the expression of various genes, including those involved in angiogenesis and vasodilation, such as vascular endothelial growth factor (VEGF).
Conclusion
This technical guide has outlined the critical importance of determining the solubility of this compound in both DMSO and aqueous buffers for successful drug development. While direct quantitative data for this compound is sparse, the provided information on related compounds and detailed experimental protocols offers a solid foundation for researchers. The kinetic and thermodynamic solubility assays are essential tools for generating reliable data to guide formulation and assay development. Furthermore, understanding the potential mechanisms of action, including interference with calcium signaling and induction of HIF-1α, provides a broader biological context for the activity of this class of compounds. Accurate and early assessment of solubility is a key step in mitigating risks and ensuring the smooth progression of this compound or any drug candidate through the development pipeline.
Pildralazine Stability Under Experimental Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of pildralazine and structurally related hydrazine derivatives under various experimental conditions. The information presented herein is crucial for the development of stable pharmaceutical formulations and for defining appropriate storage and handling procedures. This document summarizes key findings from forced degradation studies, outlines detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.
Core Concepts in this compound Stability
This compound, a hydrazine derivative, is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis. Understanding the kinetics and products of this degradation is essential for ensuring the safety and efficacy of pharmaceutical preparations. Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.
Quantitative Stability Data
The stability of this compound and the closely related compound dihydralazine has been assessed under various stress conditions. The following tables summarize the quantitative data from these studies.
Table 1: Stability of Dihydralazine in Liquid State under Different pH Conditions
| Stress Condition | Duration | Degradation (%) | Reference |
| 1 M HCl | 300 min | 1.61 | [1] |
| Buffer pH 4 | 300 min | 5.50 | [1] |
| Buffer pH 7 | 300 min | 38.54 | [1] |
| Buffer pH 10 | 300 min | 74.98 | [1] |
| 1 M NaOH | 300 min | 100 | [1] |
Table 2: Stability of Dihydralazine in Solid State
| Stress Condition | Duration | Degradation (%) | Reference |
| High Temperature (70°C) and Humidity (80% RH) | 2 months | 22.01 |
Table 3: Stability of Hydralazine Hydrochloride in Aqueous Solutions
| Vehicle | Storage Condition | Potency Loss (%) | Time | Reference |
| 0.9% Sodium Chloride Injection | 25°C | 8 | 2 days | |
| 5% Dextrose Injection | 25°C | 5 | < 1 hour | |
| 5% Dextrose Injection | 25°C | > 40 | 1 day | |
| Oral Syrup | 25°C | 10 | 5.13 days (shelf life) | |
| 0.1% Oral Solution (flavored) | 40°C | Considerable | - | |
| 1% Oral Solution (flavored) | 40°C | Considerable | - | |
| 0.1% & 1% Oral Solutions | 5°C | < 7 | 29 days |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating stability studies. The following sections describe the experimental protocols for key stability-indicating assays.
Forced Degradation in the Liquid State (Hydrolysis)
This protocol is adapted from studies on dihydralazine, a close structural analog of this compound.
-
Preparation of Solutions: Prepare solutions of the drug substance in various media, including 1 M HCl, 1 M NaOH, and buffers at pH 4, 7, and 10. A typical concentration is 1.0 mg/mL.
-
Stress Conditions: Incubate the solutions at a controlled temperature, for example, 70°C, for a specified duration (e.g., 300 minutes).
-
Sampling: At predetermined time intervals, withdraw samples and dilute them with an appropriate solvent (e.g., methanol) to a concentration within the linear range of the analytical method.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method.
-
Quantification: Calculate the percentage of degradation by comparing the peak area of the drug in the stressed sample to that of an unstressed control solution.
Forced Degradation in the Solid State
This protocol outlines the procedure for assessing the stability of the drug substance in the solid form under accelerated conditions.
-
Sample Preparation: Place a known amount of the drug substance (e.g., 10 mg) in a suitable container.
-
Stress Conditions: Store the samples in a climate chamber at elevated temperature and humidity, for instance, 70°C and 80% relative humidity (RH), for an extended period (e.g., 2 months).
-
Sample Processing: After the stress period, dissolve the sample in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1.0 mg/mL).
-
Analysis: Dilute the solution as necessary and analyze using a validated HPLC-UV method.
-
Degradation Calculation: Determine the percentage of degradation by comparing the concentration of the drug in the stressed sample to the initial concentration.
Photostability Testing
This protocol is based on general guidelines for photostability testing of drug substances.
-
Sample Exposure: Expose the drug substance, in a chemically inert and transparent container, to a light source that provides a combination of UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control Samples: Protect a set of control samples from light to serve as a baseline.
-
Analysis: After the exposure period, analyze both the exposed and control samples using a validated stability-indicating analytical method.
-
Evaluation: Compare the results to assess the extent of photodegradation.
Visualizations
The following diagrams illustrate the proposed signaling pathway of hydralazine, a representative of the class of drugs to which this compound belongs, and a typical experimental workflow for forced degradation studies.
Caption: Proposed signaling pathway for hydralazine.
Caption: Experimental workflow for forced degradation studies.
Discussion and Conclusion
The stability of this compound is a critical attribute that influences its quality, safety, and efficacy. The data presented in this guide indicate that this compound and related compounds are sensitive to pH, temperature, humidity, and light. Specifically, degradation is more pronounced in alkaline conditions and at elevated temperatures. The presence of certain excipients, such as dextrose, can also adversely affect stability.
The provided experimental protocols offer a framework for conducting robust stability studies. A thorough understanding of the degradation pathways and the development of validated stability-indicating methods are paramount for the successful formulation of this compound-containing products. The signaling pathway and experimental workflow diagrams serve as visual aids to comprehend the drug's mechanism and the process of stability assessment.
It is recommended that further studies be conducted specifically on this compound to confirm these findings and to investigate the impact of other potential formulation components on its stability. The information in this guide should serve as a valuable resource for researchers and professionals involved in the development and quality control of this compound-based pharmaceuticals.
References
Spectroscopic and Mechanistic Insights into Pildralazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization and mechanistic pathways associated with Pildralazine. Due to the limited availability of public domain spectroscopic data for this compound, this document outlines standardized protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis applicable to small molecules of this class. Furthermore, it presents the signaling pathway of the structurally and functionally related vasodilator, Hydralazine, as a representative model for understanding this compound's mechanism of action.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a pivotal technique for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR would provide critical information about its proton and carbon framework, respectively.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Proposed Assignment |
| Data Not Available | e.g., s, d, t, q, m | e.g., 1H, 2H, 3H | e.g., 7.5 | Specific proton environment |
| ... | ... | ... | ... | ... |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Proposed Assignment |
| Data Not Available | Specific carbon environment |
| ... | ... |
Mass Spectrometry (MS) Data
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |
| Data Not Available (Expected [M+H]⁺) | e.g., 100 | Protonated molecular ion |
| Data Not Available | ... | Fragment ion structures |
| ... | ... | ... |
Experimental Protocols
The following are detailed, standardized methodologies for the acquisition of NMR and MS data for a small molecule such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of a small molecule like this compound is as follows:
-
Sample Preparation :
-
Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.[2]
-
Vortex the mixture to ensure complete dissolution.[2]
-
If necessary, filter the solution to remove any particulate matter.[1]
-
Transfer the solution into a 5 mm NMR tube.[3]
-
-
Instrument Setup and Data Acquisition :
-
The NMR spectrometer is typically a 400 MHz or higher field instrument.
-
The sample is locked and shimmed to ensure magnetic field homogeneity.
-
For ¹H NMR, standard parameters may include a 30-90° pulse angle and an acquisition time of 1-2 seconds.
-
For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
A relaxation delay appropriate for the molecule should be chosen to ensure accurate integration, particularly for quantitative analysis.
-
-
Data Processing :
-
The raw Free Induction Decay (FID) is Fourier transformed to generate the spectrum.
-
Phase and baseline corrections are applied.
-
The spectrum is referenced to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.
-
Peaks are integrated to determine the relative ratios of protons.
-
Mass Spectrometry (MS)
A general procedure for the analysis of a pharmaceutical compound like this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) is outlined below:
-
Sample Preparation :
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile).
-
Perform serial dilutions to achieve a concentration appropriate for the instrument's sensitivity, typically in the ng/mL to µg/mL range.
-
Consider the use of an internal standard for quantitative analysis to correct for variations in sample preparation and instrument response.
-
-
Liquid Chromatography (LC) Separation :
-
An Ultra-High-Performance Liquid Chromatography (UHPLC) system is commonly used for efficient separation prior to mass analysis.
-
A suitable column (e.g., C18) and mobile phase gradient are selected to achieve good chromatographic resolution of the analyte from any impurities.
-
-
Mass Spectrometry (MS) Analysis :
-
Electrospray Ionization (ESI) is a common ionization technique for polar molecules like this compound.
-
The mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap, is calibrated to ensure high mass accuracy.
-
Data is acquired in both full scan mode to detect the molecular ion and in tandem MS (MS/MS) mode to generate fragmentation patterns for structural elucidation.
-
-
Data Analysis :
-
The molecular ion peak is identified in the full scan spectrum to confirm the molecular weight.
-
The fragmentation pattern from the MS/MS spectrum is analyzed to propose structures for the fragment ions, providing confirmation of the compound's structure.
-
Visualizing Methodologies and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a pharmaceutical compound.
Signaling Pathway
This compound is a peripheral vasodilator, and its mechanism of action is understood to be similar to that of Hydralazine. The following diagram illustrates the proposed signaling pathway for Hydralazine-induced vasodilation. It is important to note that while this compound is expected to have a similar mechanism, this pathway is based on data for Hydralazine.
The primary mechanism of action for hydralazine-like vasodilators is the inhibition of inositol trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells. This leads to a decrease in intracellular calcium concentration, resulting in muscle relaxation and vasodilation. A secondary mechanism involves the inhibition of prolyl hydroxylase, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and subsequent angiogenesis.
References
Pildralazine's Interaction with Ion Channels: A Technical Guide
Disclaimer: The available scientific literature provides limited direct information on the specific interactions of pildralazine with ion channels. The following guide is based on extensive research into the mechanisms of its parent compound, hydralazine. It is presumed that this compound shares a similar pharmacological profile.
This technical guide offers an in-depth exploration of the proposed mechanisms by which this compound and its analog hydralazine interact with ion channels to induce vasodilation. It is intended for researchers, scientists, and professionals in drug development.
Overview of this compound's Mechanism of Action
This compound is a direct-acting vasodilator. Its primary therapeutic effect, the relaxation of arteriolar smooth muscle, is not yet fully elucidated but is thought to involve multiple mechanisms targeting ion channels and intracellular calcium signaling.[1] The prevailing evidence points towards two main pathways: the activation of potassium channels and the inhibition of calcium release from intracellular stores.[1][2]
Interaction with Potassium Channels
A significant body of evidence suggests that a key mechanism of hydralazine-induced vasodilation involves the opening of high-conductance calcium-activated potassium channels (BKCa).[3] Activation of these channels in vascular smooth muscle cells leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, ultimately reducing calcium influx and promoting relaxation.
Quantitative Data on Potassium Channel Interaction
The following table summarizes the quantitative data from studies on hydralazine's interaction with potassium channels.
| Parameter | Value | Experimental Model | Comments | Source |
| pD2 | 5.38 ± 0.06 | Isolated porcine coronary arteries | - | [3] |
| Emax | 85.9 ± 3.6% | Isolated porcine coronary arteries | - | |
| EC50 | 1.1 µM | Noradrenaline-contracted rabbit femoral arteries | - | |
| Emax | 95% | Noradrenaline-contracted rabbit femoral arteries | - | |
| EC50 | 2.0 µM | 20 mM K+-induced contractions in rabbit femoral arteries | Preferential relaxation compared to 124 mM K+-induced contractions. | |
| Emax | 81% | 20 mM K+-induced contractions in rabbit femoral arteries | - | |
| EC50 | 30.1 µM | 124 mM K+-induced contractions in rabbit femoral arteries | - | |
| Emax | 54% | 124 mM K+-induced contractions in rabbit femoral arteries | - | |
| Coronary Flow Increase | 28.8 ± 2.7% | Isolated perfused rat hearts (1 µM hydralazine) | This response was suppressed by 82% with the BKCa blocker iberiotoxin. | |
| Hypotensive Response Reduction | 41% | Conscious, chronically catheterized rats | During infusion of iberiotoxin. |
Experimental Protocols
-
Tissue Preparation: Porcine coronary arteries or rabbit femoral arteries are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 and 5% CO2 at 37°C.
-
Contraction Induction: Arterial rings are pre-contracted with an agonist such as phenylephrine or a high concentration of potassium chloride (e.g., 20 mM or 80 mM KCl).
-
Drug Application: Cumulative concentration-response curves are generated by adding increasing concentrations of hydralazine to the organ bath.
-
Data Analysis: The relaxation response is measured as a percentage of the pre-contraction tension. pD2 (-log EC50) and Emax values are calculated.
-
Antagonist Studies: To confirm the involvement of specific channels, experiments are repeated in the presence of selective ion channel blockers (e.g., iberiotoxin for BKCa channels, glibenclamide for ATP-sensitive K+ channels).
Interaction with Calcium Signaling
While direct antagonism of L-type calcium channels is not considered a primary mechanism of action for hydralazine, it significantly modulates intracellular calcium concentrations. The main proposed mechanism is the inhibition of inositol 1,4,5-trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum (SR). By preventing this release, hydralazine reduces the cytosolic calcium available for the contractile machinery.
Quantitative Data on Calcium Signaling Interaction
| Parameter | Value | Experimental Model | Comments | Source |
| EC50 | 16 ± 2 µM | Phenylephrine-induced contraction in rabbit pulmonary artery | - | |
| EC50 | 20 ± 1 µM | Phenylephrine-induced contraction in rabbit aorta | - | |
| Maximum Relaxation | ~90% | Phenylephrine-induced tone in rabbit pulmonary artery and aorta | Achieved at hydralazine concentrations above 100 µM. |
Experimental Protocols
-
Cell Isolation: Smooth muscle cells are enzymatically dissociated from tissues like the rabbit aorta.
-
Whole-Cell Patch Clamp: Cells are voltage-clamped, and whole-cell potassium currents are recorded. A pipette solution containing KCl, MgCl2, EGTA, and Na2ATP is used, and cells are superfused with a physiological salt solution.
-
Voltage Protocol: Currents are activated by applying voltage steps from a holding potential (e.g., -80 mV) to a range of depolarizing potentials (e.g., -70 to +50 mV).
-
Drug Application: Recordings are made before and after the application of hydralazine to determine its effect on K+ currents and resting membrane potential.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways and a typical experimental workflow for studying this compound's (hydralazine's) effects.
Caption: Proposed signaling pathway for this compound-induced vasodilation.
Caption: Experimental workflow for vasoreactivity studies.
References
- 1. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 2. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Aortic Ring Vasodilation Assay with Pildralazine: Application Notes for Researchers
For Immediate Release
Introduction
Pildralazine, a hydrazine derivative, is a potent vasodilator with potential applications in the management of hypertension and other cardiovascular disorders. Understanding its mechanism of action and dose-dependent effects on vascular tissue is crucial for its development as a therapeutic agent. The aortic ring vasodilation assay is a fundamental ex vivo technique used to characterize the pharmacological properties of vasoactive compounds. This document provides a detailed protocol for performing an aortic ring vasodilation assay to assess the effects of this compound, intended for researchers, scientists, and drug development professionals.
Putative Signaling Pathways of this compound-Induced Vasodilation
The precise mechanism of this compound-induced vasodilation is not fully elucidated, but it is hypothesized to share pathways with the structurally similar compound, Hydralazine. The primary proposed mechanisms involve direct action on vascular smooth muscle cells (VSMCs) and potential modulation by the endothelium.
One of the main proposed mechanisms is the inhibition of inositol trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum in VSMCs.[1][2] This reduction in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation. Additionally, some evidence suggests that Hydralazine's vasodilatory effects may involve the opening of potassium channels, leading to hyperpolarization of the cell membrane and subsequent closure of voltage-gated calcium channels.[3] There is also evidence for an endothelium-dependent component to Hydralazine's action, potentially involving the release of prostacyclin.[4]
Caption: Putative signaling pathways of this compound-induced vasodilation.
Experimental Protocol: Aortic Ring Vasodilation Assay
This protocol outlines the steps for isolating, mounting, and conducting a vasodilation assay using aortic rings to evaluate the effects of this compound.
Materials and Reagents
-
Animals: Male Wistar rats (250-300 g)
-
Solutions:
-
Krebs-Henseleit Solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose.
-
Phenylephrine (PE) stock solution (10 mM in distilled water)
-
Acetylcholine (ACh) stock solution (10 mM in distilled water)
-
-
This compound: Prepare a stock solution (e.g., 10 mM in distilled water or appropriate solvent) and perform serial dilutions to obtain the desired final concentrations.
-
Equipment:
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Dissection microscope, forceps, and scissors
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Experimental Workflow
Caption: Experimental workflow for the aortic ring vasodilation assay.
Detailed Methodology
-
Aortic Ring Preparation:
-
Humanely euthanize the rat according to institutional guidelines.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove adhering fat and connective tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting and Equilibration:
-
Suspend the aortic rings between two stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Apply a resting tension of 1.5 g and allow the rings to equilibrate for 60 minutes.
-
Replace the Krebs-Henseleit solution every 15 minutes during the equilibration period.
-
-
Viability and Endothelium Integrity Check:
-
After equilibration, induce a sustained contraction with 1 µM phenylephrine.
-
Once the contraction has stabilized, add 10 µM acetylcholine to assess endothelium integrity. A relaxation of more than 80% indicates a healthy, intact endothelium.
-
Wash the rings with fresh Krebs-Henseleit solution and allow them to return to the baseline tension.
-
-
This compound-Induced Vasodilation Assay:
-
Induce a stable contraction with 1 µM phenylephrine.
-
Once the contraction is stable, add this compound in a cumulative manner (e.g., from 1 nM to 100 µM) to the organ bath.
-
Record the relaxation response at each concentration until a maximal response is achieved.
-
-
Endothelium-Independent Vasodilation (Optional):
-
To investigate the direct effect of this compound on vascular smooth muscle, the endothelium can be mechanically removed by gently rubbing the intimal surface of the aortic ring with a fine wire.
-
Confirm the absence of endothelium by the lack of relaxation in response to acetylcholine.
-
Repeat the this compound-induced vasodilation protocol on the endothelium-denuded rings.
-
Data Presentation
The relaxation response to this compound should be expressed as a percentage of the pre-contraction induced by phenylephrine. The data can be fitted to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation).
Note: The following tables present illustrative data for the related compound, Hydralazine, due to the absence of specific published data for this compound.
Table 1: Illustrative Concentration-Response Data for Hydralazine-Induced Vasodilation in Rabbit Aortic Rings
| Hydralazine Concentration (µM) | Mean Relaxation (%) ± SEM |
| 1 | 15.2 ± 2.1 |
| 3 | 28.5 ± 3.4 |
| 10 | 45.1 ± 4.0 |
| 30 | 68.9 ± 5.2 |
| 100 | 85.3 ± 4.8 |
| 300 | 88.1 ± 3.9 |
Data adapted from a study on rabbit aorta.[1]
Table 2: Illustrative Pharmacological Parameters for Hydralazine in Different Vascular Beds
| Vascular Bed | Agonist | EC₅₀ (µM) | Emax (%) |
| Rabbit Aorta | Phenylephrine | 20 ± 1 | ~90 |
| Rat Mesenteric Artery | Phenylephrine | 3.6 ± 0.3 | 75 ± 6.2 |
Data adapted from published studies.
Conclusion
This application note provides a comprehensive protocol for conducting an aortic ring vasodilation assay to characterize the effects of this compound. By following this detailed methodology, researchers can obtain valuable data on the vasoactive properties of this compound and contribute to a better understanding of its mechanism of action. The provided diagrams and illustrative data tables serve as a guide for experimental design and data interpretation. Further studies are warranted to establish a definitive concentration-response profile for this compound and to fully elucidate its signaling pathways.
References
- 1. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 4. Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of Pildralazine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pildralazine, an analog of the vasodilator Hydralazine, belongs to a class of drugs that directly relax arteriolar smooth muscle, making it a molecule of interest for the treatment of hypertension.[1][2][3] The precise mechanism of action for this class of compounds is not fully elucidated but is understood to involve multiple signaling pathways that ultimately lead to vasodilation.[4][5] Due to the complex pharmacology and potential for off-target effects, robust and high-throughput cell-based screening assays are essential for the identification and characterization of novel this compound analogs with improved efficacy and safety profiles.
These application notes provide detailed protocols for a suite of cell-based assays designed to screen this compound analogs. The proposed assays will evaluate the compounds based on their effects on key signaling pathways associated with vasodilation, including potassium channel activation, cyclic guanosine monophosphate (cGMP) production, and overall cell viability to assess cytotoxicity.
Putative Signaling Pathway of this compound
The vasodilatory effect of this compound and its analogs is believed to be mediated through a combination of intracellular signaling events in vascular smooth muscle cells. The primary proposed mechanisms include the opening of potassium channels, leading to hyperpolarization and subsequent closure of voltage-gated calcium channels; inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum; and modulation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway.
Experimental Workflow for Screening this compound Analogs
The screening process is designed as a tiered approach, starting with a high-throughput primary screen to identify active compounds, followed by secondary assays for mechanism elucidation and a counter-screen to eliminate cytotoxic compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 3. Effects of this compound alone and in combination on severe hypertension and cerebrovascular lesions in saline-drinking spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydralazine - Wikipedia [en.wikipedia.org]
- 5. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
Application Note: A Validated HPLC-UV Method for the Quantification of Pildralazine in Human Plasma
Introduction
Pildralazine is a vasodilator of the hydrazinophthalazine class, structurally related to hydralazine, and is used in the management of hypertension. The therapeutic efficacy and safety of this compound are dependent on its plasma concentration. Therefore, a reliable and validated bioanalytical method for its quantification in human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.
This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of this compound in human plasma. The method presented herein is based on established analytical principles for structurally similar compounds, such as hydralazine and dihydralazine.[1][2][3][4] The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects. The method has been validated according to international guidelines, demonstrating excellent linearity, accuracy, precision, and stability.[5]
Materials and Methods
1. Reagents and Chemicals
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., 4-Methylhydralazine (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
-
1,4-Dithiothreitol (DTT) for stabilization
2. Instrumentation
-
An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
A reversed-phase C18 column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm).
-
Data acquisition and processing software.
-
Analytical balance, vortex mixer, and centrifuge.
3. Putative Metabolic Pathway of this compound
The metabolic pathway for this compound has not been extensively detailed in the available literature. However, based on its structural analogue hydralazine, this compound is expected to undergo extensive hepatic metabolism. Key metabolic routes likely include N-acetylation, hydroxylation followed by glucuronidation, and the formation of hydrazone metabolites by reacting with endogenous compounds like pyruvic acid.
References
- 1. jddtonline.info [jddtonline.info]
- 2. pharmascholars.com [pharmascholars.com]
- 3. researchgate.net [researchgate.net]
- 4. Method development for dihydralazine with HPLC-MS/MS--an old but tricky substance in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Pildralazine Stock Solution: Preparation and Storage Protocols
Abstract
This document provides detailed application notes and protocols for the preparation and storage of pildralazine stock solutions for use in research and drug development. Due to the limited availability of specific data for this compound, this guide also includes information on the closely related and well-characterized compound, hydralazine, as a reference. All quantitative data is summarized in tables, and experimental workflows are accompanied by detailed methodologies and visual diagrams.
Introduction
This compound is a vasodilator and antihypertensive agent, structurally related to hydralazine. It is of interest to researchers in cardiovascular pharmacology and related fields. Proper preparation and storage of this compound stock solutions are critical for obtaining accurate and reproducible experimental results. This document outlines the best practices for handling this compound in a laboratory setting.
Note on Data Availability: Publicly available information on the specific solubility and stability of this compound in common laboratory solvents is scarce. Much of the practical guidance is inferred from the properties of the more extensively studied compound, hydralazine hydrochloride. Researchers should perform small-scale solubility and stability tests before preparing large batches of this compound stock solutions.
Physicochemical Properties
A summary of the known physicochemical properties of this compound dihydrochloride and the reference compound hydralazine hydrochloride is presented below.
| Property | This compound Dihydrochloride | Hydralazine Hydrochloride |
| Chemical Formula | C₈H₁₅N₅O·2HCl | C₈H₈N₄·HCl |
| Molecular Weight | 270.16 g/mol [1] | 196.64 g/mol |
| Appearance | Crystalline solid | White to off-white crystalline powder |
| Solubility | Data not readily available. | Soluble in water. Slightly soluble in ethanol. Insoluble in DMSO.[2] |
| Storage Temperature | Data not readily available. | Powder: Below 25°C, protected from light.[3] |
| Light Sensitivity | Data not readily available. | Known to be light-sensitive.[3][4] |
This compound Stock Solution Preparation Protocol
This protocol is a general guideline and should be adapted based on preliminary solubility tests.
Materials
-
This compound dihydrochloride powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filters (0.22 µm) and syringes
-
Amber or light-blocking storage vials
Experimental Protocol
-
Determine the Desired Concentration: Decide on the final concentration of the stock solution (e.g., 10 mM).
-
Calculate the Required Mass: Use the following formula to calculate the mass of this compound dihydrochloride needed: Mass (mg) = Desired Concentration (mM) * Final Volume (mL) * Molecular Weight ( g/mol ) / 1000
-
Weigh the Compound: Accurately weigh the calculated mass of this compound dihydrochloride in a sterile conical tube.
-
Dissolution:
-
Add a small volume of sterile water to the conical tube.
-
Vortex the tube until the powder is fully dissolved.
-
Gradually add more water to reach the final desired volume.
-
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile filter to the syringe.
-
Filter the solution into a sterile, light-blocking storage vial.
-
-
Labeling and Storage:
-
Clearly label the vial with the compound name, concentration, date of preparation, and solvent.
-
Store the stock solution under the appropriate conditions (see Section 4).
-
Diagram of the this compound Stock Solution Preparation Workflow:
Caption: A flowchart illustrating the key steps for preparing a sterile this compound stock solution.
Storage and Stability
Due to the lack of specific stability data for this compound, the following recommendations are based on best practices for similar compounds like hydralazine.
| Storage Condition | Recommendation | Rationale |
| Temperature | Short-term (days to weeks): 2-8°C. Long-term (months): -20°C or -80°C. | To minimize degradation. Based on general practices for aqueous solutions of small molecules. |
| Light Exposure | Store in amber or other light-blocking vials at all times. | Hydralazine is known to be light-sensitive, and it is prudent to assume this compound is as well. |
| Aliquoting | Aliquot the stock solution into smaller, single-use volumes. | To avoid repeated freeze-thaw cycles which can lead to degradation. |
| pH | Based on studies of hydralazine, a slightly acidic pH (around 3.5) may enhance stability in aqueous solutions. | To prevent hydrolysis. This should be experimentally verified for this compound. |
Mechanism of Action and Signaling Pathway
This compound, like hydralazine, is a direct-acting vasodilator. The precise molecular mechanism is not fully elucidated but is believed to involve the relaxation of arteriolar smooth muscle.
The proposed mechanism for the class of hydralazine compounds involves:
-
Inhibition of Calcium Release: Interference with the inositol trisphosphate (IP₃)-mediated release of calcium from the sarcoplasmic reticulum in vascular smooth muscle cells.
-
Potassium Channel Opening: Some evidence suggests an effect on potassium channels, leading to hyperpolarization of the cell membrane.
-
Nitric Oxide (NO) Pathway: Potential modulation of the NO-cGMP signaling cascade, a key regulator of vasodilation.
Diagram of the Proposed Signaling Pathway for Hydralazine-like Vasodilators:
Caption: A simplified diagram of the proposed mechanism of action for hydralazine-like vasodilators.
Conclusion
The protocols and information provided in this document are intended to serve as a guide for researchers working with this compound. Given the limited specific data available for this compound, it is strongly recommended that researchers conduct their own small-scale tests to determine the optimal solvent, concentration, and storage conditions for their specific experimental needs. The information on hydralazine should be used as a reference point with the understanding that the properties of the two compounds may differ.
References
Pildralazine Treatment in Ex Vivo Perfused Artery Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pildralazine is a vasodilator of the hydrazine derivative class, structurally related to the more extensively studied compound, Hydralazine. While specific data on this compound in ex vivo perfused artery models is limited, the following application notes and protocols are based on the well-documented effects of Hydralazine and provide a robust framework for investigating the vascular effects of this compound. It is presumed that this compound shares a similar mechanism of action, primarily inducing relaxation of vascular smooth muscle. These protocols are intended to serve as a starting point for research and should be optimized for specific experimental conditions.
Mechanism of Action (Inferred from Hydralazine)
Hydralazine, and likely this compound, exerts its vasodilatory effects through multiple intracellular signaling pathways. The primary proposed mechanism involves the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells.[1][2] This reduction in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation.
Additional proposed mechanisms for Hydralazine that may be relevant for this compound include:
-
Potassium Channel Opening: Causing hyperpolarization of the smooth muscle cell membrane, which in turn inhibits calcium influx through voltage-gated calcium channels.
-
Nitric Oxide (NO) and cGMP Pathway: Potentially increasing the bioavailability of nitric oxide, leading to increased cyclic guanosine monophosphate (cGMP) levels and subsequent vasodilation.[3]
-
Prostacyclin Production: Stimulation of prostacyclin synthesis, which can lead to cAMP-mediated vasodilation.
-
Hypoxia-Inducible Factor-1α (HIF-1α) Induction: A novel mechanism suggesting that Hydralazine can activate the HIF-1α pathway, which may contribute to its vascular effects.[4]
Data Presentation: Quantitative Effects of Hydralazine (as a proxy for this compound)
The following table summarizes the vasodilatory potency of Hydralazine in different ex vivo artery preparations. These values can be used as a reference for designing dose-response experiments with this compound.
| Artery Preparation | Pre-constricting Agent | EC50 (Concentration for 50% maximal relaxation) | Reference |
| Rabbit Pulmonary Artery | Phenylephrine | 16 ± 2 µM | [5] |
| Rabbit Aorta | Phenylephrine | 20 ± 1 µM | |
| Rat Tail Artery | Noradrenaline (10⁻⁷ M) | Dose-dependent relaxation observed | |
| Rat Tail Artery | 5-HT (10⁻⁷ M) | Dose-dependent relaxation observed | |
| Rat Tail Artery | KCl (100 mM) | Dose-dependent relaxation observed |
Experimental Protocols
Preparation of Isolated Arterial Rings
This protocol describes the preparation of arterial rings for isometric tension recording, a common method to assess the vasoactive properties of compounds.
Materials:
-
Experimental animal (e.g., rat, rabbit)
-
Euthanasia solution
-
Dissection instruments (forceps, scissors)
-
Dissection microscope
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Carbogen gas (95% O2, 5% CO2)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Humanely euthanize the experimental animal according to approved institutional guidelines.
-
Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery, femoral artery).
-
Place the isolated artery in cold Krebs-Henseleit solution.
-
Under a dissection microscope, carefully remove adherent connective and adipose tissue.
-
Cut the artery into rings of 2-3 mm in length.
-
Mount the arterial rings in the organ bath chambers containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g for rat aorta), with solution changes every 15-20 minutes.
Ex Vivo Perfused Artery Model
This protocol outlines a method for studying the effects of this compound in a more physiologically relevant perfused artery segment.
Materials:
-
Isolated arterial segment (e.g., mesenteric or coronary artery)
-
Perfusion system (including a peristaltic pump, pressure transducer, and reservoir)
-
Krebs-Henseleit solution
-
Carbogen gas (95% O2, 5% CO2)
-
Vasoactive agents for pre-constriction (e.g., phenylephrine, norepinephrine)
-
This compound stock solution
-
Data acquisition system
Procedure:
-
Isolate a segment of the desired artery (2-4 cm in length).
-
Cannulate the proximal end of the artery onto a perfusion cannula and secure it with a suture.
-
Connect the cannula to the perfusion system.
-
Begin perfusion with warm (37°C), carbogen-gassed Krebs-Henseleit solution at a constant flow rate (e.g., 2-5 mL/min).
-
Allow the artery to equilibrate for 30-60 minutes until a stable baseline perfusion pressure is achieved.
-
Induce a sustained contraction (increase in perfusion pressure) by adding a pre-constricting agent (e.g., phenylephrine to a final concentration of 1-10 µM) to the perfusate.
-
Once a stable plateau of contraction is reached, introduce this compound into the perfusate in a cumulative, dose-dependent manner.
-
Record the changes in perfusion pressure, which reflect changes in vascular resistance. A decrease in pressure indicates vasodilation.
-
At the end of the experiment, perfuse with a known vasodilator (e.g., sodium nitroprusside) to determine the maximal relaxation.
Visualizations
Signaling Pathways of this compound-Induced Vasodilation (Inferred from Hydralazine)
Caption: Inferred signaling pathways of this compound-induced vasodilation.
Experimental Workflow for Ex Vivo Perfused Artery Model
Caption: Experimental workflow for assessing this compound's effects in a perfused artery.
References
- 1. Hydralazine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 3. Interaction between hydralazine and nitrovasodilators in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Assessing Pildralazine's Effect on Intracellular Calcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pildralazine is a vasodilator compound of interest for its potential therapeutic applications in managing hypertension and other cardiovascular disorders. Understanding its mechanism of action is crucial for its development as a safe and effective drug. A key signaling molecule in vascular smooth muscle contraction is intracellular calcium ([Ca²⁺]i). Many vasodilators exert their effects by modulating [Ca²⁺]i levels. This application note provides a detailed protocol for assessing the effect of this compound on intracellular calcium concentrations in vascular smooth muscle cells. The protocol is based on the widely used and well-validated Fura-2 AM ratiometric fluorescence microscopy method.[1][2][3]
The proposed mechanism of action for this compound, by analogy to the structurally similar compound Hydralazine, involves the modulation of intracellular calcium release from the sarcoplasmic reticulum (SR), potentially through inhibition of the inositol trisphosphate (IP₃) receptor.[4][5] Additionally, an indirect effect via the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway may also contribute to its vasodilatory effect. This protocol will enable researchers to investigate these potential mechanisms.
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathways for this compound in vascular smooth muscle cells.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| Human Aortic Smooth Muscle Cells (HASMC) | ATCC | PCS-100-012 | Liquid Nitrogen |
| Smooth Muscle Cell Growth Medium-2 | Lonza | CC-3182 | 4°C |
| Fura-2, AM | Thermo Fisher Scientific | F1221 | -20°C, desiccated, in dark |
| Pluronic F-127 | Thermo Fisher Scientific | P3000MP | Room Temperature |
| Probenecid | Sigma-Aldrich | P8761 | Room Temperature |
| Ionomycin | Sigma-Aldrich | I9657 | -20°C |
| EGTA | Sigma-Aldrich | E3889 | Room Temperature |
| This compound | Synthesized/Sourced | N/A | As per supplier |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| Hanks' Balanced Salt Solution (HBSS) | Thermo Fisher Scientific | 14025092 | 4°C |
| HEPES | Sigma-Aldrich | H3375 | Room Temperature |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 | -20°C |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 | Room Temperature |
Buffers and Solutions Preparation
-
Complete Growth Medium: Smooth Muscle Cell Growth Medium-2 supplemented with 5% fetal bovine serum, 1% penicillin-streptomycin, and growth factors as per the manufacturer's instructions.
-
Fura-2 AM Stock Solution (1 mM): Dissolve 50 µg of Fura-2 AM in 50 µL of high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Pluronic F-127 Stock Solution (20% w/v): Dissolve 2 g of Pluronic F-127 in 10 mL of DMSO. This may require gentle warming and vortexing. Store at room temperature.
-
Probenecid Stock Solution (250 mM): Dissolve 713 mg of probenecid in 10 mL of 1 M NaOH. Adjust pH to 7.4 with 1 M HCl. Aliquot and store at -20°C.
-
HBSS with HEPES (Assay Buffer): To 1 L of HBSS, add 2.38 g of HEPES (10 mM final concentration). Adjust pH to 7.4 with NaOH. Filter sterilize and store at 4°C.
-
Fura-2 Loading Buffer: For each 1 mL of Assay Buffer, add 2 µL of 1 mM Fura-2 AM stock (final concentration 2 µM), 2.5 µL of 20% Pluronic F-127 (final concentration 0.05%), and 10 µL of 250 mM Probenecid (final concentration 2.5 mM). Prepare fresh before each experiment.
Cell Culture and Plating
-
Culture HASMC in Complete Growth Medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Passage cells when they reach 80-90% confluency.
-
For imaging experiments, seed HASMC onto 25 mm glass coverslips in 6-well plates at a density of 5 x 10⁴ cells/well.
-
Allow cells to adhere and grow for 48-72 hours before the experiment.
Fura-2 AM Loading Protocol
-
Aspirate the growth medium from the wells containing the coverslips.
-
Wash the cells twice with 2 mL of Assay Buffer.
-
Add 1 mL of Fura-2 Loading Buffer to each well.
-
Incubate the cells for 45-60 minutes at 37°C in the dark.
-
After incubation, wash the cells three times with 2 mL of Assay Buffer to remove extracellular Fura-2 AM.
-
Add 2 mL of Assay Buffer to each well and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
Intracellular Calcium Measurement
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Continuously perfuse the cells with Assay Buffer at a constant flow rate (e.g., 1-2 mL/min).
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm.
-
Acquire baseline fluorescence ratio (F340/F380) for 2-5 minutes.
-
Introduce this compound at the desired concentration into the perfusion buffer and record the change in the F340/F380 ratio for 5-10 minutes or until a stable response is observed.
-
To determine the maximum (Rmax) and minimum (Rmin) fluorescence ratios for calibration, at the end of the experiment, perfuse the cells with Assay Buffer containing 5 µM ionomycin to saturate the dye with Ca²⁺, followed by perfusion with a Ca²⁺-free Assay Buffer containing 10 mM EGTA.
Experimental Workflow Diagram
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 5. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pildralazine in Models of Endothelial Dysfunction
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Published research specifically detailing the application of Pildralazine in models of endothelial dysfunction is limited. This compound is a vasodilator of the hydrazinephthalazine class, closely related to the more extensively studied compound, Hydralazine. The following application notes and protocols are primarily based on the available data for Hydralazine, which is expected to exhibit a similar mechanistic profile in the context of endothelial function. The single study identified for this compound is included for direct reference.
Introduction
Endothelial dysfunction is an early event in the pathogenesis of various cardiovascular diseases, characterized by reduced bioavailability of nitric oxide (NO), increased oxidative stress, and a pro-inflammatory state. This compound, a peripheral vasodilator, and its analog Hydralazine, have been investigated for their potential to mitigate endothelial dysfunction beyond their primary antihypertensive effects. These compounds are of interest for their potential to improve vascular health by modulating key signaling pathways involved in endothelial cell function and vascular smooth muscle relaxation.
The proposed mechanisms of action relevant to endothelial function include:
-
Vasodilation: Direct relaxation of arterial smooth muscle.[1][2][3][4]
-
Antioxidant Properties: Potential to reduce oxidative stress, which can in turn increase the bioavailability of nitric oxide (NO).[5]
-
Modulation of NO Signaling: While not a direct NO donor, Hydralazine may enhance the effects of NO.
These application notes provide an overview of the use of this compound and its surrogate, Hydralazine, in preclinical models of endothelial dysfunction, including data summaries and detailed experimental protocols.
Data Presentation
The following tables summarize the quantitative effects of this compound and Hydralazine in relevant preclinical and clinical models.
Table 1: Effects of this compound on Hypertension and Associated Vascular Lesions in an In Vivo Model
| Parameter | Animal Model | Treatment Group | Dosage & Duration | Outcome | Reference |
| Systolic Blood Pressure | Saline-drinking Spontaneously Hypertensive Rats (SHR) | Control | - | Gradual rise to >200 mmHg | |
| This compound | 1 mg/kg p.o. daily for 13 weeks | Significant inhibition of the onset of severe hypertension | |||
| This compound + Propranolol | 1 mg/kg + 10 mg/kg p.o. daily for 13 weeks | Complete prevention of blood pressure increase | |||
| This compound + Dihydrochlorothiazide | 1 mg/kg + 5 mg/kg p.o. daily for 13 weeks | Complete prevention of blood pressure increase | |||
| Cerebrovascular Lesions | Saline-drinking SHR | Control | - | ~74% incidence of lesions | |
| This compound & Combination Groups | As above | Significant reduction in the incidence of cerebrovascular lesions |
Table 2: Effects of Hydralazine on Markers of Endothelial Function
| Parameter | Model | Treatment Group | Outcome | Reference |
| Acetylcholine-induced Relaxation | Aortic rings from L-NAME-treated rats | L-NAME | Significantly attenuated relaxation | |
| L-NAME + Hydralazine | Nearly normal relaxation restored | |||
| Soluble Guanylyl Cyclase Expression | Aortic tissue from L-NAME-treated rats | L-NAME | Attenuated expression | |
| L-NAME + Hydralazine | Nearly normalized expression | |||
| Superoxide Production | Aortic tissue from L-NAME-treated rats | L-NAME & L-NAME + Hydralazine | Significantly elevated in both groups; Hydralazine had no acute effect on superoxide formation | |
| Systolic Blood Pressure | Chronic Heart Failure Patients (NYHA II-III) | Hydralazine (25 mg b.d. for 1 week) vs. Placebo | Decrease of 6.8 ± 10.5 mmHg | |
| Augmentation Index (AIx) | Chronic Heart Failure Patients | Hydralazine (25 mg b.d. for 1 week) vs. Placebo | Reduction of 15 ± 24% |
Experimental Protocols
Protocol 1: In Vivo Model of Hypertension-Induced Endothelial Dysfunction in Rats
This protocol is based on the study by Carpi-Medina et al. (1984) using this compound in spontaneously hypertensive rats.
Objective: To evaluate the long-term efficacy of this compound in preventing severe hypertension and associated cerebrovascular damage.
Materials:
-
Spontaneously Hypertensive Rats (SHR), male and female.
-
This compound.
-
Vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose).
-
1% NaCl drinking solution.
-
Oral gavage needles.
-
Blood pressure measurement system (e.g., tail-cuff plethysmography).
-
Histology equipment (formalin, paraffin, microtome, stains).
Procedure:
-
Animal Acclimatization: Acclimatize SHR for at least one week with standard chow and tap water ad libitum.
-
Induction of Severe Hypertension: Replace tap water with 1% NaCl solution to accelerate and exacerbate hypertension.
-
Group Allocation: Randomly assign animals to control and treatment groups (n=20-40 per group):
-
Group 1: Vehicle control (receiving vehicle by oral gavage).
-
Group 2: this compound (1 mg/kg in vehicle, oral gavage).
-
(Optional) Group 3 & 4: Combination therapies (e.g., this compound + Propranolol).
-
-
Drug Administration: Administer the assigned treatments daily via oral gavage for 13 weeks.
-
Monitoring:
-
Measure systolic blood pressure and heart rate weekly using the tail-cuff method.
-
Monitor animal weight and general health status throughout the study.
-
-
Terminal Procedures:
-
At the end of the 13-week treatment period, euthanize the animals.
-
Perfuse the animals with saline followed by 10% buffered formalin.
-
Carefully dissect the brain and fix in 10% formalin.
-
-
Histological Analysis:
-
Process the fixed brains for paraffin embedding.
-
Section the brains and stain with Hematoxylin and Eosin (H&E).
-
Examine the sections under a microscope for evidence of cerebrovascular lesions, such as arterial wall damage, microhemorrhages, and infarction.
-
Quantify the incidence and severity of lesions in each group.
-
Protocol 2: Ex Vivo Assessment of Endothelial-Dependent Vasodilation
This protocol is adapted from studies on Hydralazine's effects on vascular reactivity in models of NO-deficient hypertension.
Objective: To determine the effect of Hydralazine on endothelial function by measuring acetylcholine-induced relaxation in isolated aortic rings.
Materials:
-
Aortas from experimental animals (e.g., Wistar rats treated with L-NAME).
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose).
-
Norepinephrine (NE) or Phenylephrine (PE) for pre-contraction.
-
Acetylcholine (ACh).
-
Hydralazine.
-
Organ bath system with force transducers.
-
Carbogen gas (95% O2, 5% CO2).
Procedure:
-
Tissue Preparation:
-
Euthanize the rat and carefully excise the thoracic aorta.
-
Place the aorta in ice-cold Krebs-Henseleit buffer.
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting:
-
Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the ring to a fixed hook and the other to a force transducer.
-
-
Equilibration:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Replace the buffer every 15-20 minutes.
-
-
Viability Check:
-
Contract the rings with a high concentration of KCl (e.g., 60 mM) to check for viability.
-
Wash out the KCl and allow the rings to return to baseline.
-
-
Pre-contraction:
-
Induce a submaximal, stable contraction with NE (e.g., 10⁻⁶ M) or PE.
-
-
Vasodilation Assay:
-
Once a stable plateau of contraction is reached, add cumulative concentrations of ACh (e.g., 10⁻⁹ to 10⁻⁵ M) to assess endothelium-dependent relaxation.
-
To test the direct effect of Hydralazine, pre-incubate some rings with the drug before pre-contraction, or add it cumulatively to pre-contracted rings.
-
-
Data Analysis:
-
Record the changes in isometric tension.
-
Express the relaxation response as a percentage of the pre-contraction induced by NE/PE.
-
Construct concentration-response curves and calculate EC₅₀ values if applicable.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed mechanisms of action for Hydralazine/Pildralazine in the context of endothelial dysfunction and a typical experimental workflow.
Diagram 1: Proposed Signaling Pathway of Hydralazine in Vascular Cells
References
- 1. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery | Semantic Scholar [semanticscholar.org]
- 2. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 3. droracle.ai [droracle.ai]
- 4. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering [mdpi.com]
Pildralazine as a Positive Control in Vasodilation Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pildralazine is a direct-acting vasodilator used in research to study the mechanisms of vasodilation and as a positive control in screening new vasodilator compounds. Its action is primarily exerted on vascular smooth muscle, leading to relaxation of arterial vessels and a subsequent decrease in blood pressure. Understanding its mechanism and having standardized protocols for its use are crucial for accurate and reproducible experimental outcomes. These application notes provide comprehensive details on the mechanism of action of this compound, protocols for its use in in vitro and in vivo vasodilation experiments, and expected quantitative data. The protocols and mechanistic information are largely based on studies of the closely related and more extensively studied compound, hydralazine, which shares a similar mechanism of action.
Mechanism of Action
This compound, similar to hydralazine, induces vasodilation through a multi-faceted mechanism that primarily involves direct effects on vascular smooth muscle cells. The key pathways include:
-
Opening of Potassium (K+) Channels: this compound is thought to open K+ channels, likely including high-conductance Ca2+-activated K+ channels (BKCa), in vascular smooth muscle cells.[1][2] This leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated Ca2+ channels, reducing intracellular Ca2+ influx and promoting muscle relaxation.[1]
-
Inhibition of Intracellular Calcium Release: The drug inhibits the inositol 1,4,5-trisphosphate (IP3)-induced release of Ca2+ from the sarcoplasmic reticulum.[1][3] By preventing this release, this compound reduces the availability of intracellular Ca2+ required for the activation of myosin light chain kinase and subsequent muscle contraction.
-
Modulation of the Nitric Oxide (NO) - cGMP Pathway: There is evidence to suggest that this compound may increase the bioavailability of nitric oxide (NO), leading to the activation of soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP), a second messenger that activates protein kinase G (PKG) and ultimately results in vasodilation.
The following diagram illustrates the proposed signaling pathways for this compound-induced vasodilation.
Data Presentation
The following tables summarize quantitative data from studies using hydralazine, which can be used as a reference for expected results with this compound.
Table 1: In Vitro Vasodilator Effects of Hydralazine on Isolated Arteries
| Preparation | Agonist (Contraction) | Hydralazine Concentration | Parameter | Value | Reference |
| Porcine Coronary Arteries | K+ (20 mM) | 1-300 µM | pD2 | 5.38 ± 0.06 | |
| Porcine Coronary Arteries | K+ (20 mM) | 1-300 µM | Emax | 85.9 ± 3.6% | |
| Rabbit Femoral Arteries | Noradrenaline | - | EC50 | 1.1 µM | |
| Rabbit Femoral Arteries | Noradrenaline | - | Emax | 95% | |
| Rabbit Femoral Arteries | K+ (20 mM) | - | EC50 | 2.0 µM | |
| Rabbit Femoral Arteries | K+ (20 mM) | - | Emax | 81% | |
| Rabbit Femoral Arteries | K+ (124 mM) | - | EC50 | 30.1 µM | |
| Rabbit Femoral Arteries | K+ (124 mM) | - | Emax | 54% |
Table 2: In Vivo Hemodynamic Effects of this compound and Hydralazine
| Species | Drug | Dose | Route | Parameter | Change | Reference |
| Conscious Rats | Hydralazine | 0.6 mg/kg/min | Infusion | Hypotensive Response | Reduced by 41% with iberiotoxin | |
| Spontaneously Hypertensive Rats | This compound | 1 mg/kg | p.o. | Systolic Blood Pressure | Significantly inhibited increase | |
| Hospitalized Patients | Hydralazine (IV) | - | IV | Systolic Blood Pressure | Mean reduction of 24 ± 29 mmHg | |
| Hospitalized Patients | Hydralazine (IV) | - | IV | Diastolic Blood Pressure | Mean reduction of 9 ± 15 mmHg | |
| Hospitalized Patients | Hydralazine (IV) | - | IV | Heart Rate | Mean increase of 4 ± 13 bpm |
Experimental Protocols
Protocol 1: In Vitro Vasodilation Assay using Isolated Arterial Rings
This protocol describes the methodology for assessing the vasodilator effect of this compound on isolated arterial rings mounted in an organ bath system.
Materials:
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
This compound stock solution
-
Vasoconstrictor agent (e.g., Phenylephrine, Noradrenaline, KCl)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection microscope and tools
Procedure:
-
Tissue Preparation:
-
Euthanize a suitable animal model (e.g., rat, rabbit) according to approved institutional guidelines.
-
Carefully dissect the desired artery (e.g., thoracic aorta, femoral artery, mesenteric artery) and place it in cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove excess connective tissue and cut the artery into rings of 2-3 mm in length.
-
For endothelium-denuded experiments, gently rub the intimal surface of the ring with a fine wire.
-
-
Mounting and Equilibration:
-
Mount the arterial rings in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the rings to isometric force transducers and apply an optimal resting tension (e.g., 1-2 g for rat aorta).
-
Allow the rings to equilibrate for at least 60-90 minutes, replacing the Krebs solution every 15-20 minutes.
-
-
Viability Check:
-
Induce a contraction with a high concentration of KCl (e.g., 60-80 mM) to check the viability of the smooth muscle.
-
After washing, for endothelium-intact rings, pre-contract with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, 1 µM) and then add a vasodilator that acts via the endothelium (e.g., acetylcholine, 1 µM) to confirm endothelial integrity.
-
-
Experimental Protocol:
-
Pre-contract the arterial rings with a submaximal concentration of a vasoconstrictor to achieve a stable plateau.
-
Once the contraction is stable, add this compound in a cumulative manner to the organ bath, allowing the response to stabilize at each concentration.
-
Record the changes in tension.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curve and calculate the EC50 (concentration producing 50% of the maximal response) and Emax (maximal relaxation).
-
References
- 1. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 2. Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Pildralazine as a Research Tool for Investigating Hydrazine-Based Drug Mechanisms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pildralazine (propildazine) is a hydrazine-derivative vasodilator that, along with its close analog hydralazine, serves as a valuable tool for investigating the complex mechanisms of action of hydrazine-based drugs. These compounds are known for their effects on vascular smooth muscle relaxation and have been used in the treatment of hypertension. Their unique metabolic pathways, involving the formation of reactive intermediates, also make them subjects of toxicological and immunological research, particularly in the context of drug-induced lupus erythematosus.
These application notes provide a comprehensive overview of the use of this compound in a research setting. They detail its mechanism of action, offer comparative data with hydralazine, and provide detailed protocols for key experiments to elucidate the pharmacological and toxicological properties of hydrazine-based compounds.
Mechanism of Action of this compound and Other Hydrazine-Based Vasodilators
The primary pharmacological effect of this compound and other hydrazine derivatives is the relaxation of arterial smooth muscle, leading to vasodilation and a decrease in blood pressure.[1][2] While the precise molecular targets are still under investigation, several key signaling pathways have been implicated.
1. Interference with Calcium Signaling in Smooth Muscle: Hydrazine-based vasodilators are understood to interfere with intracellular calcium ([Ca2+]) mobilization in vascular smooth muscle cells.[3][4] This is a critical step in muscle contraction. The proposed mechanisms include:
-
Inhibition of IP3-induced Ca2+ release: They may inhibit the inositol trisphosphate (IP3)-mediated release of calcium from the sarcoplasmic reticulum.[2]
-
Inhibition of Ca2+ influx: They might also block the entry of extracellular calcium into the cell.
2. Modulation of Endothelial Signaling Pathways: The endothelium plays a role in the vasodilatory effects of these compounds, particularly at clinically relevant concentrations. Key endothelial-derived signaling molecules involved include:
-
Prostacyclin (PGI2): Studies on hydralazine suggest that it can stimulate the production of prostacyclin, which then acts on vascular smooth muscle cells to increase cyclic adenosine monophosphate (cAMP) levels, leading to relaxation.
-
Nitric Oxide (NO) and cyclic Guanosine Monophosphate (cGMP): While some hydrazine derivatives stimulate guanylate cyclase and increase cyclic guanosine monophosphate (cGMP) levels, the role of this pathway in hydralazine- and this compound-induced vasodilation is less clear and may be context-dependent. Some studies suggest hydralazine's effect is independent of guanylate cyclase activation, while others propose it may increase the bioavailability of nitric oxide.
3. Interaction with Purinergic Signaling: Research has shown an interaction between this compound, hydralazine, and purinergic signaling molecules like adenosine and ATP. Endogenous purines released from sympathetic nerves can inhibit the vasodilatory response to these drugs, suggesting a common receptor or site of action.
4. Formation of Reactive Metabolites: A crucial aspect of hydrazine-based drug mechanisms is their metabolism, which can lead to the formation of reactive intermediates. These intermediates can covalently bind to cellular macromolecules, including proteins and DNA, which is thought to be the basis for the drug-induced lupus-like syndrome associated with hydralazine. The metabolism is catalyzed by enzymes such as cytochrome P450 and peroxidases.
Data Presentation: Comparative Effects of this compound and Hydralazine
The following table summarizes quantitative data from a study comparing the effects of this compound and hydralazine on the antispasmogenic response in isolated rat tail artery segments. This data is useful for designing experiments and understanding the relative potencies and interactions of these compounds.
| Compound | Agonist | Parameter | Value | Reference |
| This compound | 2-Cl-adenosine | Modification of Dose-Response Curve | Rightward shift | |
| Hydralazine | 2-Cl-adenosine | Inhibition of Antispasmogenic Response | Non-competitive | |
| Adenosine | Inhibition of Antispasmogenic Response | Non-competitive | ||
| ATP | Inhibition of Antispasmogenic Response | Non-competitive | ||
| Inosine | Inhibition of Antispasmogenic Response | Non-competitive |
Table 1: Comparative in vitro effects of this compound and hydralazine on vascular smooth muscle in the presence of purine compounds.
Mandatory Visualizations
Caption: Metabolic pathway of hydrazine-based drugs leading to reactive intermediates.
Caption: this compound's proposed mechanisms of action on vascular cells.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the mechanisms of this compound. These are based on methodologies reported for hydralazine and this compound.
Protocol 1: Evaluation of Vasodilatory Effects on Isolated Arterial Rings
Objective: To determine the concentration-response relationship of this compound-induced relaxation in isolated arterial segments and to investigate the role of the endothelium.
Materials:
-
This compound hydrochloride
-
Phenylephrine or other contractile agonist (e.g., KCl)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Isolated arterial rings (e.g., rat tail artery, aorta)
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired artery (e.g., thoracic aorta or tail artery) and place it in ice-cold Krebs-Henseleit solution.
-
Clean the artery of adhering connective tissue and cut it into rings of 2-3 mm in length.
-
For endothelium-denuded rings, gently rub the intimal surface with a fine wire or wooden stick.
-
-
Mounting:
-
Suspend the arterial rings between two L-shaped stainless-steel hooks in organ baths containing Krebs-Henseleit solution at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Connect the upper hook to a force transducer to record isometric tension.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g (depending on the vessel).
-
Replace the bath solution every 15-20 minutes.
-
Induce a contraction with a high concentration of KCl (e.g., 60 mM) to check for tissue viability. Wash out the KCl and allow the tension to return to baseline.
-
-
Experimental Protocol:
-
Pre-contract the arterial rings with a submaximal concentration of a contractile agonist (e.g., phenylephrine, 1 µM).
-
Once a stable contraction plateau is reached, add this compound in a cumulative concentration-dependent manner (e.g., 10 nM to 100 µM).
-
Record the relaxation response at each concentration.
-
Repeat the procedure with endothelium-denuded rings to assess the role of the endothelium.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by the agonist.
-
Construct concentration-response curves and calculate the EC50 (concentration producing 50% of the maximal response) and Emax (maximal relaxation).
-
Protocol 2: Investigation of Intracellular Calcium Mobilization
Objective: To assess the effect of this compound on agonist-induced changes in intracellular calcium concentration in vascular smooth muscle cells.
Materials:
-
Cultured vascular smooth muscle cells (VSMCs)
-
This compound hydrochloride
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Contractile agonist (e.g., phenylephrine, angiotensin II)
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Fluorescence imaging system or fluorometer
Procedure:
-
Cell Culture and Dye Loading:
-
Culture VSMCs on glass coverslips suitable for fluorescence microscopy.
-
Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the dye.
-
-
Fluorescence Measurement:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Alternatively, use a population of cells in a cuvette in a fluorometer.
-
Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm for Fura-2.
-
-
Experimental Protocol:
-
Perfuse the cells with HBSS containing the contractile agonist to induce a rise in intracellular calcium.
-
Once a stable response is observed, introduce this compound at the desired concentration and continue to record the fluorescence ratio.
-
To investigate the effect on calcium release from intracellular stores, perform the experiment in a calcium-free buffer containing a calcium chelator (e.g., EGTA).
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380), which is proportional to the intracellular calcium concentration.
-
Compare the amplitude and kinetics of the calcium transients in the presence and absence of this compound.
-
Protocol 3: Analysis of Reactive Metabolite Formation
Objective: To detect the formation of reactive intermediates from the metabolism of this compound in vitro.
Materials:
-
This compound hydrochloride
-
Liver microsomes (e.g., from rat or human)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Trapping agent for reactive intermediates (e.g., N-acetylcysteine)
-
Phosphate buffer
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detection
Procedure:
-
In Vitro Metabolism:
-
Prepare an incubation mixture containing liver microsomes (e.g., 1 mg/mL protein), this compound (e.g., 1 mM), the trapping agent (e.g., 5 mM N-acetylcysteine), and the NADPH regenerating system in phosphate buffer (pH 7.4).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
As a negative control, run a parallel incubation without the NADPH regenerating system.
-
-
Sample Preparation:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Inject the supernatant into an HPLC system equipped with a suitable column (e.g., C18).
-
Develop a gradient elution method to separate the parent drug, its stable metabolites, and any trapped adducts.
-
Monitor the eluent using a UV detector at a wavelength where the compounds of interest absorb, or for more definitive identification, use an MS detector.
-
-
Data Analysis:
-
Identify the peak corresponding to the trapped adduct by comparing the chromatograms from the complete incubation mixture with the control.
-
Characterize the structure of the adduct using mass spectrometry.
-
Quantify the amount of adduct formed to assess the extent of reactive metabolite generation.
-
Conclusion
This compound, as a representative of the hydrazine class of vasodilators, offers a valuable pharmacological tool for researchers. By employing the protocols outlined in these application notes, scientists can systematically investigate the multifaceted mechanisms of action of these drugs, from their effects on vascular smooth muscle signaling to their metabolic activation and potential for toxicity. The comparative study of this compound and its more extensively studied analog, hydralazine, can provide deeper insights into the structure-activity relationships within this important class of compounds.
References
Troubleshooting & Optimization
Troubleshooting Pildralazine precipitation in buffer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Pildralazine precipitation in buffer systems.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my buffer solution?
Precipitation of this compound is most commonly due to its concentration exceeding its solubility limit in the specific buffer system you are using. This can be influenced by several factors including the buffer's pH, ionic strength, temperature, and the method used for dilution from a stock solution.[1] this compound, like many small molecules, has pH-dependent solubility, and rapid changes in solvent polarity when diluting from an organic stock solution can also cause it to "crash out."[2][3]
Q2: What are the key physicochemical properties of this compound I should be aware of?
Q3: How does the pH of my buffer affect this compound solubility?
The solubility of ionizable compounds like this compound is highly dependent on pH. As a weak base, this compound is more soluble in its ionized (protonated) form. Therefore, maintaining the buffer pH at least 1-2 units below its pKa (assumed to be around 7.3) will significantly increase its solubility. Conversely, as the pH approaches or exceeds the pKa, the un-ionized, less soluble form will dominate, increasing the risk of precipitation.
Q4: Can the type of buffer I use affect solubility?
Yes. Different buffer systems can influence the solubility of your compound. Some buffer components may interact directly with this compound, reducing its solubility. For example, phosphate buffers are known to sometimes precipitate with small molecules, especially when mixed with organic co-solvents. If you suspect a buffer component interaction, consider switching to an alternative buffer system (e.g., Tris, HEPES, MES) and re-evaluating solubility.
Q5: I dissolve my this compound in DMSO first. Could this be part of the problem?
Using a non-aqueous solvent like DMSO to prepare a high-concentration stock solution is a standard and recommended practice. However, the dilution method is critical. Adding a concentrated DMSO stock directly and rapidly into a large volume of aqueous buffer causes a sudden, drastic change in solvent polarity, which can cause the compound to precipitate immediately. A stepwise dilution into pre-warmed buffer is recommended to mitigate this.
This compound Dihydrochloride Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₇Cl₂N₅O | |
| Molecular Weight | 270.16 g/mol | |
| Form | Crystalline solid | |
| Melting Point | 206-209°C (decomposes) | |
| Assumed pKa | ~7.3 (as a weak base, based on Hydralazine) |
Troubleshooting Guide: this compound Precipitation
If you are experiencing this compound precipitation, follow this systematic approach to identify and resolve the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Determining Maximum Solubility
This protocol helps you determine the highest concentration of this compound that can be achieved in your specific buffer without precipitation.
Methodology:
-
Prepare this compound Stock: Prepare a high-concentration stock solution of this compound (e.g., 50 mM) in 100% DMSO. Ensure it is fully dissolved.
-
Prepare Serial Dilutions: Create a series of this compound concentrations in your target buffer. For example, to test concentrations from 10 µM to 500 µM, you can perform serial dilutions in a 96-well plate.
-
Incubate: Cover the plate and incubate the solutions at your intended experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 2-4 hours) to allow the solution to equilibrate.
-
Assess Precipitation:
-
Visual Inspection: Carefully inspect each well for any signs of cloudiness or visible precipitate.
-
Quantitative Measurement: For a more precise assessment, read the absorbance of the plate at a high wavelength (e.g., 600-650 nm). An increase in absorbance compared to a buffer-only control indicates light scattering from a precipitate.
-
-
Determine Maximum Solubility: The highest concentration that remains clear and shows no increase in absorbance is the maximum working soluble concentration under those conditions.
Protocol 2: Preparing a Buffered Solution via Stepwise Dilution
This protocol minimizes the risk of precipitation when diluting a DMSO stock solution into an aqueous buffer.
Methodology:
-
Prepare High-Concentration Stock: Weigh the this compound powder and dissolve it in 100% anhydrous DMSO to achieve a high concentration (e.g., 50 mM). Vortex thoroughly. Gentle warming (37°C) or brief sonication can be used to ensure complete dissolution.
-
Pre-warm Aqueous Buffer: Warm your target aqueous buffer to your experimental temperature (e.g., 37°C). Adding a compound to cold media or buffer can decrease its solubility.
-
Perform Stepwise Dilution:
-
Instead of adding the DMSO stock directly to the final buffer volume, add a small volume of the pre-warmed buffer to a fresh tube.
-
Add the required amount of this compound DMSO stock to this small buffer volume while vortexing gently.
-
Continue to add the buffer in small increments, mixing continuously, until the final desired concentration and volume are reached.
-
-
Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for your experiment.
Factors Influencing this compound Solubility
The interplay of several factors determines the solubility of this compound in a buffer system. Understanding these relationships is key to preventing precipitation.
Caption: Key factors influencing this compound solubility and precipitation risk.
References
Pildralazine Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the degradation of pildralazine. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visual workflows to assist in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your work with this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| I am observing rapid degradation of my this compound solution at room temperature. | This compound is known to be unstable in aqueous solutions, especially at neutral or alkaline pH.[1][2][3][4][5] The highly reactive hydrazino group is susceptible to hydrolysis and oxidation. | Adjust the pH of your aqueous solution to approximately 3.5, which has been identified as the pH of maximum stability. For short-term storage, refrigeration at 2-8°C is recommended. If possible, prepare solutions fresh before use. |
| My this compound sample is showing significant degradation even when stored protected from light. | Degradation may be occurring due to thermal stress or high humidity. This compound is sensitive to high temperatures and humidity, which can accelerate degradation even in the solid state. | Store solid this compound and its formulations in a cool, dry place, ideally below 25°C. For long-term storage of solutions, consider refrigeration (2-8°C). |
| I am seeing unexpected peaks in my chromatogram when analyzing this compound in a combination formulation. | Interactions with other active pharmaceutical ingredients (APIs) or excipients can accelerate this compound degradation. For instance, its degradation is known to be faster in the presence of hydrochlorothiazide. | Perform forced degradation studies on the individual components and the mixture to identify interaction products. This will help in developing a stability-indicating analytical method that can resolve this compound from all potential degradants. |
| The color of my this compound solution is changing over time. | Color changes can be an indication of oxidative degradation or the formation of polymeric products, often linked to the reactive hydrazino group. Chelation with metal ions can also cause discoloration. | Ensure high-purity solvents and reagents are used to minimize metal ion contamination. Storing solutions under an inert atmosphere (e.g., nitrogen) can help prevent oxidation. The formation of insoluble polymers is a known degradation pathway in injectable solutions. |
| My analytical method is not separating this compound from its degradation products. | The chosen chromatographic conditions may not be suitable for resolving the parent drug from its degradants. Degradation products of this compound include phthalazine and phthalazinone. | Develop a stability-indicating HPLC method. This often involves testing different columns (e.g., C18, CN), mobile phase compositions (including pH and ion-pair reagents), and detection wavelengths. Forced degradation samples should be used to challenge and validate the method's specificity. |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: this compound primarily degrades through hydrolysis, oxidation, and photolysis. The rate and extent of degradation are highly dependent on pH, temperature, humidity, and exposure to light. Hydrolysis is a key pathway in aqueous solutions, while oxidation is driven by the reactive hydrazino group.
Q2: How does pH affect the stability of this compound in solution?
A2: this compound is most stable in acidic conditions, with maximum stability observed around pH 3.5. It is unstable in neutral and alkaline environments (pH ≥ 7), where degradation is significantly accelerated.
Q3: What are the recommended storage conditions for this compound and its formulations?
A3:
-
Solid Form: Store in a well-closed container, protected from light, at a controlled room temperature below 25°C.
-
Aqueous Solutions: For maximum stability, solutions should be maintained at a pH of approximately 3.5 and stored at refrigerated temperatures (2-8°C). It is always best to use freshly prepared solutions.
-
Injectable Formulations: The powder for injection should be stored below 25°C and protected from light.
Q4: How can I prevent the degradation of this compound during sample preparation for analysis?
A4: To minimize degradation during sample preparation, it is recommended to work quickly, protect samples from light, and maintain a cool environment. If dissolving in an aqueous medium, use a buffer at pH 3.5. For plasma samples, the addition of a stabilizing agent like ascorbic acid has been noted to improve stability. If extraction into an organic solvent is performed promptly (e.g., within 2 hours), degradation can be minimized.
Q5: What are the common degradation products of this compound?
A5: Common degradation products identified in stability studies include phthalazine and phthalazinone. In the presence of other substances or under specific stress conditions, other degradants can form.
Quantitative Data Summary
The following tables summarize the degradation of this compound (or the closely related dihydralazine) under various stress conditions as reported in the literature.
Table 1: Degradation of Dihydralazine in Solution under Different pH Conditions
| Stress Condition | % Degradation (Dihydralazine alone) | % Degradation (Dihydralazine in mixture with Hydrochlorothiazide) | Reference |
| 1 M HCl | 1.61% | 51.06% | |
| Buffer pH 4 | 5.50% | Not specified | |
| Buffer pH 7 | 38.54% | 100% | |
| Buffer pH 10 | 74.98% | Not specified | |
| 1 M NaOH | 100% | Not specified |
Table 2: Degradation of Dihydralazine in the Solid State
| Stress Condition | Duration | % Degradation (Dihydralazine alone) | % Degradation (Dihydralazine in mixture with Hydrochlorothiazide) | Reference |
| 70°C / 80% RH | 2 months | 22.01% | 29.70% |
Table 3: Photodegradation of Dihydralazine
| Exposure | % Degradation | Reference |
| 1 ICH dose (1,200,000 lx h) | 2.85% | |
| 3 ICH doses (56,706 kJ m⁻²) | 13.26% | |
| 6 ICH doses (113,412 kJ m⁻²) | 100% |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
Forced degradation studies are essential to understand degradation pathways and to develop stability-indicating analytical methods.
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Heat the solution at 60-80°C for a specified period (e.g., 30 minutes to several hours), aiming for 5-20% degradation.
-
Cool the solution, neutralize with an appropriate base (e.g., 0.1 M NaOH), and dilute to the final concentration with the mobile phase.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Heat the solution at 60-80°C for a specified period (e.g., 30 minutes). Note: this compound degrades rapidly in alkaline conditions.
-
Cool the solution, neutralize with an appropriate acid (e.g., 0.1 M HCl), and dilute to the final concentration.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Store at room temperature for a specified period, monitoring for degradation.
-
Dilute to the final concentration with the mobile phase for analysis.
4. Thermal Degradation (Solid State):
-
Place the solid this compound powder in a thermostatically controlled oven.
-
Expose to a high temperature (e.g., 70-105°C) for a defined period (e.g., 6 hours to 2 months).
-
After exposure, dissolve the sample in a suitable solvent and dilute for analysis.
5. Photolytic Degradation:
-
Expose the this compound sample (both solid and in solution) to UV light (e.g., 200 W h/m²) and visible light (e.g., 1.2 million lux hours) in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Prepare the samples for analysis after the exposure period.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method capable of separating this compound from its degradation products. Method optimization will be required.
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A reversed-phase column such as a C18 (e.g., 250mm x 4.6mm, 5 µm) is a common starting point. A cyano (CN) column has also been used effectively.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, a mobile phase consisting of 0.1% orthophosphoric acid (pH adjusted to ~2.1-3.5) and methanol or acetonitrile in a ratio of approximately 60:40 (v/v) can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a suitable wavelength, for instance, 235 nm or 278 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Maintain at a constant temperature, e.g., 25°C.
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard, control, and stressed samples.
-
Analyze the resulting chromatograms to assess the peak purity and resolution between this compound and any degradation products.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound degradation.
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Tachyphylaxis in Long-Term Vasodilator Studies
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and how might it manifest in long-term studies with a vasodilator like Pildralazine?
A1: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration.[1] In the context of a long-term study with a vasodilator like this compound, this would typically manifest as a gradual loss of blood pressure control or a diminished improvement in cardiac output, despite consistent dosing.[2] It's crucial to differentiate true tachyphylaxis from other factors like medication non-adherence, worsening of the underlying disease, or placebo effects.[3]
Q2: What are the potential mechanisms behind tachyphylaxis to vasodilators?
A2: While the exact mechanisms can vary, tachyphylaxis to vasodilators like Hydralazine may involve:
-
Receptor Downregulation or Desensitization: Continuous stimulation of receptors can lead to their reduced number or diminished responsiveness.
-
Depletion of Intracellular Messengers: The drug's effect may depend on certain intracellular molecules that become depleted with continuous use.[4]
-
Physiological Counter-regulation: The body may activate compensatory mechanisms to counteract the drug-induced vasodilation, such as the renin-angiotensin-aldosterone system (RAAS), leading to fluid retention and increased heart rate.[5]
Q3: How can we design a long-term study to effectively monitor for tachyphylaxis?
A3: A robust study design should include:
-
Baseline and Regular Follow-up Hemodynamic Monitoring: Frequent measurement of blood pressure, heart rate, and cardiac output.
-
Washout Periods: If ethically feasible, planned "drug holidays" can help determine if responsiveness to the drug is restored after a period of cessation.
-
Dose-escalation arms: To investigate if increasing the dose can overcome the diminished response.
-
Measurement of Biomarkers: Monitoring plasma renin activity, aldosterone levels, and other markers of counter-regulatory pathways.
-
Standardized Efficacy Assessment: Utilizing tools like the Rothschild Scale for Antidepressant Tachyphylaxis (RSAT) can be adapted to quantify the loss of therapeutic effect for other drug classes.
Troubleshooting Guide for Experimental Studies
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Gradual increase in blood pressure despite consistent dosing. | Tachyphylaxis | 1. Confirm patient adherence to the medication regimen.2. Rule out other contributing factors (e.g., changes in diet, concomitant medications).3. Consider a temporary dose increase to assess for response restoration.4. If planned in the protocol, initiate a drug-free period followed by re-challenge. |
| Increased heart rate and fluid retention. | Reflex sympathetic stimulation and RAAS activation. | 1. Analyze blood samples for increased plasma renin and aldosterone.2. Consider co-administration with a beta-blocker to control heart rate and a diuretic to manage fluid retention, as is common with Hydralazine. |
| Inconsistent or variable drug response between subjects. | Pharmacokinetic variability (e.g., acetylation status for Hydralazine). | 1. Genotype patients for relevant metabolic enzymes if known for the specific drug.2. Measure plasma drug concentrations to correlate with clinical response. |
Quantitative Data Summary
Table 1: Hemodynamic Effects of Long-Term Hydralazine Therapy and Tachyphylaxis
| Parameter | Initial Response | Response at Follow-up (with Tachyphylaxis) | Reference |
| Cardiac Index (L/min/m²) | Increased from 1.85 to 3.47 | Returned to pretreatment values | |
| Systemic Vascular Resistance (dyn·sec·cm⁻⁵) | Decreased from 1748 to 754 | Returned to pretreatment values |
Table 2: Efficacy of Hydralazine in Clinical Trials
| Study Population | Dosage | Primary Outcome | Key Finding | Reference |
| Chronic Heart Failure | 149 ± 11 mg daily | Symptomatic improvement and exercise capacity | Statistically significant improvement in symptoms and a 25% increase in exercise capacity at 12 months. | |
| Chronic Heart Failure | 200 mg daily | Maximal treadmill exercise time | Significant increase in exercise duration at 4 and 26 weeks, but not significantly different from placebo. | |
| Hypertension | 50-200 mg/day | Decrease in blood pressure | Decreased supine blood pressure by 11/11 mm Hg. | |
| Refractory Heart Failure | 75-100 mg every 6 hr | Hemodynamic response to 1st vs. 5th dose | Response to hydralazine was augmented by continuous therapy, suggesting no tachyphylaxis in this short-term context. |
Detailed Experimental Protocols
Protocol 1: Assessment of Hemodynamic Tachyphylaxis in a Rodent Model
-
Animal Model: Spontaneously hypertensive rats (SHRs).
-
Drug Administration: Administer this compound (or a proxy like Hydralazine) via oral gavage or osmotic mini-pumps for a long-term period (e.g., 4-8 weeks). A control group should receive a vehicle.
-
Hemodynamic Monitoring:
-
Implant telemetric devices for continuous monitoring of blood pressure and heart rate.
-
Perform weekly tail-cuff blood pressure measurements as a less invasive alternative.
-
-
Data Analysis:
-
Plot the change in mean arterial pressure (MAP) over the treatment period. Tachyphylaxis is indicated by a return of MAP towards baseline levels after an initial reduction.
-
-
Biochemical Analysis:
-
At the end of the study, collect blood samples to measure plasma renin activity and aldosterone concentrations.
-
Harvest tissues (e.g., aorta, heart) to analyze receptor expression and signaling pathway components (e.g., via Western blot or qPCR).
-
Protocol 2: Investigating In Vitro Vascular Reactivity
-
Tissue Preparation: Isolate aortic rings from rats or mice.
-
Experimental Setup: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, bubbled with 95% O2 and 5% CO2 at 37°C.
-
Induction of Tachyphylaxis:
-
Repeatedly expose the aortic rings to a fixed concentration of this compound and measure the relaxation response after pre-contraction with phenylephrine.
-
A diminished relaxation response to subsequent doses indicates tachyphylaxis.
-
-
Mechanism Probing:
-
Use specific inhibitors for suspected signaling pathways (e.g., guanylate cyclase inhibitors) to investigate the mechanism of tachyphylaxis.
-
After inducing tachyphylaxis to this compound, test the response to other vasodilators to assess for cross-tachyphylaxis.
-
Visualizations
References
- 1. Tachyphylaxis - Wikipedia [en.wikipedia.org]
- 2. Hemodynamic characterization of tolerance to long-term hydralazine therapy in severe chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Treatment of Antidepressant Tachyphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Hydralazine - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Pildralazine Off-Target Effects in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Pildralazine in cell culture experiments. Given that this compound is a hydralazine-like compound, much of the guidance is based on the known mechanisms and effects of the more extensively studied drug, hydralazine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antihypertensive agent that acts as a peripheral vasodilator.[1] Its mechanism of action, similar to its parent compound hydralazine, is thought to involve the relaxation of arterial smooth muscle.[1][2] While the precise primary target is still under investigation, proposed mechanisms include interference with intracellular calcium release, a critical step in muscle contraction.[3][4]
Q2: What are the known or suspected off-target effects of this compound and hydralazine in cell culture?
Due to its chemical nature, this compound, like hydralazine, may exhibit several off-target effects that can influence experimental outcomes:
-
Induction of Hypoxia-Inducible Factor-1α (HIF-1α): Hydralazine can inhibit prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization and activation of HIF-1α. This can trigger a cascade of downstream genes involved in angiogenesis, metabolism, and cell survival, which may not be related to its vasodilatory effects.
-
DNA Methylation Inhibition: Hydralazine has been shown to act as a non-nucleoside inhibitor of DNA methyltransferases (DNMTs). This can lead to the demethylation and re-expression of silenced genes, potentially impacting cell cycle regulation and apoptosis.
-
Interference with Calcium Signaling: Beyond its primary vasodilatory effect, hydralazine can interfere with calcium ion (Ca2+) transport and accumulation in cells, which could have broad consequences for various cellular processes.
-
Induction of Apoptosis and DNA Damage: At higher concentrations, hydralazine has been observed to induce caspase-dependent apoptosis and cause DNA damage in certain cancer cell lines.
Q3: How can I distinguish between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Dose-Response Analysis: On-target effects should typically occur at lower concentrations of the drug than off-target effects. Performing a thorough dose-response curve for your primary endpoint and any suspected off-target effects can help differentiate them.
-
Use of Structurally Unrelated Inhibitors: If another compound with a different chemical structure is known to target the same primary pathway, comparing its effects to those of this compound can provide evidence for on-target activity.
-
Rescue Experiments: If the intended target of this compound is known, a rescue experiment can be performed. This involves re-introducing the target gene or protein and observing if the phenotype induced by this compound is reversed.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to its intended target protein within intact cells.
Q4: What is the recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell line and the specific biological question. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific assay. As a general starting point, concentrations can be guided by published IC50 or EC50 values for hydralazine in similar cell systems, keeping in mind that these are proxies. A wide range of concentrations, often spanning several orders of magnitude (e.g., from nanomolar to high micromolar), should be tested initially.
Q5: How can I assess the stability of this compound in my cell culture medium?
The stability of a compound in culture medium can significantly impact experimental results. To assess the stability of this compound, you can incubate it in your complete cell culture medium (including serum) at 37°C for the duration of your experiment (e.g., 24, 48, 72 hours). At various time points, samples of the medium can be collected and the concentration of intact this compound can be quantified using methods like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotypes Observed
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Perform a dose-response analysis: Determine if the phenotype is observed at concentrations significantly higher than the expected on-target effective concentration. 2. Consult the literature for known off-target effects of hydralazine: Your observed phenotype may be related to HIF-1α activation, DNA methylation changes, or other known off-target activities. 3. Use orthogonal controls: Employ a structurally unrelated compound that targets the same pathway to see if it recapitulates the phenotype. |
| Compound Instability | 1. Assess this compound stability in your specific cell culture medium: Follow the protocol for stability testing mentioned in the FAQs. 2. Consider the impact of media components: Serum proteins and other components can bind to or degrade the compound. Consider reducing serum concentration if your experiment allows. 3. Prepare fresh drug solutions for each experiment. |
| Cell Line Specificity | 1. Characterize your cell line: The expression level of the target protein and off-target proteins can vary significantly between cell lines. 2. Test in multiple cell lines: If possible, confirm your findings in a different cell line to ensure the observed effect is not cell-type specific. |
| Experimental Variability | 1. Standardize cell culture conditions: Maintain consistent cell density, passage number, and media composition. 2. Include appropriate controls: Always include a vehicle control (e.g., DMSO) at the same final concentration used for the drug dilutions. |
Issue 2: High Levels of Cytotoxicity Observed
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | 1. Perform a cytotoxicity assay (e.g., MTT, LDH release): Determine the concentration at which this compound becomes toxic to your cells. 2. Work within the non-toxic concentration range: For mechanistic studies, it is crucial to use concentrations that do not induce significant cell death, as this can confound the results. |
| Induction of Apoptosis | 1. Assess markers of apoptosis: Use assays such as caspase activation, annexin V staining, or TUNEL to determine if the observed cell death is due to apoptosis. 2. Consider the cell line's sensitivity: Some cell lines, particularly cancer cell lines, may be more susceptible to drug-induced apoptosis. |
| Solvent Toxicity | 1. Check the final concentration of the vehicle (e.g., DMSO): Ensure the final concentration is well below the level known to be toxic to your cell line (typically <0.5%). 2. Run a vehicle-only toxicity control. |
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following tables summarize reported values for its parent compound, hydralazine. These values should be used as a reference and starting point for designing experiments with this compound.
Table 1: Hydralazine Cytotoxicity Data in Various Cell Lines
| Cell Line | Assay | Endpoint | LC50 / IC50 | Citation |
| Rat Hepatocytes | Cytotoxicity | 2 hours | LC50: 8 mM | |
| bEnd.3 (mouse brain endothelial) | MTT | 24 hours | IC50: 200 µM | |
| bEnd.3 (mouse brain endothelial) | LDH Release | 24 hours | ~17.8% cytotoxicity at 100 µM |
Table 2: Effective Concentrations of Hydralazine for Various Biological Effects
| Effect | Cell Line / System | Concentration | Citation |
| HIF-1α Induction | bEnd.3 cells | 100 µM (2 hours) | |
| Inhibition of DNA Methylation | In vitro assay | 10-20 µM | |
| Vasorelaxation | Rabbit Aorta | EC50: 17 µM | |
| Inhibition of Ca2+ Release | Rabbit Aorta | Half-maximal effect at ~17 µM |
Experimental Protocols
Protocol 1: Dose-Response Analysis for Determining Optimal Concentration
This protocol outlines the steps to determine the effective concentration (EC50) or inhibitory concentration (IC50) of this compound for a specific cellular phenotype.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere and recover for 24 hours.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in cell culture medium to create a range of concentrations. A common approach is to use a 10-point dilution series with half-log steps.
-
Drug Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a duration relevant to the biological endpoint being measured (e.g., 24, 48, or 72 hours).
-
Assay: Perform the assay to measure the desired phenotype (e.g., cell viability, gene expression, protein phosphorylation).
-
Data Analysis: Plot the response (e.g., % inhibition) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for CETSA to confirm the direct binding of this compound to a target protein in cells.
-
Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat the cells with this compound at a desired concentration or a vehicle control for a specific duration (e.g., 1 hour) to allow for drug uptake.
-
Cell Harvesting and Lysis: Harvest the cells and resuspend them in a suitable buffer. Lyse the cells to release the proteins.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a range of temperatures using a thermal cycler. The temperature range should span the expected melting temperature of the target protein.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore direct binding to the target protein.
Visualizations
Caption: this compound's off-target activation of the HIF-1α pathway.
Caption: A logical workflow for minimizing and validating off-target effects.
Caption: this compound's proposed on-target effect on calcium signaling.
References
- 1. Carcinogenicity study in mice on this compound, a hydralazinelike antihypertensive compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interaction of hydralazine with tension development and mechanisms of calcium accumulation in K+-stimulated rabbit aortic strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of calcium release from the sarcoplasmic reticulum of rabbit aorta by hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pildralazine Bioavailability in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Pildralazine in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
This compound, like other hydrazine derivatives such as hydralazine, is expected to face challenges with oral bioavailability primarily due to:
-
Poor Solubility: As a poorly water-soluble drug, its dissolution in the gastrointestinal (GI) tract can be limited, which is a prerequisite for absorption.[1][2]
-
First-Pass Metabolism: this compound is likely susceptible to extensive first-pass metabolism, a phenomenon where the drug is metabolized in the liver and gut wall before reaching systemic circulation, significantly reducing its concentration.[3][4][5] This is a known issue for the related compound, hydralazine.
Q2: What are the potential strategies to improve the oral bioavailability of this compound in animal models?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound. These include:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier to improve its dissolution rate and solubility.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution, potentially leading to improved absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI fluids, enhancing drug solubilization and absorption.
-
Prodrug Approach: Modifying the this compound molecule to create a more soluble or permeable prodrug that converts to the active form in the body.
Q3: Which animal models are suitable for studying the bioavailability of this compound?
Rats and dogs are commonly used animal models for pharmacokinetic and bioavailability studies of antihypertensive drugs. The dog, in particular, has been suggested as a useful model for studying the food interaction with hydralazine, a related compound.
Q4: How does food intake affect the bioavailability of hydrazine antihypertensives?
The effect of food on the bioavailability of hydrazine derivatives can be complex. For hydralazine, some studies in humans have shown that food can enhance its bioavailability. However, a study in dogs demonstrated a decrease in hydralazine bioavailability when administered with a meal. Therefore, the impact of food on this compound bioavailability should be carefully evaluated in the selected animal model.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Rat Model
Symptoms:
-
Highly variable plasma concentrations of this compound between individual rats.
-
Low Area Under the Curve (AUC) values compared to intravenous administration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility | Formulate this compound as a solid dispersion with a hydrophilic polymer (e.g., PVP, PEG). | Solid dispersions can enhance the dissolution rate and extent of poorly water-soluble drugs by presenting the drug in an amorphous state with a larger surface area. |
| Extensive first-pass metabolism | Co-administer this compound with a known inhibitor of relevant metabolic enzymes (e.g., piperonyl butoxide for CYP450 enzymes). This is an exploratory step to understand the metabolic pathways. | Inhibition of first-pass metabolism can increase the amount of unchanged drug reaching systemic circulation. |
| Efflux by intestinal transporters | Investigate the potential for P-glycoprotein (P-gp) efflux using in-vitro models (e.g., Caco-2 cells) and consider co-administration with a P-gp inhibitor (e.g., verapamil) in animal studies. | Efflux transporters can pump the drug back into the intestinal lumen, reducing its net absorption. |
| Degradation in the GI tract | Assess the stability of this compound at different pH values simulating the stomach and intestinal environments. Consider enteric-coated formulations if degradation is pH-dependent. | Protecting the drug from harsh GI conditions can improve the amount available for absorption. |
Quantitative Data Summary
Disclaimer: The following data is for the related compound, hydralazine, and is provided for illustrative purposes due to the lack of specific published data for this compound formulations. These values can serve as a baseline for comparison when developing this compound formulations.
Table 1: Pharmacokinetic Parameters of Hydralazine in Dogs Following a Single Oral Dose
| Parameter | Fasting State | With Food | Reference |
| Bioavailability (F) | 0.36 - 0.77 (dose-dependent) | Decreased by 63% | |
| Cmax (ng/mL) | Not specified | Reduced | |
| Tmax (hr) | Not specified | Delayed | |
| AUC (ng·hr/mL) | Dose-dependent increase | Reduced by 44% (Apresoline®) |
Table 2: Bioavailability of Hydralazine in Humans with Different Formulations
| Formulation | Bioavailability Enhancement | Reference |
| Conventional Oral Tablets with Food | 2- to 3-fold increase | |
| Sublingual Rapidly Disintegrating Tablets | ~1.6-fold increase in AUC compared to oral tablets |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol, Rotary evaporator, Vacuum oven.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio.
-
Dissolve both components in a minimal amount of methanol by stirring.
-
Evaporate the solvent using a rotary evaporator at 40°C until a solid mass is formed.
-
Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion and pass it through a sieve (#60) to obtain a uniform powder.
-
Characterize the solid dispersion for drug content, dissolution profile, and solid-state properties (e.g., using DSC and XRD).
-
Protocol 2: In Vivo Bioavailability Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300 g), fasted overnight with free access to water.
-
Groups:
-
Group 1: this compound suspension in 0.5% carboxymethyl cellulose (CMC) (Oral, 10 mg/kg).
-
Group 2: this compound solid dispersion suspended in 0.5% CMC (Oral, 10 mg/kg).
-
Group 3: this compound solution in saline (Intravenous, 2 mg/kg).
-
-
Procedure:
-
Administer the formulations to the respective groups.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) using appropriate software.
-
Visualizations
Caption: Workflow for improving this compound bioavailability.
Caption: Mechanism of enhanced this compound bioavailability.
References
- 1. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. First pass effect - Wikipedia [en.wikipedia.org]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
Overcoming vehicle effects in Pildralazine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pildralazine. The following information is designed to help overcome common challenges, particularly those related to vehicle effects, and to provide standardized protocols for key experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antihypertensive agent that acts as a direct-acting vasodilator.[1] It belongs to the pyridazine class of compounds. Its mechanism of action is believed to be similar to that of Hydralazine, which involves the relaxation of vascular smooth muscle. This is achieved by interfering with calcium ion signaling, a critical component of muscle contraction. The proposed mechanisms include inhibiting the release of calcium from intracellular stores, such as the sarcoplasmic reticulum, and potentially inhibiting the phosphorylation of myosin light chains, which is a crucial step for muscle contraction.
Q2: I am seeing significant variability in blood pressure readings in my in vivo this compound study. What are the potential causes and solutions?
A2: High variability in blood pressure is a common challenge in preclinical hypertension studies. Several factors can contribute to this issue:
-
Animal Model and Husbandry: Genetic drift in hypertensive rat strains (e.g., Spontaneously Hypertensive Rats - SHR) can lead to different blood pressure phenotypes. Environmental stressors such as noise, inconsistent light-dark cycles, and frequent handling can also elevate blood pressure.
-
Blood Pressure Measurement Technique: Indirect methods like the tail-cuff technique are susceptible to operator variability and animal stress.
-
Vehicle Effects: The vehicle used to administer this compound may have its own physiological effects.
Solutions:
-
Source animals from a consistent, reputable vendor.
-
Perform baseline blood pressure measurements to stratify animals into groups with similar starting pressures.
-
Maintain a controlled and consistent environment with an adequate acclimatization period.
-
Ensure all personnel are thoroughly trained on blood pressure measurement techniques and that animals are accustomed to the procedure.
-
Always include a vehicle-only control group to differentiate the effects of this compound from those of the vehicle.
Q3: My in vitro vasodilation assay with this compound is showing a weak or no response. What should I check?
A3: A weak or absent vasodilation response can stem from several issues:
-
Poor Tissue Viability: Inadequate dissection, prolonged storage, or suboptimal buffer conditions can damage the vascular tissue.
-
Endothelial Damage: Rough handling during the preparation of arterial rings can impair endothelium-dependent vasodilation.
-
Incorrect Drug Concentration or Solubility: this compound may not be fully dissolved in the vehicle, or the concentrations used may be too low.
-
Vehicle Interference: The solvent used to dissolve this compound might interfere with the assay.
Solutions:
-
Optimize the dissection technique to minimize handling time and mechanical stress.
-
Perform a viability check with a known vasodilator (e.g., acetylcholine for endothelium-dependent and sodium nitroprusside for endothelium-independent vasodilation).
-
Ensure this compound is fully dissolved in the stock solution and that the final concentration of the solvent in the assay is minimal (typically <0.1%).
-
Run a vehicle control to assess the effect of the solvent alone.
Q4: What are some common vehicles for administering this compound in in vivo and in vitro experiments?
A4: As this compound is a poorly water-soluble compound, appropriate vehicle selection is crucial.
-
In Vivo (Oral Administration): For pyridazine derivatives in rats, a commonly used vehicle is a mixture of a surfactant, a co-solvent, and a carrier. An example formulation is 5:5:90 (v/v/v) TPGS:Ethanol:PEG300 .
-
In Vitro (Cell-based or Tissue Assays): For in vitro experiments, this compound should first be dissolved in an organic solvent to create a stock solution. Dimethyl sulfoxide (DMSO) is a common choice. This stock solution is then diluted in the aqueous assay buffer to the final desired concentration. It is critical to ensure the final DMSO concentration in the assay is low (typically <0.5% ) to avoid solvent-induced artifacts.
Troubleshooting Guides
Overcoming Vehicle Effects
Vehicle effects can mask or confound the true pharmacological effects of this compound. Here’s how to identify and mitigate them:
| Issue | Potential Cause | Recommended Solution |
| Unexpected physiological changes in the vehicle control group (e.g., altered blood pressure, heart rate). | The vehicle itself has biological activity. For example, some co-solvents can affect hemodynamics at high concentrations. | - Conduct a thorough literature search on the potential effects of your chosen vehicle components.- Reduce the volume and/or concentration of the vehicle administered.- Test alternative, more inert vehicles (e.g., saline with a low percentage of a solubilizing agent). |
| Precipitation of this compound upon dilution in aqueous media. | The drug's solubility limit is exceeded. This is a common issue when diluting a concentrated stock in an organic solvent into an aqueous buffer. | - Increase the proportion of co-solvents or surfactants in the final formulation.- Prepare a less concentrated stock solution.- Use sonication or vortexing during dilution to aid dissolution. |
| Inconsistent results between experimental batches. | Variability in vehicle preparation. | - Prepare the vehicle fresh for each experiment using a standardized protocol.- Ensure all components are fully dissolved and the mixture is homogenous before adding this compound. |
Experimental Protocols
In Vivo Oral Administration of this compound in Rats
This protocol is based on general procedures for hypertension studies in rats and a vehicle formulation used for similar compounds.
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are a common model for hypertension research. Age-matched Wistar-Kyoto (WKY) rats are often used as normotensive controls.
-
Acclimatization: House the animals in a controlled environment for at least one week before the experiment.
-
Vehicle Preparation (Example):
-
Prepare a vehicle solution of 5% TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate), 5% Ethanol, and 90% PEG300 (polyethylene glycol 300) by volume.
-
Warm the PEG300 slightly to reduce viscosity.
-
Add the TPGS and ethanol, and mix thoroughly until a clear, homogenous solution is formed.
-
-
This compound Formulation:
-
Weigh the required amount of this compound powder.
-
Add the this compound to the prepared vehicle.
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved. A common dose for this compound is 1 mg/kg.
-
-
Administration:
-
Administer the this compound formulation or the vehicle alone to the respective groups of rats via oral gavage.
-
-
Blood Pressure Measurement:
-
Measure systolic and diastolic blood pressure at predetermined time points after administration using a validated method (e.g., tail-cuff plethysmography or radiotelemetry).
-
In Vitro Vasodilation Assay Using Isolated Arterial Rings
This protocol outlines a general procedure for assessing the vasodilatory effect of this compound.
-
Tissue Preparation:
-
Humanely euthanize the animal (e.g., a rat) and carefully dissect the thoracic aorta.
-
Place the aorta in cold, oxygenated Krebs-Henseleit buffer.
-
Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.
-
-
Mounting:
-
Mount the arterial rings in an organ bath containing Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension.
-
Induce contraction with a vasoconstrictor (e.g., phenylephrine or KCl).
-
Once a stable contraction is achieved, assess endothelial integrity by adding a vasodilator like acetylcholine.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Pre-contract the arterial rings with a vasoconstrictor to about 80% of the maximal response.
-
Once the contraction is stable, add cumulative concentrations of this compound to the organ bath to generate a dose-response curve.
-
Include a vehicle control where equivalent volumes of DMSO are added.
-
-
Data Analysis:
-
Record the changes in tension and express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Visualizations
Proposed Signaling Pathway for this compound-Induced Vasodilation
Caption: Proposed mechanism of this compound-induced vasodilation.
Experimental Workflow for In Vivo this compound Study
Caption: Workflow for an in vivo this compound hypertension study.
References
Pildralazine experimental variability and reproducibility
Disclaimer: Scientific literature specifically addressing the experimental variability and reproducibility of pildralazine is limited. Much of the following guidance is extrapolated from data on the closely related vasodilator, hydralazine, and general principles of vascular pharmacology. Researchers should consider these recommendations as a starting point for developing robust, specific protocols for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is classified as a direct-acting vasodilator, meaning it directly relaxes the smooth muscle of arterioles. While the precise molecular mechanism is not fully elucidated, it is believed to function similarly to hydralazine, which interferes with calcium metabolism within vascular smooth muscle cells. This interference inhibits the calcium movements necessary for maintaining the contractile state of the muscle, leading to vasodilation.[1] Some studies on the related compound hydralazine suggest its vasodilatory action is independent of the nitric oxide/cGMP pathway.[2]
Q2: We are observing significant batch-to-batch variability in the vasodilatory effect of our this compound stock. What could be the cause?
A2: Batch-to-batch variability can stem from several factors:
-
Compound Stability: this compound, like other hydrazine derivatives, may be susceptible to degradation over time, especially with improper storage. Ensure the compound is stored according to the manufacturer's instructions, protected from light and moisture.
-
Purity: The purity of the compound can vary between batches. It is advisable to verify the purity of each new batch via analytical methods such as HPLC.
-
Metabolism: In vivo, variability in drug response can be significant due to metabolic differences. For instance, hydralazine's metabolism is influenced by a patient's acetylator phenotype, leading to different plasma concentrations.[3][4] While not confirmed for this compound, inherent metabolic differences in experimental models (e.g., cell lines, animal strains) could contribute to variability.
Q3: Our dose-response curves for this compound are not consistent across experiments. What are the potential reasons?
A3: Inconsistent dose-response curves are a common issue in pharmacology experiments. Potential causes include:
-
Experimental Conditions: Minor variations in experimental conditions such as temperature, pH, and oxygenation of buffers can significantly impact results.[5]
-
Tissue Viability: If using ex vivo tissue preparations (e.g., aortic rings), the health and viability of the tissue are critical. Ensure proper dissection and handling techniques are used.
-
Pre-contraction Stability: A stable and submaximal pre-contraction of the vascular tissue is essential before adding the vasodilator. Variability in the level of pre-contraction will lead to inconsistent relaxation responses.
-
Solvent Effects: The vehicle used to dissolve this compound may have its own effects on the tissue. It is crucial to run vehicle controls to account for this.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Vasodilation | 1. Degraded this compound Stock: The compound may have lost its activity. 2. Incorrect Concentration: Errors in calculation or dilution. 3. Tissue Viability Issues: The vascular tissue is not healthy. 4. Endothelium Damage (if endothelium-dependent): The vasodilatory mechanism may require an intact endothelium. | 1. Prepare fresh solutions from a new batch of this compound. 2. Double-check all calculations and ensure accurate pipetting. 3. Perform a viability check on the tissue with a known contractile agent (e.g., potassium chloride) and a known vasodilator (e.g., sodium nitroprusside). 4. Assess endothelial integrity by testing the response to an endothelium-dependent vasodilator like acetylcholine. |
| High Variability Between Replicates | 1. Inconsistent Pre-contraction: The baseline tension before adding this compound is not uniform. 2. Inadequate Washout: Carry-over effects from previous drug applications. 3. Biological Variability: Natural variation between tissue samples or animals. | 1. Standardize the pre-contraction protocol to ensure a consistent and stable plateau is reached before adding the drug. 2. Allow for sufficient washout periods between drug applications to allow the tissue to return to baseline. 3. Increase the number of replicates (n) to improve statistical power and account for biological variability. |
| Unexpected Vasoconstriction | 1. Biphasic Effect: Some compounds can have opposing effects at different concentrations. 2. Off-target Effects: this compound may be interacting with other receptors or signaling pathways. | 1. Perform a full dose-response curve to observe the complete pharmacological profile. 2. Investigate potential off-target effects using specific receptor antagonists. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table serves as a template for researchers to systematically record their findings. This structured approach will aid in identifying sources of variability and improving reproducibility.
| Parameter | Experimental Model | Value | Standard Deviation | Number of Replicates (n) | Notes |
| EC50 | Rat Aortic Rings | Enter Value | Enter Value | Enter Value | Pre-constrictor: Phenylephrine (1 µM) |
| Emax (% Relaxation) | Human Subcutaneous Arteries | Enter Value | Enter Value | Enter Value | |
| Threshold Concentration | Rabbit Aorta | Enter Value | Enter Value | Enter Value |
Experimental Protocols
Protocol 1: Ex Vivo Vasodilation Assay using Wire Myography
This protocol outlines a general procedure for assessing the vasodilatory effect of this compound on isolated arterial rings.
1. Tissue Preparation:
- Humanely euthanize the animal according to approved institutional protocols.
- Carefully excise the desired artery (e.g., thoracic aorta) and place it in cold, oxygenated Krebs-Henseleit buffer.
- Dissect the artery into 2-3 mm rings, taking care not to damage the endothelium.
2. Mounting:
- Mount the arterial rings on the wires of a wire myograph system submerged in a chamber containing Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
3. Equilibration and Viability Check:
- Allow the tissue to equilibrate for at least 60 minutes, with periodic buffer changes.
- Induce a contraction with a high potassium solution (e.g., 80 mM KCl) to assess tissue viability.
- Wash out the KCl and allow the tension to return to baseline.
- Pre-constrict the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, 1 µM).
- Once a stable plateau is reached, add an endothelium-dependent vasodilator (e.g., acetylcholine, 10 µM) to check for endothelial integrity. A relaxation of >80% is typically considered indicative of an intact endothelium.
4. This compound Dose-Response Curve:
- Wash out the acetylcholine and allow the tension to return to baseline.
- Induce a stable submaximal contraction with the chosen vasoconstrictor.
- Once the contraction is stable, add this compound in a cumulative, stepwise manner (e.g., from 1 nM to 100 µM).
- Record the relaxation at each concentration until a maximal response is achieved or the highest concentration is reached.
5. Data Analysis:
- Calculate the percentage relaxation at each this compound concentration relative to the pre-contracted tension.
- Plot the percentage relaxation against the log concentration of this compound to generate a dose-response curve.
- Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation).
Visualizations
Caption: Postulated signaling pathway for this compound-induced vasodilation.
Caption: Experimental workflow for assessing this compound's vasodilatory effect.
References
- 1. droracle.ai [droracle.ai]
- 2. Effects of hydrazine derivatives on vascular smooth muscle contractility, blood pressure and cGMP production in rats: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Variability of plasma hydralazine concentrations in male hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma concentration and acetylator phenotype determine response to oral hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Interpreting unexpected results in Pildralazine vasodilation assays
Welcome to the technical support center for Pildralazine vasodilation assays. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound-induced vasodilation?
This compound is a direct-acting vasodilator. While its precise mechanism is not fully elucidated, it is understood to primarily exert its effects by directly relaxing vascular smooth muscle.[1] This is thought to occur through the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum within smooth muscle cells.[2][3][4][5] By reducing intracellular calcium availability, this compound interferes with the calcium-dependent signaling pathways that are essential for muscle contraction, leading to vasodilation and a subsequent reduction in blood pressure. Some evidence also suggests that its vasodilatory effects may involve the opening of high conductance Ca2+-activated K+ channels (BK(Ca)).
Q2: What are the common in vitro and in vivo assays used to evaluate this compound's vasodilatory effects?
-
In Vitro: A common in vitro method involves the use of isolated arterial rings, often from rabbit aorta or porcine coronary arteries, mounted in an organ bath. The vascular rings are pre-constricted with an agent like norepinephrine or potassium chloride, and then cumulative concentrations of this compound are added to determine its relaxant effect.
-
In Vivo: In vivo assessment typically involves the administration of this compound to animal models, such as spontaneously hypertensive rats, followed by the measurement of systemic blood pressure and heart rate. In some studies, blood flow in specific vascular beds is also monitored to assess regional vasodilation.
Q3: Are there known off-target effects of this compound that could influence experimental results?
Yes, this compound, similar to its analogue Hydralazine, can cause reflex tachycardia. This is a compensatory response to the drop in blood pressure, mediated by the baroreceptor reflex, which leads to an increase in heart rate. This is an important consideration in in vivo studies, as it can mask the direct vasodilatory effects or lead to secondary physiological changes. Additionally, prolonged use of Hydralazine has been associated with a lupus-like syndrome.
Troubleshooting Guide
Unexpected Result 1: Paradoxical Vasoconstriction
Q: My this compound assay is showing a constrictor effect instead of the expected vasodilation. What could be the cause?
A paradoxical pressor response to vasodilators like Hydralazine has been observed under certain conditions. This unexpected vasoconstriction can be attributed to several factors:
-
Sympathetic Nervous System Activation: A significant drop in blood pressure can trigger a strong baroreceptor reflex, leading to a surge in sympathetic nervous system activity and the release of vasoconstrictors like norepinephrine. This can sometimes overpower the direct vasodilatory effect of the drug.
-
Interaction with Other Signaling Pathways: In some vascular beds, the drug's action might be influenced by local factors or the presence of other vasoactive substances. For instance, in dogs pretreated with indomethacin (a prostaglandin synthesis inhibitor), hydralazine caused an increase in renal and splanchnic vascular resistance.
Troubleshooting Steps:
-
Control for Reflex Tachycardia: In in vivo experiments, consider co-administration with a beta-blocker (e.g., propranolol) to mitigate the effects of sympathetic activation.
-
Investigate Prostaglandin Involvement: If a paradoxical effect is observed, consider experiments with and without cyclooxygenase inhibitors (e.g., indomethacin) to assess the role of prostaglandins.
-
Vary the Vascular Bed: The response to this compound may differ between vascular beds. If possible, test its effect on arteries from different anatomical locations.
Unexpected Result 2: Tachyphylaxis (Rapid Desensitization)
Q: I'm observing a diminishing vasodilatory response to repeated administrations of this compound. Is this expected?
While some studies suggest that tachyphylaxis (a rapid decrease in response to a drug after repeated doses) is not a significant issue with Hydralazine in certain contexts, it is a phenomenon that can occur with many vasodilators. The mechanisms can be complex and may involve:
-
Receptor Downregulation or Desensitization: Although this compound acts intracellularly, the signaling pathways it modulates can be subject to feedback regulation.
-
Neurohormonal Counter-regulation: The sustained vasodilation can lead to compensatory responses from the renin-angiotensin-aldosterone system and the sympathetic nervous system, which can counteract the drug's effect over time.
Troubleshooting Steps:
-
Vary the Dosing Interval: Allow for a sufficient washout period between drug administrations to see if the response is restored.
-
Assess Neurohormonal Involvement: In in vivo studies, consider measuring markers of renin-angiotensin system activation or sympathetic tone.
-
Use a "Washout" Period: In in vitro organ bath experiments, ensure a thorough washout of the drug and a return to baseline tension before administering the next dose.
Data Presentation
Table 1: Hypothetical In Vitro Vasodilation Data for this compound
| Concentration (µM) | % Relaxation of Pre-constricted Aortic Ring (Mean ± SEM) |
| 0.1 | 5.2 ± 1.1 |
| 1 | 25.8 ± 3.5 |
| 10 | 65.4 ± 5.2 |
| 100 | 88.9 ± 4.1 |
Table 2: Hypothetical In Vivo Blood Pressure Data in Spontaneously Hypertensive Rats
| Treatment Group | Dose (mg/kg) | Change in Mean Arterial Pressure (mmHg) (Mean ± SEM) |
| Vehicle Control | - | -2.5 ± 1.8 |
| This compound | 1 | -25.3 ± 3.2 |
| This compound + Propranolol | 1 + 10 | -35.1 ± 4.0 |
Experimental Protocols
Protocol 1: In Vitro Vasodilation Assay Using Isolated Aortic Rings
-
Tissue Preparation: Euthanize a male Wistar rat (250-300g) and carefully excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
Ring Mounting: Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings. Suspend the rings between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Equilibration and Pre-constriction: Allow the rings to equilibrate for 60 minutes under a resting tension of 2g. After equilibration, induce a stable contraction with 1 µM norepinephrine.
-
This compound Administration: Once a stable plateau of contraction is reached, add cumulative concentrations of this compound (0.1 µM to 100 µM) to the organ bath.
-
Data Analysis: Record the changes in isometric tension. Express the relaxation induced by this compound as a percentage of the norepinephrine-induced contraction.
Protocol 2: In Vivo Blood Pressure Measurement in Anesthetized Rats
-
Animal Preparation: Anesthetize a male spontaneously hypertensive rat (SHR) with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.).
-
Catheterization: Cannulate the carotid artery for direct measurement of arterial blood pressure and the jugular vein for drug administration.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after the surgical procedure.
-
Drug Administration: Administer a bolus intravenous injection of this compound (1 mg/kg) or vehicle control.
-
Data Recording: Continuously record blood pressure and heart rate for at least 60 minutes post-injection.
-
Data Analysis: Analyze the change in mean arterial pressure and heart rate from the baseline values.
Visualizations
Caption: this compound's primary mechanism of vasodilation.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery | Semantic Scholar [semanticscholar.org]
- 4. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
Technical Support Center: Pildralazine Tissue Bath Experiments
Welcome to the technical support center for optimizing Pildralazine experiments in tissue baths. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during in vitro studies with this compound and similar vasodilators.
Disclaimer: this compound is a hydralazine-like compound. Due to the limited availability of specific in vitro data for this compound, the information provided here is largely based on studies conducted with Hydralazine, a structurally and functionally similar vasodilator. Researchers should consider these recommendations as a starting point and optimize protocols for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in a tissue bath?
The optimal incubation time for this compound can vary depending on the tissue type, concentration used, and the specific experimental question. Based on available literature for the similar compound Hydralazine, a pre-incubation period of 30 minutes has been used to elicit a significant inhibitory effect on agonist-induced contractions[1]. However, the onset of action for Hydralazine can be observed within minutes.
To optimize the incubation time for your specific experiment, it is recommended to perform a time-course study. This involves pre-incubating the tissue with this compound for varying durations (e.g., 15, 30, 45, and 60 minutes) before adding a contractile agonist. The time point at which the maximal and stable relaxation response is achieved should be considered the optimal incubation time for your subsequent experiments.
Q2: What is the recommended concentration range for this compound in tissue bath experiments?
The effective concentration of this compound will depend on the tissue's sensitivity and the contractile agonist being used. For Hydralazine, concentrations ranging from micromolar (µM) to millimolar (mM) have been reported to induce vasodilation.
| Compound | Tissue Type | Effective Concentration Range | Reference |
| Hydralazine | Rabbit Aorta & Pulmonary Artery | EC₅₀: 16-20 µM | [1] |
| Hydralazine | Porcine Coronary Arteries | 1-300 µM | [2] |
| Hydralazine | Human Digital Artery | Not specified, but effective | [3] |
| Hydralazine | Rat Mesenteric Arterial Bed | IC₅₀ (vs. Noradrenaline): 0.4 µg/mL |
It is advisable to perform a concentration-response curve to determine the optimal concentration range for your specific tissue and experimental setup.
Q3: What is the primary mechanism of action for this compound-induced vasodilation?
This compound, being a hydralazine-like vasodilator, is believed to exert its effects directly on vascular smooth muscle cells. The primary mechanisms of action for Hydralazine include:
-
Inhibition of IP₃-Induced Calcium Release: It is thought to inhibit the inositol trisphosphate (IP₃)-mediated release of calcium from the sarcoplasmic reticulum, a key step in smooth muscle contraction[1].
-
Potassium Channel Opening: Evidence suggests that Hydralazine may open high-conductance calcium-activated potassium channels (BKCa), leading to hyperpolarization of the smooth muscle cell membrane and subsequent relaxation.
-
Endothelium-Dependent Effects: While it has a direct effect on smooth muscle, some studies suggest that at lower concentrations, its vasodilatory effect may also involve the endothelium.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weak vasodilation | Suboptimal Incubation Time: The drug may not have had sufficient time to exert its effect. | Perform a time-course experiment to determine the optimal incubation period. |
| Incorrect Concentration: The concentration of this compound may be too low or too high. | Generate a concentration-response curve to identify the effective range. | |
| Tissue Desensitization (Tachyphylaxis): Repeated applications of the drug may lead to a diminished response. | Allow for adequate washout periods between drug applications. If tachyphylaxis persists, consider using fresh tissue preparations for each concentration. While tachyphylaxis is reported for some vasodilators, some studies suggest it may not occur with hydralazine in certain conditions. | |
| Paradoxical Vasoconstriction | Complex Pharmacological Effects: At certain concentrations or in specific tissues, some vasodilators can have paradoxical effects. | Carefully review the literature for reports of similar effects with hydralazine-like compounds. Consider testing a wider range of concentrations. |
| Activation of Compensatory Mechanisms: The initial vasodilation might trigger reflex mechanisms in the tissue. | This is more commonly observed in vivo but could have in vitro correlates. Analyze the time course of the response carefully. | |
| Baseline Instability After Drug Addition | Solvent Effects: The vehicle used to dissolve this compound may be affecting the tissue. | Run a solvent control to ensure the vehicle itself does not induce any response. |
| pH or Temperature Changes: Addition of the drug solution may alter the bath conditions. | Ensure the drug stock solution is at the same temperature and pH as the physiological salt solution in the bath. | |
| No Response to this compound | Tissue Viability: The tissue may be damaged or no longer viable. | Ensure proper tissue handling and dissection techniques. Test the tissue's contractility with a known agonist (e.g., potassium chloride or phenylephrine) before adding this compound. |
| Endothelium Damage: If the vasodilatory effect is endothelium-dependent, damage to the endothelium during preparation will abolish the response. | Verify the integrity of the endothelium by testing the response to an endothelium-dependent vasodilator like acetylcholine. |
Experimental Protocols
General Tissue Bath Preparation and Mounting
-
Prepare Physiological Salt Solution (PSS): Prepare a fresh PSS (e.g., Krebs-Henseleit solution) and bubble it with carbogen (95% O₂ / 5% CO₂) for at least 30 minutes before the experiment. Maintain the PSS at 37°C.
-
Tissue Dissection: Carefully dissect the desired blood vessel (e.g., aorta, mesenteric artery) and place it in cold, carbogen-aerated PSS.
-
Tissue Mounting: Cut the vessel into rings of appropriate size. Mount the tissue rings in the organ bath chambers, ensuring one end is fixed and the other is attached to a force transducer.
-
Equilibration: Allow the tissue to equilibrate in the organ bath under a resting tension for at least 60-90 minutes. During this period, replace the PSS every 15-20 minutes.
Protocol for Determining Optimal Incubation Time
-
After equilibration, contract the tissue with a submaximal concentration of an agonist (e.g., phenylephrine, KCl).
-
Once the contraction is stable, add a fixed concentration of this compound to the bath.
-
Record the relaxation response over time (e.g., for 60-90 minutes).
-
The time at which the maximal and stable relaxation is achieved is the optimal incubation time.
-
Alternatively, for pre-incubation studies, incubate different tissue preparations with this compound for varying durations (e.g., 15, 30, 45, 60 minutes) before adding the contractile agonist.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining the optimal incubation time of this compound.
Proposed Signaling Pathway for this compound-Induced Vasodilation
Caption: this compound's proposed mechanism of vasodilation.
References
- 1. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro differences between human arteries and veins in their responses to hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Hydralazine Responses In Vivo
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the variability often encountered in in vivo experiments with Hydralazine. Given that "Pildralazine" is not an identifiable compound, we will use Hydralazine as a well-documented example of a drug with known inconsistencies in its in vivo responses, primarily due to its metabolic pathways. The principles and troubleshooting strategies discussed here are broadly applicable to other investigational compounds exhibiting similar challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variation in the hypotensive effect of Hydralazine between individual animals of the same strain. What could be the primary cause?
A1: A major reason for varied responses to Hydralazine is the genetic polymorphism in the N-acetyltransferase 2 (NAT2) enzyme.[1] Animals, much like humans, can be categorized as "slow acetylators" or "fast acetylators."[2][3]
-
Slow acetylators metabolize Hydralazine at a slower rate, leading to higher plasma concentrations and a more pronounced hypotensive effect from a given dose.[3][4]
-
Fast acetylators metabolize the drug more rapidly, resulting in lower plasma concentrations and a potentially weaker or shorter-lived response. This variability in drug exposure is a key contributor to inconsistent in vivo results.
Q2: Our dose-response curve for Hydralazine is not consistent across different experimental cohorts. How can we standardize our results?
A2: Inconsistent dose-response curves can stem from several factors beyond acetylator status. To improve consistency, consider the following:
-
Genotyping: If feasible, genotype your animals for NAT2 polymorphisms to stratify them into fast and slow acetylator groups. This will allow for a more accurate interpretation of dose-response data within each subgroup.
-
Standardized Administration: Ensure that the route and timing of administration are consistent. The bioavailability of oral Hydralazine can be affected by food, so standardizing feeding schedules is crucial.
-
Animal Health and Stress: The physiological state of the animals can impact drug response. Ensure animals are healthy, acclimatized to their environment, and that experimental procedures minimize stress.
-
Drug Formulation: Use a consistent and well-characterized formulation of Hydralazine for all experiments. Ensure complete solubilization and stability of the dosing solution.
Q3: We are seeing unexpected off-target effects or toxicity at higher doses of Hydralazine. What might be happening?
A3: At higher concentrations, the risk of off-target effects and toxicity increases. For Hydralazine, a significant concern is the induction of a lupus-like syndrome with prolonged use, particularly in slow acetylators. Additionally, Hydralazine can interact with numerous other drugs, potentially leading to adverse effects. It is also crucial to consider that metabolites of Hydralazine may have their own biological activities, although they are generally less potent than the parent compound.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| High variability in blood pressure reduction | Acetylator phenotype differences (fast vs. slow)Inconsistent drug administration or bioavailabilityUnderlying physiological differences in animals | Genotype animals for NAT2 status.Standardize route of administration and feeding protocols.Ensure a homogenous animal cohort in terms of age, weight, and health status. |
| Lack of expected hypotensive effect | Rapid metabolism in "fast acetylators"Incorrect dosage or formulation issueDegradation of the compound | Increase the dose for known fast acetylators or use a different cohort.Verify dose calculations and the integrity of the drug formulation.Prepare fresh dosing solutions for each experiment. |
| Inconsistent pharmacokinetic (PK) profiles | Differences in absorption, distribution, metabolism, and excretion (ADME)Food effects on oral absorptionTechnical variability in sample collection and processing | Characterize the PK profile in your specific animal model.Administer the drug at a consistent time relative to feeding.Standardize blood sampling times and sample handling procedures. Hydralazine is unstable in plasma in vitro. |
| Toxicity or adverse events | Dose is too high, especially for slow acetylatorsDrug-drug interactionsAccumulation of active metabolites | Perform dose-escalation studies to determine the maximum tolerated dose (MTD).Review all co-administered substances for potential interactions.Monitor animals closely for any signs of toxicity. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Hydralazine in Different Acetylator Phenotypes
| Parameter | Slow Acetylators | Fast Acetylators | Reference |
| Bioavailability (Oral) | ~30-35% | ~10-16% | |
| Half-life (t½) | 2.0 - 5.8 hours | 2.2 - 7.8 hours | |
| Peak Plasma Concentration (Cmax) from 1 mg/kg oral dose | Higher (e.g., up to 1.31 µM) | Lower (e.g., down to 0.12 µM) | |
| Area Under the Curve (AUC) from 1 mg/kg oral dose | 4.0 - 30.4 µMmin | 4.0 - 30.4 µMmin (Note: Overlap exists, but the trend is lower for fast acetylators) |
Note: These values are derived from human studies but illustrate the significant impact of acetylator status on drug exposure.
Experimental Protocols
Protocol 1: In Vivo Assessment of Hypotensive Effect in Rodents
-
Animal Model: Use a well-established rodent model of hypertension (e.g., Spontaneously Hypertensive Rat - SHR) or normotensive rats (e.g., Wistar-Kyoto - WKY).
-
Acclimatization: Allow animals to acclimatize to the housing and experimental conditions for at least one week.
-
Blood Pressure Measurement: Use a validated method for measuring blood pressure, such as tail-cuff plethysmography or radiotelemetry. Obtain baseline blood pressure readings for several days before the experiment.
-
Drug Preparation: Prepare Hydralazine hydrochloride in a sterile vehicle (e.g., saline). Ensure the solution is fresh and protected from light.
-
Administration: Administer Hydralazine via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous injection). For oral administration, ensure a consistent fasting period before dosing to minimize food-drug interactions. A common intraperitoneal dose in rats is 10 mg/kg.
-
Monitoring: Measure blood pressure and heart rate at regular intervals post-administration (e.g., 5, 15, 30, 60, 90, 120, 240 minutes) to capture the onset, peak, and duration of the effect.
-
Data Analysis: Analyze the change in blood pressure from baseline for each animal and compare the responses between different treatment groups.
Protocol 2: Determination of Acetylator Status (Phenotyping)
This is a simplified conceptual protocol. Specific assays may vary.
-
Probe Drug Administration: Administer a known NAT2 substrate (e.g., caffeine or sulfamethazine) to the animals.
-
Sample Collection: Collect urine or plasma samples at specific time points after administration.
-
Metabolite Analysis: Use a validated analytical method (e.g., HPLC) to measure the ratio of the acetylated metabolite to the parent drug.
-
Phenotype Assignment: Based on the metabolite ratio, classify animals as either "slow" or "fast" acetylators.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanisms of Hydralazine-induced vasodilation.
Caption: Hydralazine's effect on the HIF-1α signaling pathway.
Caption: Logical workflow for troubleshooting inconsistent in vivo results.
References
Pildralazine Dose-Response Curve Fitting Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Pildralazine dose-response curve fitting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a vasodilator medication belonging to the hydrazine derivative class, similar to Hydralazine. It is used to treat hypertension by directly relaxing arterial smooth muscle.[1][2][3] The precise mechanism is not fully elucidated but is understood to involve the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells.[1][4] This leads to a decrease in peripheral resistance and a reduction in blood pressure. Some evidence also suggests involvement of prostacyclin pathways in its vasodilatory effect.
Q2: I am not observing a classic sigmoidal dose-response curve with this compound. What could be the reason?
A2: Several factors can lead to a non-sigmoidal curve:
-
Incomplete dose range: The concentrations tested may not be wide enough to capture the full dose-response relationship, resulting in a curve without clear top and bottom plateaus.
-
Compound solubility issues: At higher concentrations, this compound may precipitate out of solution, leading to an inaccurate assessment of its effect.
-
Complex biological activity: this compound might have multiphasic effects, acting as both an agonist and antagonist at different concentrations, which would not fit a standard four-parameter logistic model.
-
Assay interference: The compound may interfere with the assay technology itself, leading to artifacts in the data.
Q3: My non-linear regression model for the this compound dose-response curve is not converging. What troubleshooting steps can I take?
A3: Convergence issues in non-linear regression are common and can be addressed by:
-
Checking initial parameter estimates: The starting values for the parameters (Top, Bottom, Hill Slope, EC50/IC50) can significantly impact the model's ability to converge. Try providing more reasonable initial estimates based on a visual inspection of the data.
-
Constraining parameters: If the top or bottom plateaus are not well-defined by your data, you can constrain them to a constant value based on your positive and negative controls. This can stabilize the fit.
-
Simplifying the model: If a four-parameter model is not converging, consider trying a simpler model, such as a three-parameter model where one of the plateaus is fixed.
-
Ensuring sufficient data points: A lack of data points, especially around the steep part of the curve and the plateaus, can make it difficult for the algorithm to find a stable fit.
Q4: How do I determine the appropriate model for fitting my this compound dose-response data?
A4: The choice of model depends on the shape of your data:
-
Three-parameter logistic model: Use this when one of the plateaus is fixed (e.g., 0% or 100% response).
-
Four-parameter logistic model: This is the most common model for sigmoidal dose-response curves and allows for the determination of the Top, Bottom, Hill Slope, and EC50/IC50.
-
Five-parameter logistic model: This model can be used for asymmetrical curves.
-
Model comparison: Statistical software packages often provide tools to compare the goodness-of-fit of different models using metrics like the Akaike Information Criterion (AIC) or the F-test.
Troubleshooting Guides
Issue 1: Poor R-squared value for the dose-response curve fit.
A low R-squared value indicates that the model does not explain a large proportion of the variance in the data.
Possible Causes and Solutions:
| Cause | Solution |
| High variability in replicates | Review your experimental technique for sources of error. Increase the number of replicates to improve the precision of your measurements. |
| Inappropriate model selection | As mentioned in FAQ 4, try fitting your data to different non-linear regression models (e.g., three, four, or five-parameter logistic models) to see which provides a better fit. |
| Outliers in the data | Carefully examine your data for any obvious outliers. If an outlier is identified and can be justified as a technical error, it may be appropriate to exclude it from the analysis. |
| Data not normalized correctly | If you are normalizing your data, ensure that the normalization is done correctly and that you are constraining the curve to the normalized range (e.g., 0 to 100). |
Issue 2: Inconsistent EC50/IC50 values across experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Assay conditions are not standardized | Ensure that all experimental parameters, such as cell density, incubation time, and reagent concentrations, are kept consistent between experiments. |
| Cell passage number variation | Use cells within a consistent and narrow passage number range, as cellular responses can change with prolonged culturing. |
| Reagent stability | Prepare fresh solutions of this compound and other critical reagents for each experiment to avoid degradation. |
| Acetylator phenotype differences (in vivo) | If working with animal models or primary cells, be aware that the rate of this compound metabolism can vary between individuals based on their acetylator phenotype, which can affect the observed potency. |
Experimental Protocols
Key Experiment: In Vitro Vasodilator Activity Assay
This protocol describes a general method for assessing the vasodilator activity of this compound on isolated arterial rings.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize the experimental animal (e.g., rat) in accordance with approved animal care and use protocols.
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit buffer.
-
Clean the aorta of adhering connective and adipose tissue and cut it into 2-3 mm rings.
-
The endothelium can be removed by gently rubbing the intimal surface with a pair of fine forceps.
-
-
Experimental Setup:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.
-
-
Dose-Response Curve Generation:
-
Induce a sustained contraction in the aortic rings with a vasoconstrictor agent (e.g., phenylephrine or KCl).
-
Once the contraction has reached a stable plateau, add this compound in a cumulative manner, increasing the concentration in a logarithmic fashion.
-
Record the relaxation response at each concentration until a maximal response is achieved or the highest concentration is tested.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration.
-
Fit the data to a non-linear regression model (typically a four-parameter logistic model) to determine the EC50, maximum relaxation (Emax), and Hill slope.
-
Visualizations
Signaling Pathway
Caption: this compound's proposed mechanism of action in vascular smooth muscle cells.
Experimental Workflow
Caption: A logical workflow for dose-response curve fitting and troubleshooting.
References
Technical Support Center: Pildralazine and Laboratory Assay Interference
Disclaimer: There is currently no direct scientific literature detailing the interference of pildralazine with common laboratory assays. The following information is based on data available for hydralazine , a structurally similar compound from the same hydrazine class of vasodilators. Therefore, the potential interferences described here for this compound are extrapolated and should be confirmed with definitive analytical methods.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected positive results in a screening assay for a patient prescribed this compound. Could this drug be causing interference?
A1: While direct data for this compound is unavailable, its structural analog, hydralazine, has been reported to cause false-positive results in certain immunoassays. The primary reported interference is with urine drug screens for benzodiazepines .[1] If your patient is prescribed this compound and has a positive benzodiazepine screen without clinical evidence of benzodiazepine use, drug interference is a possibility that warrants further investigation.
Q2: What is the mechanism of potential interference from this compound?
A2: The likely mechanism of interference is analytical, where the this compound molecule or its metabolites have a structural similarity to the target analyte of the assay (e.g., benzodiazepines).[2][3] This structural resemblance can lead to cross-reactivity, where the assay's antibodies mistakenly bind to the this compound-related compounds, generating a false-positive signal.[2][3] Immunoassays are susceptible to such cross-reactivity, making confirmatory testing essential.
Q3: Which specific laboratory assays may be affected by this compound?
A3: Based on data from hydralazine, the main assays of concern are immunoassays for benzodiazepine screening in urine . There is insufficient evidence to suggest interference with other common clinical chemistry or hematology tests at this time. However, as a precaution, any unexpected results in patients taking this compound should be interpreted with caution and discussed with the laboratory.
Q4: What should be our immediate next step if we suspect a false-positive result due to this compound?
A4: If a false-positive result is suspected, it is crucial to confirm the initial screening result using a more specific, alternative analytical method. The gold-standard confirmatory methods are Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . These methods do not rely on antibody-antigen interactions and can definitively identify and quantify the specific substances present in the sample.
Troubleshooting Guides
Issue: Unexpected Positive Benzodiazepine Immunoassay Screen
This guide provides a step-by-step process for investigating a suspected false-positive benzodiazepine urine drug screen in a patient prescribed this compound.
Symptoms:
-
Positive result on a benzodiazepine immunoassay screen.
-
Patient has a prescription for this compound.
-
Patient denies or has no clinical indication of benzodiazepine use.
Troubleshooting Workflow:
Data on Potential Interference
| Assay Type | Target Analytes (Examples) | Typical Screening Cutoff (ng/mL) | Potential Interferent (as proxy) | Observed Effect |
| Benzodiazepine Immunoassay | Nordiazepam, Oxazepam | 200 - 300 | Hydralazine | False-Positive Result |
Experimental Protocols
Protocol 1: Confirmation of Benzodiazepine False-Positive by GC-MS
This protocol provides a general methodology for the confirmation of benzodiazepine status in a urine sample that screened positive by immunoassay, potentially due to this compound interference.
Objective: To definitively identify and quantify benzodiazepines and their metabolites, ruling out cross-reactivity from other substances.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS).
Procedure:
-
Sample Preparation:
-
An aliquot of the urine sample is taken.
-
Internal standards (deuterated analogs of the target benzodiazepines) are added to the sample for accurate quantification.
-
Enzymatic hydrolysis (using β-glucuronidase) is performed to cleave glucuronide conjugates and release the parent benzodiazepine and its metabolites.
-
Liquid-liquid extraction or solid-phase extraction is used to isolate the benzodiazepines from the urine matrix.
-
The extracted sample is evaporated to dryness and then reconstituted in a suitable solvent.
-
-
Derivatization:
-
The extracted residue is derivatized (e.g., through silylation or propylation) to increase the volatility and thermal stability of the benzodiazepine metabolites, making them suitable for GC analysis.
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph.
-
The compounds are separated based on their boiling points and interaction with the capillary column.
-
As the separated compounds elute from the GC column, they enter the mass spectrometer.
-
The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.
-
-
Data Interpretation:
-
The presence of a specific benzodiazepine is confirmed by comparing the retention time and the mass spectrum of the peak in the sample to that of a certified reference standard.
-
Quantification is performed by comparing the peak area of the analyte to the peak area of the corresponding internal standard.
-
If no benzodiazepines are detected by GC-MS, the initial immunoassay result is confirmed as a false positive.
-
Workflow for GC-MS Confirmation:
References
Validation & Comparative
A Comparative Analysis of Vasodilator Potency: Pildralazine in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasodilator Pildralazine with other established vasodilating agents: Hydralazine, Sodium Nitroprusside, and Verapamil. The focus is on contrasting their potency, mechanisms of action, and the experimental frameworks used for their evaluation. This document is intended to serve as a resource for researchers and professionals in drug development.
Quantitative Comparison of Vasodilator Potency
The potency of a vasodilator is a critical measure of its therapeutic efficacy, often quantified by the half-maximal effective concentration (EC50). This value represents the concentration of a drug that induces a response halfway between the baseline and the maximum effect. A lower EC50 value signifies a higher potency. The following table summarizes the available EC50 values for Hydralazine, Sodium Nitroprusside, and Verapamil from in-vitro studies.
| Vasodilator | EC50 (µM) | Experimental Conditions |
| This compound | Data not available in publicly accessible literature | - |
| Hydralazine | ~3.6 - 20 | Pre-constricted rat mesenteric or rabbit pulmonary arteries |
| Sodium Nitroprusside | ~0.001 - 0.1 | Pre-constricted rat aortic rings |
| Verapamil | ~0.1 - 1.0 | Various isolated arterial preparations |
Mechanisms of Action and Signaling Pathways
The vasodilatory effects of these agents are achieved through distinct molecular pathways, primarily targeting vascular smooth muscle cells to induce relaxation and vessel dilation.
This compound and Hydralazine: The precise mechanism of action for this compound is not fully elucidated, but it is believed to be analogous to that of Hydralazine.[1] Hydralazine is a direct-acting vasodilator that primarily affects arterioles.[2][3] Its mechanism is thought to involve several pathways, including the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum of vascular smooth muscle cells.[4] More recent research suggests that Hydralazine may also exert its effects by opening high-conductance calcium-activated potassium channels (BKCa), leading to hyperpolarization and relaxation of the smooth muscle. Additionally, there is evidence for its involvement in stimulating the release of prostacyclin, a potent vasodilator.
Sodium Nitroprusside: This compound is a direct nitric oxide (NO) donor. Upon entering the bloodstream, it spontaneously releases NO, which then diffuses into vascular smooth muscle cells. Inside the cell, NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several proteins that promote muscle relaxation by decreasing intracellular calcium concentrations.
Verapamil: As a phenylalkylamine calcium channel blocker, Verapamil acts by directly inhibiting the influx of calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells. This reduction in intracellular calcium concentration inhibits the contractile machinery of the muscle cells, leading to vasodilation.
Experimental Protocols: In-Vitro Vasodilation Assay
The potency of vasodilators is typically determined using an in-vitro vasodilation assay on isolated arterial rings. This method allows for the direct assessment of a compound's effect on vascular smooth muscle tone.
1. Tissue Preparation:
-
Arterial segments (e.g., thoracic aorta, mesenteric artery) are carefully dissected from euthanized laboratory animals (e.g., rats, rabbits).
-
The surrounding connective and adipose tissue is removed, and the artery is cut into rings of 2-4 mm in length.
-
In some experiments, the endothelium is intentionally removed by gently rubbing the intimal surface to study endothelium-independent effects.
2. Mounting and Equilibration:
-
The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.
-
One end of the ring is fixed, and the other is connected to a force transducer to record isometric tension.
-
The rings are allowed to equilibrate under a resting tension for a period of 60-90 minutes.
3. Pre-constriction:
-
To study the relaxant effect of vasodilators, the arterial rings are first contracted with a vasoconstrictor agent. Phenylephrine, a selective α1-adrenergic receptor agonist, is commonly used to induce a stable and sustained contraction.
-
A submaximal concentration of the vasoconstrictor is used to achieve a stable contraction plateau.
4. Dose-Response Curve Generation:
-
Once a stable contraction is achieved, the vasodilator is added to the organ bath in a cumulative manner, with increasing concentrations.
-
The relaxation response at each concentration is recorded as a percentage of the pre-constriction tension.
5. Data Analysis:
-
The data are used to construct a dose-response curve, plotting the percentage of relaxation against the logarithm of the vasodilator concentration.
-
The EC50 value is then calculated from this curve, representing the concentration of the vasodilator that produces 50% of the maximal relaxation.
References
- 1. Interactions between hydralazine, propildazine and purines on arterial smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 3. Hydralazine - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of hydralazine on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Pildralazine's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of Pildralazine's mechanism of action. By leveraging data from its close analog, Hydralazine, this document offers a comparative analysis with other vasodilators, supported by experimental data and detailed protocols.
This compound, a member of the hydrazine class of drugs, is a direct-acting smooth muscle relaxant, primarily exerting its effects on resistance arterioles.[1][2] Due to the limited availability of direct research on this compound, this guide utilizes the extensive data available for its structural and functional analog, Hydralazine. The vasodilatory actions of these compounds are crucial in the management of hypertension.[1][3]
Primary Mechanism of Action: Inhibition of Intracellular Calcium Release
The predominant theory behind the vasodilatory effect of Hydralazine, and by extension this compound, is its ability to interfere with intracellular calcium signaling within vascular smooth muscle cells.[4] Contraction of smooth muscle is critically dependent on the influx of calcium ions (Ca2+) and their subsequent release from intracellular stores, primarily the sarcoplasmic reticulum (SR).
Hydralazine is believed to inhibit the inositol trisphosphate (IP3)-induced release of Ca2+ from the SR. This action reduces the cytosolic concentration of Ca2+, thereby preventing the activation of myosin light-chain kinase and subsequent muscle contraction, leading to vasodilation.
Alternative and Secondary Mechanisms
While the inhibition of Ca2+ release from the SR is the most widely accepted mechanism, other pathways may contribute to the effects of this compound and its analogs:
-
Modulation of Guanylate Cyclase: Some studies suggest that Hydralazine may increase the levels of cyclic guanosine monophosphate (cGMP) by activating guanylate cyclase, a key enzyme in the nitric oxide (NO) signaling pathway that promotes vasodilation. However, other research indicates that Hydralazine's vasodilatory effect is independent of the endothelium and not related to guanylate cyclase activation.
-
Induction of Hypoxia-Inducible Factor-1α (HIF-1α): A novel mechanism has been proposed wherein Hydralazine induces the expression of HIF-1α. This transcription factor is a master regulator of cellular responses to low oxygen and its activation can lead to the expression of vasodilatory and angiogenic factors.
Comparative Analysis with Alternative Vasodilators
To provide a comprehensive understanding of this compound's (Hydralazine's) pharmacological profile, a comparison with other classes of vasodilators is essential.
| Feature | This compound (Hydralazine) | Prazosin | Minoxidil |
| Drug Class | Direct-acting vasodilator | Alpha-1 adrenergic antagonist | Potassium channel opener |
| Primary Mechanism | Inhibition of IP3-induced Ca2+ release from sarcoplasmic reticulum | Selective blockade of alpha-1 adrenergic receptors on vascular smooth muscle | Opening of ATP-sensitive potassium channels in vascular smooth muscle, leading to hyperpolarization and reduced Ca2+ influx |
| Site of Action | Primarily arterioles | Arterioles and venules | Primarily arterioles |
| Hemodynamic Effects | ↓ Peripheral resistance, ↑ Heart rate (reflex), ↑ Cardiac output | ↓ Peripheral resistance, ↓ Blood pressure | ↓ Peripheral resistance, ↑ Heart rate (reflex), ↑ Cardiac output |
Supporting Experimental Data
The following tables summarize key quantitative data from clinical trials comparing Hydralazine with other vasodilators.
Table 1: Comparison of Hydralazine and Nitrendipine in Essential Hypertension
| Parameter | Hydralazine (50-200 mg/day) | Nitrendipine (10-40 mg/day) |
| Change in Supine Blood Pressure (mmHg) | -11 / -11 | -15 / -10 |
| Change in Standing Blood Pressure (mmHg) | -12 / -11 | -15 / -12 |
| Change in Supine Heart Rate (beats/min) | Significant Increase | Significant Increase |
| Change in Standing Heart Rate (beats/min) | Significant Increase | Significant Increase |
| Patients Requiring Propranolol | 10 | 3 |
| Discontinuations due to Side Effects | 6 | 1 |
Table 2: Comparison of Hydralazine and Pinacidil in Essential Hypertension
| Parameter | Hydralazine (0.3 mg/kg IV) | Pinacidil (0.2 mg/kg IV) |
| Reduction in Total Peripheral Resistance | ~40% | ~40% |
| Reduction in Mean Blood Pressure (mmHg) | 10 | 30 |
| Increase in Heart Rate | Greater than Pinacidil | Less than Hydralazine |
| Increase in Cardiac Contractility | Greater than Pinacidil | Less than Hydralazine |
| Increase in Cardiac Index | Greater than Pinacidil | Less than Hydralazine |
| Change in Pulmonary Blood Pressure | Slight Rise | Decrease |
| Increase in Myocardial Oxygen Consumption | 35% | No change |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound's mechanism of action are provided below.
Isolated Aortic Ring Assay for Vasodilation
Objective: To assess the direct vasodilatory effect of a compound on vascular smooth muscle.
Protocol:
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., rabbit) and excise the thoracic aorta.
-
Immediately place the aorta in cold Krebs-Henseleit buffer.
-
Carefully remove adhering connective tissue and fat.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting:
-
Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C and gassed with 95% O2 / 5% CO2.
-
One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Induce contraction with a high concentration of potassium chloride (e.g., 80 mM KCl) to assess tissue viability.
-
Wash the rings and allow them to return to baseline.
-
Induce a submaximal contraction with an agonist such as phenylephrine (1 µM).
-
-
Drug Application:
-
Once a stable contraction plateau is reached, add cumulative concentrations of the test compound (e.g., this compound) to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Construct a concentration-response curve and calculate the EC50 value (the concentration of the drug that produces 50% of the maximal relaxation).
-
Measurement of Intracellular Calcium Concentration
Objective: To determine the effect of a compound on intracellular calcium levels in vascular smooth muscle cells.
Protocol:
-
Cell Culture:
-
Culture vascular smooth muscle cells (VSMCs) on glass coverslips.
-
-
Fluorescent Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM), for 30-60 minutes at 37°C.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Continuously perfuse the cells with a physiological salt solution.
-
-
Experimental Procedure:
-
Record baseline fluorescence.
-
Stimulate the cells with a vasoconstrictor agonist (e.g., phenylephrine) to induce an increase in intracellular calcium.
-
Apply the test compound (e.g., this compound) and observe its effect on the agonist-induced calcium transient.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).
-
Convert the fluorescence ratio to intracellular calcium concentration using a calibration curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Proposed mechanism of this compound-induced vasodilation.
Caption: Workflow for the isolated aortic ring assay.
Caption: Workflow for intracellular calcium measurement.
References
A Comparative Analysis of Pildralazine and Calcium Channel Blockers in Vasodilation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the vasodilatory mechanisms and effects of Pildralazine and various classes of calcium channel blockers (CCBs). The information presented is supported by experimental data and detailed methodologies to assist in research and drug development.
Note on this compound Data: Direct preclinical comparative data for this compound is limited in publicly available literature. Therefore, this guide utilizes data for Hydralazine, a structurally and functionally similar direct-acting vasodilator, as a representative for this class of drugs.[1] This approach is taken to provide a comprehensive comparison based on the extensive available research for Hydralazine.
Introduction
This compound, a hydrazine derivative, is a direct-acting vasodilator that primarily affects arterial smooth muscle.[1] Calcium channel blockers are a heterogeneous group of drugs that inhibit the influx of calcium ions (Ca²⁺) into vascular smooth muscle and/or cardiac muscle cells, leading to vasodilation and, in some cases, reduced cardiac contractility and heart rate.[2][3] Both classes of drugs are utilized in the management of hypertension, with distinct mechanisms of action that offer different therapeutic profiles.
Mechanisms of Action
This compound (Hydralazine)
The vasodilatory effect of Hydralazine is multifactorial and primarily targets intracellular calcium regulation within vascular smooth muscle cells (VSMCs). The core mechanism involves the inhibition of inositol trisphosphate (IP₃)-induced Ca²⁺ release from the sarcoplasmic reticulum (SR).[2] This prevents the initial spike in cytosolic Ca²⁺ required for the initiation of contraction.
Additionally, some evidence suggests that Hydralazine may also:
-
Open potassium channels (K⁺): This leads to hyperpolarization of the VSMC membrane, making it less excitable and reducing the likelihood of voltage-gated Ca²⁺ channel opening. However, other studies have not observed a significant effect on membrane potential.
-
Influence cyclic guanosine monophosphate (cGMP): Some reports suggest Hydralazine may increase the bioavailability of nitric oxide (NO), leading to cGMP-mediated vasodilation. Conversely, other studies indicate that its vasodilatory action is independent of the NO/cGMP pathway.
The following diagram illustrates the proposed signaling pathway for Hydralazine-induced vasodilation.
Calcium Channel Blockers (CCBs)
CCBs are broadly classified into two main groups: dihydropyridines and non-dhydropyridines, which are further divided into phenylalkylamines and benzothiazepines.
-
Dihydropyridines (e.g., Nifedipine, Amlodipine, Felodipine): These are potent arterial vasodilators with high vascular selectivity. They primarily block L-type calcium channels in the vascular smooth muscle, leading to a significant reduction in peripheral resistance.
-
Non-dihydropyridines:
-
Phenylalkylamines (e.g., Verapamil): These have a greater effect on the myocardium, reducing heart rate and contractility, with less potent peripheral vasodilatory effects compared to dihydropyridines.
-
Benzothiazepines (e.g., Diltiazem): These have an intermediate profile, affecting both cardiac and vascular smooth muscle.
-
The fundamental mechanism of all CCBs is the blockade of voltage-gated L-type calcium channels, which inhibits the influx of extracellular Ca²⁺ that is essential for muscle contraction.
The following diagram illustrates the signaling pathway for CCB-induced vasodilation.
Quantitative Data Presentation
The following tables summarize preclinical and clinical data comparing the effects of Hydralazine and various calcium channel blockers.
Table 1: Preclinical Vasodilatory Effects in Isolated Arteries
| Drug | Preparation | Pre-constrictor | Potency (EC₅₀) (M) | Efficacy (Eₘₐₓ) (% Relaxation) | Reference(s) |
| Hydralazine | Rabbit Aorta | Phenylephrine | 1.7 x 10⁻⁵ | ~90% | |
| Rabbit Pulmonary Artery | Phenylephrine | 1.6 x 10⁻⁵ | ~90% | ||
| Nifedipine | Rat Aorta | Norepinephrine | - | - | |
| Verapamil | Rat Aorta | Phenylephrine | - | 99 ± 4.1% | |
| Rat Aorta (Endothelium intact) | Phenylephrine | pD₂: 5.15 ± 1.05 | 99% | ||
| Rat Aorta (Endothelium denuded) | Phenylephrine | pD₂: 4.96 ± 1.14 | 98% | ||
| Diltiazem | Rat Aorta | Phenylephrine | 2.1 x 10⁻⁵ | 77.4 ± 2.9% | |
| Rabbit Aorta | KCl | 2.77 x 10⁻⁷ | - |
Note: EC₅₀ is the concentration of a drug that gives half-maximal response. Eₘₐₓ is the maximum response achievable with the drug. pD₂ is the negative logarithm of the EC₅₀. Direct comparison of potency and efficacy should be made with caution due to variations in experimental conditions across studies.
Table 2: Clinical Efficacy in Hypertension
| Drug(s) | Study Population | Key Finding(s) | Reference(s) |
| Hydralazine vs. Felodipine | Hypertensive patients on beta-blockers | Felodipine was significantly more effective in reducing systolic and diastolic blood pressure. | |
| Hydralazine vs. Nifedipine | Hypertensive patients on diuretic + beta-blocker | Both lowered blood pressure; nifedipine was significantly more effective in lowering systolic BP. | |
| Hydralazine vs. Nitrendipine | Hypertensive patients | Equally effective in lowering blood pressure, but nitrendipine was better tolerated. | |
| Hydralazine vs. Verapamil | Hypertensive patients | Verapamil had no significant effect on aldosterone-to-renin ratio, while hydralazine caused a significant fall. |
Experimental Protocols
Wire Myography for Assessing Vasodilation
This ex vivo technique measures the isometric tension of isolated small arteries in response to pharmacological agents.
Detailed Methodology:
-
Tissue Dissection: Isolate resistance arteries (e.g., mesenteric arteries) from a euthanized animal (e.g., rat) in cold physiological salt solution (PSS).
-
Mounting: Cut the artery into 2 mm segments and mount each segment on two fine wires in a wire myograph chamber filled with PSS at 37°C and aerated with 95% O₂/5% CO₂.
-
Normalization: Stretch the vessel to its optimal resting tension, which is determined by a standardized normalization procedure to ensure reproducibility.
-
Viability and Endothelium Integrity Check: Assess the viability of the vessel by inducing contraction with a high potassium solution (KPSS). Check endothelium integrity by observing relaxation in response to acetylcholine after pre-constriction with an alpha-agonist like phenylephrine.
-
Drug Application: After washing and allowing the vessel to return to baseline, pre-constrict the artery with an agonist (e.g., phenylephrine). Once a stable contraction is achieved, cumulatively add increasing concentrations of the vasodilator (this compound or CCB) to the chamber.
-
Data Acquisition and Analysis: Record the changes in tension. Express the relaxation as a percentage of the pre-contraction induced by the agonist. Plot concentration-response curves to determine EC₅₀ and Eₘₐₓ values.
The following diagram illustrates the experimental workflow for a comparative wire myography study.
Conclusion
This compound (represented by Hydralazine) and calcium channel blockers are effective vasodilators that lower blood pressure through distinct mechanisms.
-
This compound/Hydralazine acts intracellularly to inhibit Ca²⁺ release from the sarcoplasmic reticulum, with potential secondary effects on K⁺ channels and cGMP pathways. Its action is independent of extracellular Ca²⁺ influx.
-
Calcium Channel Blockers directly block the entry of extracellular Ca²⁺ through L-type channels in the vascular smooth muscle cell membrane. The different classes of CCBs exhibit varying degrees of selectivity for vascular versus cardiac tissue, influencing their overall hemodynamic effects.
The choice between these agents in a clinical setting depends on the patient's specific cardiovascular profile and comorbidities. For research and development, understanding these fundamental mechanistic differences is crucial for the design of novel antihypertensive therapies with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.
References
Validating Pildralazine's Antihypertensive Effect: A Comparative Guide Using Telemetry Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antihypertensive effects of Pildralazine, using its close analog Hydralazine as a proxy, against other established antihypertensive agents. The validation of these effects is grounded in telemetry-based blood pressure monitoring, offering a more refined and accurate assessment of cardiovascular dynamics in preclinical models.
Introduction
This compound, a vasodilator, is structurally related to Hydralazine and is expected to share a similar mechanism of action in reducing blood pressure.[1][2] This guide leverages telemetry data from studies on spontaneously hypertensive rats (SHR) to objectively compare the hemodynamic effects of Hydralazine with three other widely used antihypertensive drugs: Losartan, Perindopril, and Amlodipine. Telemetry allows for the continuous and stress-free monitoring of blood pressure in conscious and freely moving animals, providing a robust dataset for evaluating the efficacy and duration of action of these compounds.
Comparative Analysis of Antihypertensive Effects
The following tables summarize the key characteristics and telemetry-derived blood pressure data for Hydralazine and its comparators.
Table 1: Drug Class and Mechanism of Action
| Drug | Drug Class | Mechanism of Action |
| Hydralazine | Vasodilator | Direct relaxation of arteriolar smooth muscle, thought to involve inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum.[3][4] |
| Losartan | Angiotensin II Receptor Blocker (ARB) | Selectively blocks the binding of angiotensin II to the AT1 receptor in various tissues, including vascular smooth muscle, leading to vasodilation.[5] |
| Perindopril | Angiotensin-Converting Enzyme (ACE) Inhibitor | Inhibits the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Also inhibits the degradation of the vasodilator bradykinin. |
| Amlodipine | Calcium Channel Blocker (Dihydropyridine) | Inhibits the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to peripheral arterial vasodilation. |
Table 2: Chemical Structures
| Drug | Chemical Structure |
| This compound | 1-[(6-hydrazinylpyridazin-3-yl)-methylamino]propan-2-ol |
| Hydralazine | phthalazin-1-ylhydrazine |
| Losartan | [2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol |
| Perindopril | (2S,3aS,7aS)-1-[(2S)-2-{[(2S)-1-ethoxy-1-oxopentan-2-yl]amino}propanoyl]-octahydro-1H-indole-2-carboxylic acid |
| Amlodipine | 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
Table 3: Comparative Efficacy on Blood Pressure Reduction in Spontaneously Hypertensive Rats (SHR)
| Drug | Animal Model | Dose | Monitoring Method | Mean Arterial Pressure (MAP) Reduction | Systolic Blood Pressure (SBP) Reduction | Diastolic Blood Pressure (DBP) Reduction | Heart Rate (HR) Change | Source |
| Hydralazine | SHR | 20 mg/kg/day (oral) | Not specified | -56 mmHg | - | - | Increase (402 ± 23 to 470 ± 20 bpm) | |
| Hydralazine (with Hydrochlorothiazide) | Stroke-Prone SHR | 4 mg/day each | Telemetry | Less than Losartan and Perindopril | Reduced | Reduced | Not specified | |
| Losartan | Stroke-Prone SHR | 40 mg/kg/day | Telemetry | Systematic reduction | Reduced | Reduced | Not specified | |
| Perindopril | Stroke-Prone SHR | 2 mg/kg/day | Telemetry | Systematic reduction | Reduced | Reduced | Not specified | |
| Amlodipine | SHR | 10 mg/kg (intragastric) | Not specified | 29% decrease | - | - | Not specified |
Note: Direct comparative telemetry data for this compound was not available. Hydralazine is used as a proxy due to its structural and functional similarity.
Experimental Protocols
Telemetry Implantation and Data Acquisition in Rats
The validation of antihypertensive drug effects using telemetry in spontaneously hypertensive rats (SHR) involves a standardized surgical procedure and data collection protocol.
1. Animal Model:
-
Male spontaneously hypertensive rats are commonly used as a model for essential hypertension.
2. Telemetry Device Implantation:
-
Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: The ventral abdomen is shaved and disinfected.
-
Incision: A midline abdominal incision is made to expose the abdominal aorta.
-
Catheter Insertion: The catheter of the telemetry transmitter is inserted into the abdominal aorta.
-
Transmitter Placement: The body of the transmitter is placed in the abdominal cavity and sutured to the abdominal wall.
-
Wound Closure: The incision is closed in layers.
-
Post-operative Care: Analgesics are administered, and the animal is allowed to recover for a period of one to two weeks before the start of the study.
3. Drug Administration:
-
Drugs are typically administered orally via gavage or in drinking water, or via subcutaneous osmotic pumps for continuous delivery.
4. Data Acquisition and Analysis:
-
Blood pressure and heart rate are continuously monitored and recorded by the telemetry system.
-
Data is typically collected 24 hours a day and averaged over specific time periods (e.g., hourly, daily) for analysis.
-
Baseline data is collected before drug administration to serve as a control.
-
Statistical analysis is performed to compare blood pressure and heart rate changes between treatment groups and baseline values.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways through which Hydralazine and the comparator drugs exert their antihypertensive effects.
Experimental Workflow
References
- 1. This compound dihydrochloride | C8H17Cl2N5O | CID 151324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ghsupplychain.org [ghsupplychain.org]
- 3. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
Head-to-head comparison of Pildralazine and Diazoxide
Head-to-Head Comparison: Pildralazine and Diazoxide
A comprehensive review of the available pharmacological data for two distinct vasodilating agents.
For Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of this compound and Diazoxide, focusing on their mechanisms of action, pharmacological profiles, and available experimental data. It is important to note at the outset that while extensive information is available for Diazoxide, a widely studied and clinically utilized medication, data on this compound is sparse, limiting a direct, comprehensive head-to-head comparison. This document summarizes the existing evidence for both compounds to facilitate further research and understanding.
I. Overview and Key Characteristics
This compound and Diazoxide are both classified as vasodilators, yet they belong to different chemical classes and exhibit distinct pharmacological properties. Diazoxide is a well-characterized potassium channel activator with established clinical applications in managing hypertensive emergencies and hypoglycemia.[1][2] this compound, also known as propildazine, is described as an antihypertensive and vasodilator, but detailed mechanistic and clinical data are scarce.[1][3]
| Feature | This compound | Diazoxide |
| Drug Class | Antihypertensive, Vasodilator[3] | Potassium Channel Activator, Vasodilator |
| Primary Mechanism | Proposed to act on a purinergic receptor, sensitive to ATP and adenosine. | Opens ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle and pancreatic beta-cells. |
| Primary Clinical Use | Antihypertensive | Hypertensive emergencies, Hypoglycemia due to hyperinsulinism. |
| Data Availability | Limited preclinical data | Extensive preclinical and clinical data |
II. Mechanism of Action
This compound: A Putative Purinergic Modulator
The precise mechanism of action for this compound has not been fully elucidated. The available literature suggests that its vasodilatory effects may be mediated through interaction with purinergic receptors. One study on isolated rat tail arteries proposed that this compound and the related compound hydralazine act on a common receptor that is sensitive to endogenous ATP and adenosine. This suggests a potential role in modulating purinergic signaling pathways, which are known to influence vascular tone. However, the specific receptor subtype and the downstream signaling cascade remain to be identified. Due to this lack of detailed information, a signaling pathway diagram for this compound would be speculative and is therefore not provided.
Diazoxide: A K-ATP Channel Opener
Diazoxide's mechanism of action is well-established. It functions as a potent opener of ATP-sensitive potassium (K-ATP) channels.
-
In Vascular Smooth Muscle: By opening K-ATP channels in the cell membrane of arterial smooth muscle, Diazoxide increases potassium efflux. This leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium ions through voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration leads to relaxation of the smooth muscle and vasodilation, primarily in arterioles. This reduction in peripheral resistance is the basis of its antihypertensive effect.
-
In Pancreatic Beta-Cells: Diazoxide also opens K-ATP channels in the pancreatic beta-cells. The subsequent hyperpolarization of the beta-cell membrane inhibits insulin secretion. This effect is utilized clinically to treat hypoglycemia caused by excessive insulin production.
Caption: Diazoxide-mediated vasodilation pathway.
III. Experimental Data and Performance
This compound: Limited Preclinical Findings
The only available in-vivo experimental data for this compound comes from a study on spontaneously hypertensive rats (SHR).
Experimental Protocol:
-
Subjects: Spontaneously hypertensive rats (SHR).
-
Treatment: this compound administered orally (p.o.) at a dose of 1 mg/kg, alone or in combination with propranolol (10 mg/kg p.o.) or dihydrochlorothiazide (5 mg/kg p.o.).
-
Duration: Daily treatment for 13 weeks.
-
Primary Outcome: Systolic blood pressure.
-
Secondary Outcome: Incidence of cerebrovascular lesions, assessed by histology.
Results:
| Treatment Group | Dose | Effect on Systolic Blood Pressure | Reduction in Cerebrovascular Lesions |
| This compound alone | 1 mg/kg p.o. | Significantly inhibited the onset of severe hypertension. | Significantly reduced. |
| This compound + Propranolol | 1 mg/kg + 10 mg/kg p.o. | Completely prevented the blood pressure increase. | Significantly reduced. |
| This compound + Dihydrochlorothiazide | 1 mg/kg + 5 mg/kg p.o. | Completely prevented the blood pressure increase. | Significantly reduced. |
| Control | - | Gradually rose to over 200 mmHg. | ~74% of animals had lesions. |
| Data sourced from a study in spontaneously hypertensive rats. |
Diazoxide: Extensive Clinical Data
Diazoxide has been the subject of numerous clinical trials and observational studies, primarily for its use in hypertensive emergencies and congenital hyperinsulinism. A direct comparison of its antihypertensive efficacy with this compound is not possible due to the lack of clinical data for the latter.
IV. Pharmacokinetic and Pharmacodynamic Profiles
Due to the limited information on this compound, a comparative table of pharmacokinetic and pharmacodynamic parameters cannot be constructed. For Diazoxide, it is known to be orally active with a relatively long half-life, and its primary effects are dose-dependent vasodilation and inhibition of insulin release.
V. Adverse Effects and Safety Profile
The safety profile of this compound has not been established in humans.
Diazoxide is associated with a number of potential side effects, including:
-
Hyperglycemia: Due to its inhibitory effect on insulin secretion.
-
Fluid and Sodium Retention: Which can be significant.
-
Tachycardia: A reflex response to the drop in blood pressure.
-
Gastrointestinal disturbances.
VI. Summary and Future Directions
This comparative guide highlights the significant disparity in the available scientific literature for this compound and Diazoxide. Diazoxide is a well-understood drug with a clear mechanism of action and established clinical utility. In contrast, this compound remains a poorly characterized compound.
For future research, the following steps are recommended for this compound:
-
Elucidation of the precise mechanism of action: Including identification of the specific purinergic receptor subtype(s) it interacts with and the downstream signaling pathways.
-
In-vivo preclinical studies: To establish a dose-response relationship for its antihypertensive effects and to assess its safety profile.
-
Comparative studies: Once more data is available, head-to-head studies with other vasodilators, including Diazoxide and hydralazine, would be valuable.
Without further research, a meaningful comparison of the performance and clinical potential of this compound relative to established drugs like Diazoxide is not possible. Researchers interested in novel antihypertensive agents may find the preliminary data on this compound intriguing, but significant foundational research is required to advance its development.
Caption: Proposed research workflow for this compound.
References
- 1. Effects of this compound alone and in combination on severe hypertension and cerebrovascular lesions in saline-drinking spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive Drugs and Vasodilators | Anesthesia Key [aneskey.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
Pildralazine vs. Hydralazine: A Comparative Analysis of Side Effect Profiles
A comprehensive review of the available scientific literature reveals a significant disparity in the characterization of the side effect profiles of pildralazine and its structural analog, hydralazine. While hydralazine has been extensively studied with a well-documented adverse effect profile, publicly available data on the side effects of this compound in humans is currently lacking. This guide, therefore, provides a detailed overview of the known side effects of hydralazine, alongside the limited preclinical information available for this compound, to offer a comparative perspective for researchers, scientists, and drug development professionals.
Executive Summary
Hydralazine, a direct-acting vasodilator, is associated with a range of side effects, from common, mild reactions such as headache and tachycardia to serious, immune-mediated conditions like drug-induced lupus erythematosus (DILE) and ANCA-associated vasculitis.[1][2] The adverse effects of hydralazine are often linked to its vasodilatory action and its metabolic pathway. In stark contrast, the side effect profile of this compound has not been detailed in human clinical trials or case reports found in the public domain. The only identified study on this compound, conducted in rats, focused on its antihypertensive efficacy and its ability to prevent cerebrovascular lesions, without providing a specific assessment of its adverse effects.[3]
Hydralazine: A Detailed Side Effect Profile
The side effects of hydralazine can be categorized into common, less common, and serious adverse events.
Quantitative Analysis of Hydralazine Side Effects
The following table summarizes the reported incidence of common and serious side effects associated with hydralazine from various sources. It is important to note that the incidence can vary depending on the patient population, dosage, and duration of treatment.
| Side Effect Category | Specific Side Effect | Reported Incidence/Frequency | Citations |
| Very Common (>10%) | Headache | >10% of patients | [4] |
| Tachycardia (fast heart rate) | >10% of patients | [4] | |
| Palpitations | >10% of patients | ||
| Common (1-10%) | Flushing | 1-10% of patients | |
| Hypotension (low blood pressure) | 1-10% of patients | ||
| Anginal symptoms (chest pain) | 1-10% of patients | ||
| Nausea and Vomiting | 1-10% of patients | ||
| Diarrhea | Common | ||
| Anorexia (loss of appetite) | Common | ||
| Serious (<1%) | Drug-Induced Lupus Erythematosus | 5-8% incidence; more likely with doses >200 mg/day, in slow acetylators, and in females. 40% of patients on <200 mg/day may develop a positive ANA titer, with up to 6% developing the syndrome. | |
| ANCA-Associated Vasculitis | Case reports describe severe acute kidney injury. | ||
| Peripheral Neuritis | Rare; may be related to vitamin B6 antagonism. Symptoms include numbness, tingling, and pain in hands and feet. | ||
| Blood Dyscrasias | Rare; includes leukopenia, agranulocytosis, and thrombocytopenia. | ||
| Hepatotoxicity | Not commonly reported, but case reports of drug-induced liver injury exist. |
Signaling Pathways and Mechanisms of Hydralazine Side Effects
The vasodilatory effects of hydralazine, which lead to common side effects like headache, flushing, and reflex tachycardia, are a direct consequence of its mechanism of action. Hydralazine is a direct arteriolar vasodilator, though its precise molecular mechanism is not fully elucidated, it is thought to interfere with calcium metabolism in vascular smooth muscle.
Caption: Mechanism of Hydralazine-Induced Vasodilation and Reflex Tachycardia.
The more severe, immune-mediated side effects of hydralazine, such as DILE and ANCA-associated vasculitis, are thought to be related to its interaction with the immune system. One hypothesis is that hydralazine inhibits DNA methylation, which may lead to the expression of autoantigens and the development of autoimmunity.
This compound: Limited Available Data
A thorough search of scientific databases and clinical trial registries did not yield any published studies detailing the side effect profile of this compound in humans. The primary piece of available research is a preclinical study in spontaneously hypertensive rats.
Animal Studies
A 1984 study published in Arzneimittelforschung investigated the long-term effects of this compound in saline-drinking spontaneously hypertensive rats. The key findings of this study were:
-
This compound, at a dose of 1 mg/kg, significantly inhibited the increase in blood pressure.
-
When combined with propranolol or dihydrochlorothiazide, this compound completely prevented the rise in blood pressure.
-
Effective blood pressure control with this compound was associated with a significant reduction in the incidence of cerebrovascular lesions.
This study, while demonstrating the antihypertensive efficacy of this compound in an animal model, did not include a detailed toxicological or side effect analysis. Therefore, no direct comparison of the side effect profile of this compound with that of hydralazine can be made.
Experimental Protocols
Methodologies for the assessment of side effects in clinical trials of hydralazine typically involve:
-
Spontaneous Reporting: Collection of all adverse events reported by study participants, regardless of their perceived relationship to the study drug.
-
Standardized Questionnaires: Use of validated questionnaires to systematically query patients about common and anticipated side effects.
-
Physical Examinations: Regular monitoring of vital signs (heart rate, blood pressure), with particular attention to orthostatic changes.
-
Laboratory Tests: Periodic blood tests to monitor for hematological abnormalities (complete blood count), renal function (serum creatinine), and hepatic function (liver enzymes). Immunological monitoring, such as antinuclear antibody (ANA) and anti-neutrophil cytoplasmic antibody (ANCA) testing, is also crucial, especially in long-term studies.
-
Electrocardiograms (ECGs): To assess for any cardiac rhythm disturbances or signs of ischemia.
Conclusion
The comparison of the side effect profiles of this compound and hydralazine is severely limited by the absence of clinical data for this compound. Hydralazine's use is tempered by a well-defined set of adverse effects, including a risk of serious immunological reactions. For this compound, a comprehensive safety and tolerability profile in humans remains to be established. Future clinical research on this compound will be essential to delineate its side effect profile and determine its therapeutic potential relative to hydralazine and other antihypertensive agents. Researchers and drug development professionals should be aware of this significant data gap when considering this compound as a potential therapeutic agent.
References
- 1. Hydralazine-associated adverse events: a report of two cases of hydralazine-induced ANCA vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydralazine | Side Effects, Dosage, Uses & More [healthline.com]
- 3. Effects of this compound alone and in combination on severe hypertension and cerebrovascular lesions in saline-drinking spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Suspected Case of Hydralazine-Induced Hepatotoxicity: A Case Report and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Pildralazine's Vasodilator Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the vasodilator specificity of Pildralazine. Due to limited publicly available data on this compound's precise mechanism of action, this document uses the well-characterized vasodilator, Hydralazine, as a primary comparative example. Emerging evidence suggests a potential shared mechanism of action between this compound and Hydralazine, possibly involving purinergic receptors.[1] This guide will, therefore, explore the multifaceted nature of vasodilator specificity and provide the necessary experimental context to rigorously evaluate this compound.
Comparative Analysis of Vasodilator Mechanisms
The specificity of a vasodilator is determined by its mechanism of action, which can range from direct effects on vascular smooth muscle to modulation of endothelial signaling pathways. Understanding these mechanisms is crucial for predicting therapeutic efficacy and potential side effects.
This compound: The precise mechanism of this compound's vasodilator effect is not fully elucidated. However, studies suggest that it may act on a common receptor with Hydralazine that is sensitive to endogenous ATP and adenosine.[1] The observation that the maximal vasodilator effects of this compound and Hydralazine are not additive further supports the hypothesis of a shared pathway.[1]
Hydralazine: In contrast, Hydralazine is known to exert its vasodilator effects through multiple mechanisms, making it a useful, albeit complex, comparator. Its actions include:
-
Inhibition of IP3-induced calcium release: Hydralazine can inhibit the release of calcium from the sarcoplasmic reticulum in vascular smooth muscle cells, leading to relaxation.[2][3]
-
Potassium channel opening: It is proposed to cause hyperpolarization of smooth muscle cells, likely through the opening of potassium channels.
-
Nitric oxide (NO) modulation: There is evidence that Hydralazine may increase the bioavailability of NO produced by the vascular endothelium.
-
Prostacyclin (PGI2) stimulation: Some studies suggest that Hydralazine's vasodilator effect, particularly at clinically relevant concentrations, is mediated by the release of prostacyclin from the endothelium.
The following table summarizes the known mechanistic attributes of Hydralazine and other vasodilators, providing a template for the types of data required to characterize this compound.
Table 1: Comparative Mechanisms of Action of Selected Vasodilators
| Feature | This compound | Hydralazine | Nifedipine | Sodium Nitroprusside |
| Primary Mechanism | Proposed interaction with purinergic receptors | Multifactorial: ↓ Ca²⁺ release, K⁺ channel opening, ↑NO, ↑PGI₂ | L-type calcium channel blocker | Nitric oxide (NO) donor |
| Endothelium-Dependent | To be determined | Yes (partially) | No | No |
| Direct Smooth Muscle Effect | To be determined | Yes | Yes | Yes |
| Vascular Bed Selectivity | To be determined | Arteriolar > Venous | Arteriolar > Venous | Balanced arteriolar and venous |
| Known Receptors/Targets | Proposed purinergic receptor | Multiple intracellular targets | L-type Ca²⁺ channels | Soluble guanylate cyclase |
Quantitative Comparison of Vasodilator Potency and Selectivity
The following table provides an example of how to present quantitative data to compare the potency and selectivity of this compound against other vasodilators. The values for Hydralazine and other comparators are derived from various studies and are intended for illustrative purposes.
Table 2: Comparative Hemodynamic Effects of Vasodilators
| Parameter | This compound | Hydralazine | Nifedipine | Amrinone |
| Mean Arterial Pressure | Data not available | ↓ | ↓ | ↓ |
| Systemic Vascular Resistance | Data not available | ↓↓ | ↓↓ | ↓ |
| Pulmonary Vascular Resistance | Data not available | ↓ | ↓ | ↓ |
| Cardiac Output | Data not available | ↑ | ↑ | ↑ |
| Heart Rate | Data not available | ↑↑ (reflex) | ↑ (reflex) | ↑ (reflex) |
Data for Hydralazine, Nifedipine, and Amrinone are compiled from comparative studies. The number of arrows indicates the relative magnitude of the effect.
Experimental Protocols for Validating Specificity
To definitively characterize the vasodilator specificity of this compound, a series of well-defined experiments are required. The following protocols provide a methodological framework for such an investigation.
Vascular Tension Studies in Isolated Arteries
Objective: To determine the direct effect of this compound on vascular tone in different arterial beds and to investigate its dependence on the endothelium.
Methodology:
-
Tissue Preparation: Isolate arterial rings (e.g., thoracic aorta, mesenteric artery, coronary artery) from a suitable animal model (e.g., rat, rabbit).
-
Mounting: Mount the arterial rings in an organ bath containing physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Isometric Tension Recording: Connect the rings to an isometric force transducer to record changes in vascular tension.
-
Pre-constriction: Induce a stable contraction in the arterial rings using a vasoconstrictor agent (e.g., phenylephrine, U46619).
-
Cumulative Concentration-Response Curve: Add increasing concentrations of this compound to the organ bath and record the relaxation response.
-
Endothelium Removal: In a parallel set of experiments, mechanically remove the endothelium from the arterial rings. The absence of a relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine) confirms successful removal.
-
Data Analysis: Compare the concentration-response curves of this compound in endothelium-intact and endothelium-denuded vessels to determine the role of the endothelium. Calculate EC₅₀ values to quantify potency.
Receptor Binding Assays
Objective: To investigate the binding affinity of this compound to specific receptor targets, with a focus on purinergic receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from tissues or cell lines expressing the receptor of interest (e.g., P2Y or P2X purinergic receptors).
-
Radioligand Binding: Incubate the membrane preparations with a radiolabeled ligand known to bind to the target receptor in the presence of varying concentrations of this compound.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand using rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Signaling Pathway Analysis in Cultured Vascular Cells
Objective: To elucidate the intracellular signaling pathways activated by this compound in endothelial and vascular smooth muscle cells.
Methodology:
-
Cell Culture: Culture primary human umbilical vein endothelial cells (HUVECs) and vascular smooth muscle cells (VSMCs).
-
Stimulation: Treat the cells with this compound for various time points.
-
Measurement of Second Messengers:
-
Cyclic GMP (cGMP) and Cyclic AMP (cAMP): Measure intracellular levels of cGMP and cAMP using commercially available ELISA kits.
-
Intracellular Calcium ([Ca²⁺]i): Load cells with a fluorescent calcium indicator (e.g., Fura-2 AM) and measure changes in [Ca²⁺]i using fluorescence microscopy or a plate reader.
-
-
Western Blotting: Analyze the phosphorylation status of key signaling proteins, such as eNOS, Akt, and ERK, using specific antibodies.
-
Data Analysis: Quantify the changes in second messenger levels and protein phosphorylation in response to this compound treatment.
Visualizing Pathways and Workflows
The following diagrams illustrate the proposed signaling pathways and experimental workflows for validating the specificity of this compound.
Caption: Proposed signaling pathway for this compound-mediated vasodilation via purinergic receptors.
Caption: Experimental workflow for validating vasodilator specificity.
Caption: Logical framework for a this compound specificity validation study.
References
Comparative Analysis of Pildralazine's Duration of Action Against Other Vasodilators
A comprehensive guide for researchers and drug development professionals on the comparative duration of action of Pildralazine and other key vasodilator drugs, supported by experimental data and detailed methodologies.
This guide provides a detailed comparative analysis of the duration of action of this compound, a potent vasodilator, against other commonly used antihypertensive agents from the same class: Hydralazine, Dihydralazine, and Cadralazine. Understanding the pharmacokinetic and pharmacodynamic profiles of these drugs is crucial for optimizing therapeutic strategies in the management of hypertension. This document summarizes key quantitative data, outlines experimental protocols for assessing vasodilator action, and provides visual representations of the signaling pathways involved.
Comparative Pharmacokinetics and Duration of Action
The therapeutic efficacy and dosing frequency of vasodilator drugs are largely determined by their duration of action, which is influenced by pharmacokinetic parameters such as half-life and time to peak effect. The following table summarizes these key parameters for this compound and its comparators.
| Drug | Time to Peak Effect (Oral) | Half-life | Duration of Action |
| This compound | Data not available | Data not available | Data not available |
| Hydralazine | 1-2 hours[1][2] | 2-8 hours[3][4] | 2-6 hours[3] |
| Dihydralazine | 1 hour | Biphasic: 0.57 and 4.96 hours | Longer than Hydralazine |
| Cadralazine | 3-5 hours | Active metabolite (rats): 6.5 hours | > 24 hours |
This compound: Currently, there is a lack of publicly available, specific quantitative data on the duration of action, half-life, and time to peak effect for this compound. Further clinical studies are required to fully characterize its pharmacokinetic profile.
Hydralazine: A well-established vasodilator, Hydralazine exhibits a relatively short duration of action, typically requiring multiple daily doses for sustained blood pressure control. Its effects are observed within 20-30 minutes of oral administration.
Dihydralazine: Structurally similar to Hydralazine, Dihydralazine is reported to have a longer half-life. After a single oral dose, it reaches peak plasma concentrations in about one hour.
Cadralazine: This long-acting vasodilator demonstrates a significantly prolonged duration of action, lasting more than 24 hours, which allows for once-daily dosing. The peak antihypertensive effect is typically observed between 3 to 5 hours after administration.
Experimental Protocols for Assessing Duration of Action
The evaluation of the duration of action of antihypertensive drugs is a critical component of clinical trials. A robust experimental protocol typically involves the continuous monitoring of blood pressure over a 24-hour period.
Key Methodologies:
-
Ambulatory Blood Pressure Monitoring (ABPM): This is the gold standard for assessing the 24-hour efficacy of an antihypertensive drug. It involves the use of a portable device that automatically measures and records blood pressure at regular intervals throughout the day and night, providing a comprehensive profile of the drug's effect.
-
Non-Invasive Blood Pressure Measurement: In a clinical setting, standardized automated oscillometric blood pressure devices are commonly used. To ensure accuracy, measurements are typically taken after a rest period, and multiple readings are averaged.
-
Study Design: A common study design is a double-blind, placebo-controlled, crossover trial. This design minimizes bias and allows for the comparison of the active drug against a placebo in the same subjects.
-
Data Collection: Blood pressure and heart rate are recorded at baseline (pre-dose) and at multiple time points post-dose to determine the onset of action, time to peak effect, and the overall duration of the antihypertensive effect. Blood samples are also collected at various time points to determine the pharmacokinetic profile of the drug.
The following diagram illustrates a generalized experimental workflow for a clinical trial designed to assess the duration of action of a vasodilator drug.
References
Replicating published findings on Pildralazine's efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pildralazine's efficacy, drawing upon published findings and comparing its performance with alternative vasodilators. Due to the limited availability of specific data on this compound, this guide leverages information from the closely related and more extensively studied compound, Hydralazine, to provide a comprehensive overview of its likely mechanism of action and comparative therapeutic profile.
Comparative Efficacy of this compound and Alternatives
The efficacy of this compound has been primarily demonstrated in preclinical studies. A key study evaluated its long-term effects on blood pressure and cerebrovascular lesions in saline-drinking spontaneously hypertensive rats (SHR).[1]
Table 1: Efficacy of this compound in Spontaneously Hypertensive Rats [1]
| Treatment Group | Dose | Effect on Systolic Blood Pressure | Incidence of Cerebrovascular Lesions |
| Control | N/A | Gradual increase to >200 mmHg | ~74% |
| This compound | 1 mg/kg p.o. | Significantly inhibited the onset of severe hypertension | Significantly reduced |
| This compound + Propranolol | 1 mg/kg + 10 mg/kg p.o. | Completely prevented the blood pressure increase | Significantly reduced |
| This compound + Dihydrochlorothiazide | 1 mg/kg + 5 mg/kg p.o. | Completely prevented the blood pressure increase | Significantly reduced |
For comparative purposes, the following table summarizes the efficacy of Hydralazine, a structurally similar vasodilator, in a clinical setting against another antihypertensive agent, Nitrendipine.
Table 2: Comparative Efficacy of Hydralazine and Nitrendipine in Hypertensive Patients [2]
| Treatment Group | Dose | Change in Supine Blood Pressure (mmHg) | Change in Standing Blood Pressure (mmHg) |
| Hydralazine | 50-200 mg/day | -11 / -11 | -12 / -11 |
| Nitrendipine | 10-40 mg/day | -15 / -10 | -15 / -12 |
Experimental Protocols
This compound Efficacy Study in Spontaneously Hypertensive Rats [1]
-
Animal Model: Saline-drinking spontaneously hypertensive rats (SHR).
-
Treatment Groups:
-
Control (vehicle)
-
This compound (1 mg/kg p.o.)
-
This compound (1 mg/kg p.o.) + Propranolol (10 mg/kg p.o.)
-
This compound (1 mg/kg p.o.) + Dihydrochlorothiazide (5 mg/kg p.o.)
-
-
Duration: Daily treatment for 13 weeks.
-
Primary Endpoints:
-
Systolic blood pressure measurement.
-
Histological examination of the brain for cerebrovascular lesions (e.g., arterial wall damage, cerebral infarction).
-
Postulated Signaling Pathway of this compound
Due to the lack of specific mechanistic studies on this compound, the following proposed signaling pathway is based on the well-documented mechanism of the structurally related vasodilator, Hydralazine. The primary mode of action is believed to be the direct relaxation of arteriolar smooth muscle.
Caption: Postulated signaling pathway of this compound-induced vasodilation.
Experimental Workflow for Assessing Vasodilator Efficacy
The following diagram illustrates a general experimental workflow for evaluating the efficacy of a vasodilator like this compound in a preclinical hypertension model.
Caption: General experimental workflow for in vivo vasodilator efficacy testing.
References
- 1. Effects of this compound alone and in combination on severe hypertension and cerebrovascular lesions in saline-drinking spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety comparison of nitrendipine and hydralazine as antihypertensive monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Pildralazine: A Procedural Guide
Regulatory Landscape
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The Resource Conservation and Recovery Act (RCRA) grants the EPA the authority to control hazardous waste from its creation to its disposal.[1][2] Pharmaceutical waste is broadly categorized as either hazardous or non-hazardous.[2] Hazardous pharmaceutical waste must be managed according to stringent RCRA regulations, which typically involve treatment at a permitted facility before disposal, often through incineration.[3]
For non-hazardous pharmaceuticals, the EPA recommends sending them to a reverse distributor for potential credit and proper disposal.[4] It is crucial to note that many states have their own regulations that may be more stringent than federal laws.
Step-by-Step Disposal Protocol
Given the absence of a specific Safety Data Sheet (SDS) for pildralazine, the disposal procedure should be approached with caution, drawing parallels from the known hazards of similar compounds like hydralazine. Hydralazine is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Therefore, this compound should be handled as a potentially hazardous substance.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is essential to wear appropriate PPE, including safety goggles, gloves, and a lab coat. If there is a risk of generating dust or aerosols, respiratory protection should be used.
2. Waste Segregation and Labeling: this compound waste should be segregated from general laboratory waste. It should be placed in a clearly labeled, sealed container that is appropriate for hazardous chemical waste. The label should include the name of the chemical and any known hazard warnings.
3. Disposal Options:
-
Professional Waste Management Service: The most recommended method for disposing of this compound is to use a licensed hazardous waste disposal company. These companies are equipped to handle and transport chemical waste in compliance with all federal and state regulations.
-
Institutional Environmental Health and Safety (EHS) Office: Your institution's EHS office is a valuable resource. They can provide specific guidance on the proper disposal procedures in accordance with your institution's policies and local regulations.
-
Take-Back Programs: While more common for consumer medications, some areas may have pharmaceutical take-back programs that accept research chemicals. It is worth inquiring with local authorities or waste management services about this option.
4. What to Avoid:
-
Do Not Flush Down the Drain: Never dispose of this compound down the sink or toilet. This can lead to the contamination of water supplies as wastewater treatment plants are often not equipped to remove such chemicals.
-
Do Not Dispose of in Regular Trash: this compound should not be disposed of in the regular trash unless it has been rendered non-hazardous through a verified procedure, which should only be performed by trained personnel. Improper disposal in household trash can pose risks to sanitation workers and the environment.
Quantitative Data and Key Considerations
While specific quantitative data for this compound's environmental fate and toxicity are not available, the following table summarizes key information and considerations for its disposal, drawing from general pharmaceutical waste guidelines and data for hydralazine.
| Parameter | Information/Consideration | Regulatory Bodies |
| Chemical Name | This compound | - |
| Related Compound | Hydralazine | - |
| Known Hazards (Hydralazine) | Toxic if swallowed, skin/eye irritant, may cause respiratory irritation. | OSHA |
| Primary Disposal Method | Licensed Hazardous Waste Disposal Service | EPA, State Environmental Agencies |
| Secondary Disposal Options | Institutional EHS Protocol, Pharmaceutical Take-Back Programs | DEA, Local Authorities |
| Prohibited Disposal Methods | Flushing down the drain, disposal in regular trash | EPA, Clean Water Act |
| Governing Regulations | Resource Conservation and Recovery Act (RCRA) | EPA |
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This decision-making tree provides a clear, step-by-step process for researchers to follow.
Caption: this compound Disposal Decision Workflow.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Handling Guide for Pildralazine (Hydralazine Hydrochloride)
This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle Pildralazine, also known as Hydralazine Hydrochloride. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure risks. The required PPE varies depending on the specific task being performed.
| Task | Required Personal Protective Equipment |
| Handling Intact Oral Dosage Forms | Single pair of chemotherapy-rated gloves.[1] |
| Compounding, Administering, and Disposing | Two pairs of chemotherapy-rated gloves, a protective disposable gown made of lint-free, low-permeability fabric with a solid front and long sleeves with tight-fitting cuffs, and eye and face protection if there is a splash potential.[2][3] |
| Handling Compromised Oral Dosage Forms (e.g., crushing tablets, opening capsules) | Two pairs of chemotherapy-rated gloves, a chemo-rated gown, face shield, and a NIOSH-certified N95 or N100 respirator.[1][4] These activities should ideally be performed in a Biosafety Cabinet. |
| Cleaning Spills | Two pairs of chemotherapy-rated gloves, a protective gown, and face protection (face shield/mask combination) are strongly recommended. A spill kit should be readily available. |
General PPE Guidelines:
-
Disposable PPE must not be reused.
-
When double gloving, one glove should be placed under the gown cuff and the second over the cuff to ensure no skin is exposed.
-
Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.
-
Always wash hands before putting on gloves and after removing them.
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure to this compound.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids away from the eyeball. Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing and shoes. Wash the affected skin with plenty of soap and water. Get medical attention if skin irritation persists. |
| Inhalation | Move the exposed person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Call a poison center or doctor for treatment advice immediately. |
Operational and Disposal Plans
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Store in a tightly closed container in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.
Disposal Plan: The preferred method for disposing of unused or expired this compound is through a registered drug take-back program. If a take-back program is not accessible, follow these steps for disposal in the trash:
-
Do not crush tablets or capsules.
-
Mix the medication with an unpalatable substance such as dirt, cat litter, or used coffee grounds.
-
Place the mixture in a sealed plastic bag or other sealed container to prevent leakage.
-
Dispose of the sealed container in the household trash.
-
Remove or obscure all personal information from the original medication container before recycling or discarding it.
All disposal activities must comply with federal, state, and local regulations. For investigational medications, disposal must adhere to RCRA guidelines and sponsor requirements.
This compound Spill Response Workflow
The following diagram outlines the procedural steps for responding to a this compound spill.
Caption: Procedural workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
